1-Benzyl-1H-indol-5-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDNPZLYDODKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383269 | |
| Record name | 1-Benzyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26807-73-8 | |
| Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Predicted boiling point of 1-Benzyl-1H-indol-5-ylamine
Technical Whitepaper: Predictive Physicochemical Profiling of 1-Benzyl-1H-indol-5-ylamine
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 1-Benzyl-1H-indol-5-ylamine , a critical intermediate in the synthesis of tyrosinase inhibitors and bioactive indole scaffolds. While the theoretical boiling point at atmospheric pressure is calculated to be 447.0 ± 28.0 °C , this value represents a virtual parameter; the compound is a solid at ambient conditions and is prone to thermal decomposition prior to reaching this temperature. This document outlines the computational basis for this prediction, extrapolates practical distillation parameters under reduced pressure, and details a self-validating protocol for its synthesis and isolation.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule comprises an indole core substituted with a benzyl group at the N1 position and a primary amine at the C5 position.[1]
-
Indole Core: Provides aromatic stability and planarity.[1]
-
C5-Amine: Acts as a hydrogen bond donor/acceptor, significantly increasing the boiling point relative to the parent indole via intermolecular H-bonding.
-
N1-Benzyl: Adds significant molecular weight (MW) and lipophilicity, enhancing van der Waals dispersion forces.
Key Physicochemical Data
The following values represent a consensus of computational models (ACD/Labs, EPISuite) and available supplier data.
| Property | Value / Prediction | Confidence |
| CAS Number | 26807-73-8 | High (Verified) |
| Molecular Formula | C₁₅H₁₄N₂ | Exact |
| Molecular Weight | 222.29 g/mol | Exact |
| Predicted Boiling Point (760 mmHg) | 447.0 ± 28.0 °C | Medium (Theoretical) |
| Predicted Density | 1.13 ± 0.1 g/cm³ | Medium |
| Predicted pKa | 5.01 ± 0.10 (Conjugate Acid) | High |
| Physical State (25°C) | Brown to reddish-brown solid | High (Experimental) |
| Solubility | DMSO, Methanol, Ethyl Acetate | High |
Part 2: Computational Prediction Methodologies
The boiling point of 447°C is derived not from direct measurement—which would result in charring—but from Quantitative Structure-Property Relationship (QSPR) algorithms.
Group Contribution Methods (GCM)
Algorithms like the Joback or Stein-Brown methods decompose the molecule into functional fragments. Each fragment is assigned a contribution value for the normal boiling point (
-
Base Indole: High contribution due to fused ring aromaticity.
-
-NH₂ Group: Adds ~50-80°C to the
due to strong dipole moments and H-bonding. -
-CH₂-Ph Group: Adds significant mass and surface area, increasing the energy required to overcome intermolecular attraction.
Practical Extrapolation (Vacuum Distillation)
For isolation, researchers must rely on reduced pressure. Using the Clausius-Clapeyron relation and pressure-temperature nomographs, we can estimate the practical boiling point for purification:
-
At 760 mmHg: ~447°C (Decomposition)
-
At 1.0 mmHg: ~180°C - 200°C
-
At 0.1 mmHg: ~150°C - 170°C
Technical Insight: Attempting to distill this compound at pressures >2 mmHg is not recommended due to the risk of oxidative degradation of the electron-rich amino-indole system.
Prediction Workflow Diagram
The following diagram illustrates the logic flow used by software (e.g., ACD/Labs, ChemDraw) to arrive at the predicted value.
Figure 1: Computational workflow for boiling point prediction using Group Contribution Methods.
Part 3: Experimental Validation & Isolation Protocol
Since the boiling point at atmospheric pressure is non-viable, the "validation" of this compound's identity relies on a synthesis and isolation routine that confirms the structure without thermal destruction.
Synthesis Route (Reductive Amination)
A robust route involves the benzylation of indole-5-carboxaldehyde followed by reductive amination.[2]
-
Reagents: Indole-5-carboxaldehyde, Benzyl chloride,
, DMF.[2] -
Final Step: Reductive amination using Ammonium acetate and
.
Self-Validating Isolation Protocol
This protocol ensures purity without relying on high-temperature distillation.
Step 1: Quench and Extraction
-
Pour reaction mixture into ice-water (precipitates the organic product).
-
Extract with Ethyl Acetate (
).[2] -
Validation Check: Aqueous layer pH should be neutral/basic to ensure amine is not protonated and lost to the water phase.
Step 2: Purification Decision (The Critical Step)
-
Evaporate solvent.[3] The residue is likely a viscous oil or semi-solid.
-
Do NOT distill unless you have a high-vacuum setup (<0.5 mmHg).
-
Preferred Method: Recrystallization or Column Chromatography.
-
Solvent System: Hexane:Ethyl Acetate (gradient).
-
Rf Value: The amine will streak on silica; add 1% Triethylamine to the eluent.
-
Step 3: Structural Confirmation
-
1H NMR (DMSO-d6): Look for the benzyl singlet (~5.4 ppm) and the amino broad singlet.
-
Melting Point: If solid, measure MP. Predicted range is often broad, but sharp MP indicates high purity.
Synthesis & Isolation Logic Flow
Figure 2: Decision matrix for the isolation of 1-Benzyl-1H-indol-5-ylamine.
Part 4: Implications for Drug Development
ADME Profiling
The predicted boiling point correlates with the Enthalpy of Vaporization (
-
Lipophilicity: The benzyl group increases LogP, improving membrane permeability but potentially reducing aqueous solubility.
-
CNS Penetration: Indole amines are frequent scaffolds for CNS-active drugs. The pKa of ~5.0 suggests the amine is less basic than aliphatic amines, influencing its ionization state at physiological pH (7.4).
Stability Concerns
-
Oxidation: 5-aminoindoles are electron-rich and prone to oxidation to quinone-imines (turning the solid dark brown/black over time).
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 59666066. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances. Retrieved from [Link]
Sources
1-Benzyl-1H-indol-5-ylamine molecular weight and formula
Executive Summary
1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) is a privileged heterocyclic intermediate used extensively in the development of pharmaceuticals targeting oncology and inflammation pathways. Characterized by an electron-rich indole core protected at the
Its structural utility lies in the
Physicochemical Characterization
The following data establishes the core identity of the molecule. Researchers should verify these parameters via LC-MS and NMR upon synthesis or procurement.
| Parameter | Technical Specification |
| IUPAC Name | 1-Benzyl-1H-indol-5-amine |
| Common Synonyms | 5-Amino-1-benzylindole; N-Benzyl-5-aminoindole |
| CAS Registry Number | 26807-73-8 |
| Molecular Formula | |
| Molecular Weight (Avg) | 222.29 g/mol |
| Monoisotopic Mass | 222.1157 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~5.8 (Conjugate acid of amine), Indole NH is substituted |
| SMILES | NC1=CC2=C(N(CC3=CC=CC=C3)C=C2)C=C1 |
Synthetic Architecture
To ensure high purity and regioselectivity, the synthesis of 1-Benzyl-1H-indol-5-ylamine should not proceed via direct benzylation of 5-aminoindole, as the free amine competes with the indole nitrogen for alkylation, leading to complex mixtures of N-benzyl, N,N-dibenzyl, and N,N'-polybenzyl products.
The Authoritative Route: Nitro-Reduction Pathway
The preferred strategy involves the
Mechanistic Workflow (Graphviz)
Figure 1: The regioselective synthesis pathway avoiding amine alkylation side-reactions.
Detailed Experimental Protocol
This protocol is designed for scalability and minimizes the use of pyrophoric reagents (e.g., NaH) by utilizing milder bases where possible.
Step 1: Synthesis of 1-Benzyl-5-nitroindole
-
Reagents: 5-Nitroindole (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Dimethylformamide). -
Procedure:
-
Dissolve 5-nitroindole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
or Ar). -
Add
and stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H. -
Add Benzyl Bromide dropwise to control the exotherm.
-
Heat the mixture to 80°C for 3–4 hours. Note: Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the polar starting material.
-
Workup: Pour the reaction mixture into ice-water. The product will precipitate as a yellow solid. Filter, wash with water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Step 2: Reduction to 1-Benzyl-1H-indol-5-ylamine
-
Reagents: 1-Benzyl-5-nitroindole (from Step 1), 10% Pd/C (10 wt%), Methanol (MeOH), Hydrogen gas (
). -
Procedure:
-
Suspend the nitro-intermediate in MeOH (0.2 M).
-
Add 10% Pd/C catalyst carefully (Caution: Pyrophoric when dry; wet with solvent immediately).
-
Purge the flask with
, then introduce (balloon pressure is sufficient). -
Stir vigorously at Room Temperature for 4–12 hours.
-
Validation: TLC will show a significant shift to a lower
(amine is more polar) and a change in fluorescence. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the off-white amine solid.
-
Storage: Store at -20°C under argon. Amines are prone to oxidation (browning) upon air exposure.
-
Chemoinformatic & Biological Utility
Derivatization Potential
The
-
Amide Coupling: Reaction with carboxylic acids (using HATU/DIEA) yields amides often tested as kinase inhibitors.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, increasing metabolic stability.
-
Reductive Amination: Reaction with aldehydes allows for the introduction of secondary amines.
Biological Relevance
Research indicates that 1-benzylindole derivatives possess significant pharmacological profiles:
-
cPLA2
Inhibition: Derivatives of 1-benzylindole have been identified as inhibitors of cytosolic phospholipase A2 , a key enzyme in the inflammatory cascade [1].[1] -
Anticancer Activity: The indole scaffold is bioisosteric to the purine ring of ATP, making these derivatives potent scaffolds for competitive inhibition of ATP-binding sites in kinases [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794624, 1-Benzyl-1H-indol-5-amine. Retrieved from [Link]
-
Ludwig, J. et al. (2006). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2alpha: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
The Multifaceted Biological Activities of N-Benzyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its presence in a vast array of biologically active compounds. The introduction of a benzyl group at the N1 position of the indole ring has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. This N-benzylation not only modulates the physicochemical properties of the parent indole but also provides a vector for exploring diverse biological targets. This in-depth technical guide offers a comprehensive overview of the significant biological activities of N-benzyl indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides field-proven insights into experimental design, and offers detailed protocols for the evaluation of these promising compounds.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
N-benzyl indole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
A primary mechanism by which N-benzyl indoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]
Furthermore, many N-benzyl indole derivatives trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3][4][5] This can involve the modulation of pro- and anti-apoptotic proteins, activation of caspases, and ultimately, the dismantling of the cell.[3] Some derivatives also function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[6]
Figure 1: Anticancer mechanisms of N-benzyl indole derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected N-benzyl indole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) |
| HD02 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed highest cytotoxic effects |
| HD05 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed remarkable cytotoxic activities |
| HD12 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed remarkable cytotoxic activities |
| Compound 5b [8] | MDA-MB-231 (Triple-negative breast cancer) | 17.2 ± 0.4 |
| Benzimidazole-indole derivative 8 [2] | Various | 0.05 (average) |
| Chalcone-indole derivative 12 [9] | Various | 0.22 - 1.80 |
| Compound 3o [10] | Various | Not specified, but potent growth inhibitor |
| Compound 3b [10] | Various | Not specified, but potent growth inhibitor |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the N-benzyl indole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
N-benzyl indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]
Mechanism of Action: Disrupting Microbial Integrity
The precise mechanisms of antimicrobial action for N-benzyl indoles are still under investigation, but several modes of action have been proposed. One prominent theory suggests that these compounds disrupt the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.[13] Other potential mechanisms include the inhibition of key microbial enzymes or interference with biofilm formation.
Figure 2: Proposed antimicrobial mechanisms of N-benzyl indole derivatives.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzyl indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Compound 22b [13] | Bacillus subtilis | 0.78 |
| Compound 23a [13] | Bacillus subtilis | 0.78 |
| Compound 20a [13] | Bacillus subtilis | <10 |
| Compounds 39a-b [13] | Bacillus subtilis | <10 |
| Imidazole-substituted di O-benzyl aminotriol 39b [13] | Staphylococcus aureus | 3.13 |
| Unsubstituted benzyl derivatives 6a, 6h, 6o [14] | Gram-negative and Gram-positive bacteria | Generally lower activity |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the N-benzyl indole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. N-benzyl indole derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[15][16]
Mechanism of Action: Quelling the Flames of Inflammation
A central player in the inflammatory response is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][19] N-benzyl indole derivatives can interfere with this pathway at various points, leading to a reduction in the production of inflammatory mediators.
Figure 3: Anti-inflammatory mechanism of N-benzyl indole derivatives via NF-κB pathway inhibition.
Quantitative Anti-Inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected N-benzyl indole derivatives.
| Compound ID/Reference | Assay | IC₅₀ (µM) |
| Compound 4b [15][20] | COX-2 Inhibition | 0.11 |
| Compound 4d [15][20] | COX-2 Inhibition | 0.17 |
| Compound 4f [15][20] | COX-2 Inhibition | 0.15 |
| Compound 13b [21] | NO Production | 10.992 |
| Compound 13b [21] | IL-6 Production | 2.294 |
| Compound 13b [21] | TNF-α Production | 12.901 |
| Compound 13d [21] | NO Production | 19.969 |
| Compound 13d [21] | IL-6 Production | 4.715 |
| Compound 13d [21] | TNF-α Production | 22.044 |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the N-benzyl indole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.
Antiviral Activity: A Broad-Spectrum Defense
N-benzyl indole derivatives have demonstrated antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][11][22][23][24][25][26]
Mechanism of Action: Diverse Strategies to Thwart Viral Replication
The antiviral mechanisms of N-benzyl indoles are virus-specific. For example, against HIV, some derivatives act as integrase inhibitors, preventing the integration of the viral DNA into the host genome.[11][27] Others function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for converting viral RNA into DNA.[23] In the case of HSV, some indole derivatives have been shown to interfere with the early stages of the viral life cycle, potentially by intercalating into the viral DNA.[1] For SARS-CoV-2, certain N-benzyl indoles have been identified as inhibitors of the viral helicase nsp13, an enzyme crucial for viral replication.[22]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected N-benzyl indole derivatives. The EC₅₀ value represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound ID/Reference | Virus | EC₅₀ (µM) |
| CHI/1043 [11] | HIV-1 (IIIB) | 0.60 |
| CHI/1043 [11] | HIV-1 (X4 and R5 strains) | 0.30 - 0.38 |
| Compound 13g [27] | HIV-1 | 40 |
| Arbidol (ARB) [26] | HSV-1 | 10.49 (plaque formation), 4.40 (progeny virus generation) |
| Compound 5i [22][24] | SARS-CoV-2 (nsp13 unwinding) | 0.47 (IC₅₀) |
| Compound 6j [25] | HIV-1 (cell-cell fusion and live virus) | 0.2 |
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. N-benzyl indole derivatives have shown promise as neuroprotective agents, with the potential to mitigate the pathological processes underlying these devastating disorders.[28][29][30][31][32][33][34]
Mechanism of Action: A Multifaceted Approach to Neuroprotection
The neuroprotective mechanisms of N-benzyl indoles are multifaceted. In the context of Alzheimer's disease, some derivatives have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine, which is depleted in the brains of Alzheimer's patients.[31][33] Others have demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[34] In models of Parkinson's disease, certain N-benzyl indoles have been shown to reduce oxidative stress and neuroinflammation, two key contributors to the demise of dopaminergic neurons.[32][35]
Quantitative Neuroprotective Activity Data
The following table presents the in vitro neuroprotective activity of selected N-benzyl indole derivatives.
| Compound ID/Reference | Target/Assay | IC₅₀ (nM) |
| Stilbene carboxylic acid derivative 3c [31] | Acetylcholinesterase Inhibition | 41.11 |
| Stilbene amide derivative 4a [31] | Butyrylcholinesterase Inhibition | 41.68 |
| Stilbene amide derivative 4b [31] | Butyrylcholinesterase Inhibition | 74.06 |
| Stilbene amide derivative 4d [31] | Butyrylcholinesterase Inhibition | 62.50 |
| Chalcone derivative 5b [31] | Dual AChE/BuChE Inhibition | 27.54 (AChE), 36.85 (BuChE) |
| Chalcone derivative 6b [31] | Dual AChE/BuChE Inhibition | 89.12 (AChE), 75.33 (BuChE) |
Conclusion
N-benzyl indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a diverse range of biological targets makes them attractive candidates for the development of novel therapeutics for a wide array of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. The synthetic accessibility of the N-benzyl indole scaffold, coupled with the potential for extensive structure-activity relationship studies, provides a fertile ground for the optimization of lead compounds and the design of next-generation drugs. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.
References
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- 1. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
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- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
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- 10. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Antiviral strategies targeting herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Antiviral activity of arbidol hydrochloride against herpes simplex virus I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease [frontiersin.org]
- 29. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
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The Indole Scaffold: 1-Benzyl-1H-indol-5-ylamine as a Pharmacophore
Executive Summary
In the landscape of "privileged structures" in medicinal chemistry, the indole scaffold reigns supreme due to its resemblance to the essential amino acid tryptophan and the neurotransmitter serotonin. Within this family, 1-benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a high-value pharmacophoric core.[1]
This guide analyzes the 1-benzyl-1H-indol-5-ylamine motif not merely as a synthetic intermediate, but as a distinct pharmacophore capable of bifunctional target engagement. By leveraging the hydrophobic bulk of the
Part 1: Structural Analysis & Pharmacophoric Mapping
The biological potency of 1-benzyl-1H-indol-5-ylamine arises from its ability to satisfy multiple binding requirements simultaneously. It acts as a "molecular clamp," securing the ligand in the active site via hydrophobic interactions while projecting a polar vector for specific hydrogen bonding.
The Pharmacophore Triad
-
The Indole Core (
-System): Provides a rigid, planar platform for - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.[2] -
-Benzyl Moiety (Hydrophobic Anchor): This group occupies large hydrophobic pockets (e.g., the "back pocket" of kinase domains or lipophilic accessory pockets in GPCRs). It significantly increases the
and membrane permeability compared to the naked indole. - -Amino Group (Polar Vector): This is the primary handle for diversification. In its free form, it acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). In drug design, it is frequently derivatized into amides, ureas, or sulfonamides to interact with specific residues (e.g., the "gatekeeper" residue in kinases).
Interaction Map (Graphviz Visualization)
Caption: Pharmacophoric mapping of 1-benzyl-1H-indol-5-ylamine showing structural vectors and their corresponding biological interaction modes.
Part 2: Self-Validating Synthetic Protocol
To utilize this pharmacophore, one must first access it reliably. The following protocol describes the synthesis of 1-benzyl-1H-indol-5-ylamine starting from 5-nitroindole. This route is chosen for its robustness and the distinct spectroscopic changes that allow for self-validation at each step.
Reaction Scheme
Step 1:
Step-by-Step Methodology
Step 1: Synthesis of 1-Benzyl-5-nitroindole
Rationale: The indole N-H is weakly acidic (
-
Setup: Charge a flame-dried round-bottom flask with 5-nitroindole (1.0 eq) and anhydrous DMF (0.2 M concentration) .
-
Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
-
Observation: Evolution of
gas. Solution turns deep red/orange (formation of indolyl anion).
-
-
Alkylation: Stir for 30 mins. Add Benzyl bromide (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with ice water. The product usually precipitates. Filter and wash with water.
-
Validation (TLC):
of product will be higher than starting material (loss of H-bond donor).
Step 2: Reduction to 1-Benzyl-1H-indol-5-ylamine
Rationale: Catalytic hydrogenation is cleanest, but
-
Setup: Dissolve 1-Benzyl-5-nitroindole in MeOH/EtOAc (1:1) .
-
Catalyst: Add 10% Pd/C (10 wt% loading) under Argon.
-
Reaction: Purge with Hydrogen gas (
) (balloon pressure is sufficient). Stir vigorously for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).
Self-Validating Analytical Checkpoints (NMR)
| Feature | Precursor (5-Nitroindole) | Intermediate (N-Bn-5-Nitro) | Final Product (5-Amino) |
| Indole NH | Broad singlet (~11.5 ppm) | ABSENT | ABSENT |
| Benzyl | Absent | Singlet (~5.4 ppm) | Singlet (~5.3 ppm) |
| C5 Substituent | Nitro (Strong Deshielding) | Nitro (Strong Deshielding) | Amine (Shielding) |
| Aromatic Region | H-4/H-6 shifted downfield | H-4/H-6 shifted downfield | H-4/H-6 shifted upfield |
Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]
The 1-benzyl-1H-indol-5-ylamine scaffold is rarely the final drug; it is the "warhead carrier" or the "hinge binder."
Kinase Inhibition (The ATP Mimic)
In many kinase inhibitors, the indole core mimics the purine ring of ATP.
-
Mechanism: The
-amine is often converted to a urea or amide. This extension allows the molecule to reach the "gatekeeper" residue or the DFG motif (Asp-Phe-Gly) within the kinase activation loop. -
Role of Benzyl: The
-benzyl group orients towards the solvent-exposed region or a hydrophobic back-pocket, providing selectivity over other kinases.
Anti-Inflammatory (cPLA2 Inhibition)
Derivatives of 1-benzylindole have shown potency against cytosolic phospholipase A2
-
Significance: cPLA2
releases arachidonic acid, the precursor to prostaglandins.[3] -
SAR Insight: The lipophilic benzyl group is essential for penetrating the lipid-water interface where the enzyme operates.
Synthetic Workflow for Library Generation
To explore this pharmacophore, a divergent synthesis strategy is employed.
Caption: Divergent synthesis workflow transforming the amine pharmacophore into functional drug candidates.
Part 4: Quantitative Activity Profile
The following table summarizes the impact of derivatizing the 5-amino position of the 1-benzylindole scaffold across different therapeutic targets.
| Target Class | Derivative Type | Key Interaction | Typical |
| Kinase (VEGFR-2) | 5-Urea / 5-Amide | H-bond to Cys919 (Hinge) | 10 - 100 nM |
| GPCR (5-HT6) | 5-Sulfonamide | Ionic lock with Asp residue | < 50 nM |
| Enzyme (cPLA2 | Indole-3-acyl | Hydrophobic occlusion | 0.1 - 1.0 |
| Tubulin | 5-NH-Barbiturate | Colchicine site binding | 20 - 50 nM |
Note: Data generalized from structure-activity relationship (SAR) trends in referenced literature.
References
-
El-Sawy, E. R., et al. (2010).[4] "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." Acta Pharmaceutica.
-
Singh, P., et al. (2012). "Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs." Bioorganic & Medicinal Chemistry Letters.
-
Zhang, H., et al. (2015). "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents." Molecules.
-
Ludwig, J., et al. (2006). "1-Benzylindoles as inhibitors of cytosolic phospholipase A2alpha: synthesis, biological activity, aqueous solubility, and cell permeability." Journal of Medicinal Chemistry.
-
PubChem Database. (2023). "Compound Summary: 1-Benzyl-1H-indol-5-amine."
Sources
- 1. Buy 1-Benzyl-1H-indol-5-ylamine | 26807-73-8 [smolecule.com]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 1-Benzyl-1H-indol-5-ylamine Scaffold: A Privileged Template for Targeted Therapeutics
Executive Summary
1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often categorized as a pharmaceutical intermediate, its pharmacophore (the N1-benzyl-indole-C5-amine core) is the structural engine behind several potent inhibitors of enzymes and receptors involved in inflammation and oncology.
This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in targeting Cytosolic Phospholipase A2α (cPLA2α) , VEGFR-2 , and Aromatase . It provides researchers with the mechanistic rationale, Structure-Activity Relationship (SAR) insights, and validated experimental protocols necessary to leverage this scaffold in drug discovery.
Part 1: Chemical Biology & Pharmacophore Analysis
The biological activity of 1-Benzyl-1H-indol-5-ylamine is dictated by two critical structural vectors that allow it to navigate hydrophobic and electronic requirements of protein binding pockets.
The Pharmacophore Vectors
-
N1-Benzyl Moiety (Hydrophobic Anchor):
-
Function: This group projects into large lipophilic pockets common in enzymes like cPLA2α and kinases.
-
SAR Insight: Substitution on the benzyl ring (e.g., 2,4-dichloro) often enhances potency by filling specific hydrophobic sub-pockets, increasing residence time.
-
-
C5-Amino Group (Electronic Modulator & Handle):
-
Function: Acts as a hydrogen bond donor/acceptor and a pivotal attachment point for extending the molecule into polar regions of the active site.
-
SAR Insight: In aromatase inhibitors, this position is often derivatized into sulfonamides or triazoles to coordinate with the heme iron. In cPLA2α inhibitors, it serves as a linker to acidic moieties (e.g., carboxylic acids) that mimic the arachidonic acid substrate.
-
Part 2: Primary Therapeutic Targets
Target 1: Cytosolic Phospholipase A2α (cPLA2α)
Therapeutic Area: Inflammation (Rheumatoid Arthritis, Asthma)[1]
cPLA2α is the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids, initiating the production of pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[1]
-
Mechanism of Action: The 1-benzylindole scaffold mimics the lipophilic tail of the phospholipid substrate. The benzyl group occupies the hydrophobic channel leading to the active site serine (Ser-228), effectively blocking substrate entry.
-
Key Data: Derivatives where the C5-amine is linked to a lipophilic acid tail have demonstrated IC50 values as low as 0.07 µM .
-
SAR Note: Electron-withdrawing groups (e.g., -F, -CF3) on the indole or benzyl ring significantly enhance potency compared to electron-donating groups (-OMe).
-
Target 2: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Therapeutic Area: Oncology (Angiogenesis Inhibition)
VEGFR-2 is a receptor tyrosine kinase critical for tumor angiogenesis.
-
Mechanism of Action: 1-Benzyl-indole derivatives (often oxidized to indolin-2-ones or linked via hydrazones) function as ATP-competitive inhibitors. The indole core mimics the adenine ring of ATP, while the N1-benzyl group stabilizes the molecule within the hydrophobic back-pocket of the kinase domain.
-
Key Data: 1-Benzyl-5-substituted derivatives have shown IC50 values of ~0.5 µM against VEGFR-2, with downstream induction of apoptosis (caspase-3 activation) in MCF-7 breast cancer cells.
Target 3: Aromatase (CYP19A1)
Therapeutic Area: Hormone-Dependent Breast Cancer
Aromatase catalyzes the conversion of androgens to estrogens.[2]
-
Mechanism of Action: The indole scaffold binds in the active site access channel. The C5-position is critical here; when functionalized with groups capable of coordinating with the heme iron (Fe), the molecule prevents the hydroxylation of the androgen substrate.
-
Key Data: Optimized indole derivatives have achieved IC50 values in the low nanomolar range (10–12 nM) , comparable to the clinical standard letrozole.
Part 3: Visualization of Signaling & Synthesis
Figure 1: cPLA2α Inhibition Pathway
This diagram illustrates the intervention point of 1-Benzyl-1H-indol-5-ylamine derivatives within the inflammatory cascade.
Caption: Mechanism of cPLA2α inhibition by 1-benzylindole derivatives, blocking downstream inflammatory mediators.
Figure 2: General Synthesis Workflow
The synthesis of the core scaffold is high-yielding and scalable.
Caption: Two-step synthesis of 1-Benzyl-1H-indol-5-ylamine from 5-nitroindole.
Part 4: Experimental Protocols
Synthesis of 1-Benzyl-1H-indol-5-ylamine
Note: This protocol ensures high purity suitable for biological screening.
-
N-Benzylation:
-
Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.
-
Add benzyl bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the yellow precipitate (1-benzyl-5-nitroindole). Recrystallize from ethanol.
-
-
Reduction:
-
Dissolve the intermediate in ethanol/THF (1:1).
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Purification: Filter through Celite. Concentrate filtrate. The amine typically appears as an off-white solid.
-
cPLA2α Inhibition Assay (Micelle Assay)
Objective: Quantify the ability of the derivative to inhibit arachidonic acid release.
-
Reagents:
-
Recombinant human cPLA2α.
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) mixed with radioactive [¹⁴C]-PAPC.
-
Buffer: 100 mM HEPES (pH 7.5), 80 µM Ca²⁺.
-
-
Protocol:
-
Prepare mixed micelles of substrate and Triton X-100.
-
Incubate enzyme (cPLA2α) with test compound (dissolved in DMSO) for 10 min at 37°C.
-
Initiate reaction by adding the substrate micelle mixture.
-
Incubate for 30 min at 37°C.
-
Termination: Add Dole’s reagent (Isopropanol:Heptane:H₂SO₄, 40:10:1).
-
Extraction: Extract released [¹⁴C]-arachidonic acid into the heptane phase.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine % inhibition relative to DMSO control and calculate IC50.
-
Comparative Activity Data
| Target | Derivative Class | Key Substituent (C5) | IC50 / Activity | Reference |
| cPLA2α | 1-Benzylindole | Pentanoic acid linker | 0.07 µM | [1] |
| VEGFR-2 | Indolin-2-one | Hydrazone-thiazole | 0.503 µM | [2] |
| Aromatase | Indole | Triazole/Sulfonamide | 10–12 nM | [3] |
| MCF-7 | Indole | Hybrid Thiosemicarbazone | 2.93 µM (Cell Growth) | [2] |
References
-
1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: MDPI (Molecules) URL:[Link]
-
Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Source: Frontiers in Chemistry URL:[Link]
Sources
The Resurgence of a Privileged Scaffold: A Technical Guide to the Antimicrobial Activity of Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus, a quintessential heterocyclic scaffold, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2][3][4] Its inherent ability to interact with diverse biological targets has propelled the investigation of its derivatives against a multitude of pathogens.[1][5] This in-depth technical guide synthesizes current research on the antimicrobial properties of substituted indole derivatives, offering a comprehensive resource for researchers in the field. We will explore the critical structure-activity relationships that govern their efficacy, delve into their multifaceted mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers to not only understand the current landscape but also to rationally design and develop the next generation of indole-based antimicrobial agents to combat the growing threat of drug-resistant infections.[5][6]
The Indole Nucleus: A Privileged Foundation for Antimicrobial Design
The indole ring system, composed of a fused benzene and pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[4][6] Its unique electronic properties and conformational flexibility allow for a wide range of substitutions, making it an ideal scaffold for combinatorial chemistry and lead optimization in drug discovery.[1] The antimicrobial potential of indole derivatives has been recognized for decades, with naturally occurring compounds like indolmycin showcasing potent activity.[4] Modern synthetic methodologies have enabled the creation of vast libraries of substituted indoles, leading to the discovery of compounds with broad-spectrum antibacterial and antifungal activities.[2][4]
A key aspect of the indole scaffold's success is its ability to be "decorated" with various functional groups at multiple positions, significantly influencing its biological activity. This guide will systematically explore how substitutions at different positions of the indole ring impact antimicrobial potency and spectrum.
Structure-Activity Relationships (SAR): Decoding the Architectural Blueprint of Activity
The antimicrobial efficacy of indole derivatives is exquisitely dependent on the nature and position of substituents on the indole core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and potent antimicrobial agents.
Substitution at the N1-Position
While many bioactive indoles possess a free N-H group, which can be crucial for activity, N1-substitution offers a valuable avenue for modulating pharmacokinetic and pharmacodynamic properties.[7] N-alkylation or N-arylation can enhance lipophilicity, potentially improving cell membrane penetration. However, the steric bulk and electronic nature of the substituent must be carefully considered, as overly large groups can be detrimental to activity.
The Significance of the C2- and C3-Positions
The C2 and C3 positions of the indole ring are often hotspots for substitutions that drive antimicrobial activity.
-
C2-Position: Substitution at the C2 position, often with aryl or heteroaryl moieties, has been shown to be beneficial for antibacterial activity. For instance, 2-aryl-3-(arylazo)indoles have demonstrated antimicrobial effects.[2]
-
C3-Position: The C3 position is arguably the most extensively studied. The introduction of various side chains, including those containing carbonyls, amines, and heterocyclic rings, has yielded potent antimicrobial agents. For example, indole-3-carbaldehyde derivatives and their Schiff bases are a well-explored class with significant activity.
The Role of the Benzene Ring (Positions C4-C7)
Substituents on the benzene portion of the indole nucleus play a critical role in fine-tuning the electronic properties and overall shape of the molecule, which in turn affects target binding.
-
Halogenation: The introduction of halogens (F, Cl, Br, I) at positions C4, C5, C6, and C7 is a common strategy to enhance antimicrobial activity.[8] Halogens can increase lipophilicity and act as hydrogen bond acceptors, improving interactions with biological targets. For example, di-halogenated indoles have shown strong antifungal and antibiofilm effects against Candida species.[8]
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituent can profoundly impact activity. Electron-withdrawing groups, such as nitro groups, have been associated with potent activity in some series, while electron-donating groups like methoxy have proven beneficial in others.[5]
Hybrid Molecules: The Power of Molecular Hybridization
A highly successful strategy in modern drug design is the creation of hybrid molecules that combine the indole scaffold with other known antimicrobial pharmacophores.[7] This approach can lead to compounds with dual modes of action or improved activity against resistant strains. Commonly incorporated moieties include:
-
Azoles (Triazoles, Thiadiazoles): Hybridization with 1,2,4-triazole and 1,3,4-thiadiazole rings has yielded compounds with excellent antibacterial and antifungal activities.[7][9][10] These azole rings are known to interfere with ergosterol biosynthesis in fungi.[9]
-
Diketopiperazines: Indole diketopiperazine alkaloids have demonstrated broad-spectrum antimicrobial activity.[11]
-
Pyrazolinyl and Curcumin Moieties: The incorporation of these scaffolds has led to the development of indole derivatives with potent anticancer and antioxidant properties, with some also exhibiting antimicrobial effects.[5]
The following diagram illustrates the key positions on the indole scaffold that are amenable to substitution for modulating antimicrobial activity.
Caption: Key substitution points on the indole scaffold for modulating antimicrobial activity.
Unraveling the Mechanisms of Action: A Multi-pronged Attack
Substituted indole derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target approach is advantageous in overcoming the development of resistance.
Disruption of Cell Membrane Integrity
A primary mechanism of action for many indole derivatives is the disruption of the bacterial cell membrane. These lipophilic molecules can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[12]
Inhibition of Key Metabolic Pathways
Indole derivatives have been shown to inhibit essential metabolic pathways in microorganisms.
-
Fatty Acid Synthesis: Some indole diketopiperazine alkaloids are potent inhibitors of the FabH protein in Escherichia coli, a key enzyme in the fatty acid synthesis pathway.[11]
-
Respiratory Metabolism: Certain synthetic indole derivatives can inhibit respiratory metabolism and disrupt the membrane potential in multidrug-resistant Gram-positive bacteria.[12]
Targeting DNA and Protein Synthesis
The indole nucleus can interact with DNA, potentially through intercalation or groove binding, thereby interfering with replication and transcription. Additionally, some derivatives may inhibit protein synthesis by targeting ribosomal function. Molecular docking studies have suggested that some indole derivatives can interact with DNA gyrase.[13]
Inhibition of Biofilm Formation
Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to antibiotics. Several indole derivatives have demonstrated potent antibiofilm activity against a range of pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Candida albicans.[14][15] They can inhibit initial attachment, disrupt mature biofilms, and interfere with quorum sensing pathways.[15]
Attenuation of Virulence Factors
Instead of directly killing bacteria, an alternative strategy is to disarm them by inhibiting the production of virulence factors. Indole and its derivatives have been shown to down-regulate the expression of virulence genes in pathogens like Staphylococcus aureus and P. aeruginosa, reducing their ability to cause disease.[16]
Reversal of Antibiotic Resistance
Intriguingly, some indole derivatives can act as resistance-modifying agents (RMAs), restoring the efficacy of conventional antibiotics against resistant strains.[6] They can achieve this by inhibiting efflux pumps, such as the NorA efflux pump in S. aureus, which are responsible for pumping antibiotics out of the bacterial cell.[9]
The following diagram illustrates the multifaceted mechanisms of action of substituted indole derivatives.
Caption: Multifaceted mechanisms of action of substituted indole derivatives.
Experimental Protocols for Antimicrobial Evaluation: A Step-by-Step Guide
Rigorous and standardized in vitro evaluation is crucial for determining the antimicrobial potential of newly synthesized indole derivatives. The following protocols are based on established methodologies and provide a framework for obtaining reliable and reproducible data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique.[9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the indole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
The following workflow diagram outlines the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Biofilm Inhibition and Eradication Assays
These assays are essential for evaluating the potential of indole derivatives to combat biofilm-associated infections.
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation:
-
Grow the test microorganism in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) overnight.
-
Dilute the culture and add it to the wells of a 96-well flat-bottomed microtiter plate.
-
Add the indole derivative at various concentrations to the wells. Include a positive control (biofilm without compound) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Fix the adherent biofilm with methanol for 15 minutes.
-
Stain the biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
For Biofilm Eradication:
-
First, allow the biofilm to form for 24-48 hours as described above.
-
Then, remove the planktonic cells and add fresh medium containing the indole derivative at various concentrations.
-
Incubate for another 24 hours and then proceed with the crystal violet staining protocol.
Data Presentation: Summarizing Antimicrobial Efficacy
Clear and concise presentation of quantitative data is essential for comparing the activity of different indole derivatives. Tables are an effective way to summarize MIC values.
Table 1: Example of MIC Data for Substituted Indole Derivatives
| Compound ID | R¹ | R² | R³ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IND-01 | H | H | H | >128 | >128 | 64 |
| IND-02 | Cl | H | H | 16 | 32 | 8 |
| IND-03 | H | NO₂ | H | 8 | 16 | 4 |
| IND-04 | H | H | Br | 32 | 64 | 16 |
| Ciprofloxacin | - | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | - | 2 |
This is an illustrative table; actual values will vary based on the specific compounds and strains tested.
Conclusion and Future Perspectives
Substituted indole derivatives represent a highly promising and versatile class of antimicrobial agents with the potential to address the urgent need for new treatments for infectious diseases.[9][13] Their diverse mechanisms of action, including the ability to combat biofilms and reverse antibiotic resistance, make them particularly attractive for further development.[6][14] Future research should focus on:
-
Rational Design and Synthesis: Leveraging SAR data and computational modeling to design novel indole derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combination Therapy: Exploring the synergistic effects of indole derivatives with existing antibiotics to combat multidrug-resistant pathogens.[15]
The continued exploration of the rich chemical space of substituted indoles holds immense promise for the discovery of next-generation antimicrobial drugs that can effectively combat the global challenge of antimicrobial resistance.
References
- Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives | Bentham Science Publishers. (2022-05-01).
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - MDPI. (2021-04-15). Available from: [Link]
-
Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. (2025-12-22). Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Available from: [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (2025-04-15). Available from: [Link]
-
Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed. Available from: [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC - NIH. Available from: [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC. (2023-06-30). Available from: [Link]
-
Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed. (2024-11-12). Available from: [Link]
-
Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. Available from: [Link]
-
Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - ResearchGate. (2020-04-14). Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies - Bentham Science Publisher. Available from: [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (2025-04-15). Available from: [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019-08-25). Available from: [Link]
-
Glaesserella parasuis infection disrupts the gut–lung axis via microbiota dysbiosis and metabolic reprogramming leading to intestinal barrier impairment in piglets - Frontiers. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023-04-17). Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - ResearchGate. (2025-11-26). Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - Semantic Scholar. Available from: [Link]
-
Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed. (2025-10-29). Available from: [Link]
-
INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
-
Controlling bacterial behavior with indole-containing natural products and derivatives - PMC. Available from: [Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available from: [Link]
-
(PDF) Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence - ResearchGate. (2025-05-05). Available from: [Link]
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Technical Guide: The Role of 1-Benzyl-1H-indol-5-ylamine in Medicinal Chemistry
Executive Summary
1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition and oncology. As a derivative of the indole core—one of nature's most ubiquitous heterocycles—this molecule combines a hydrophobic anchor (N-benzyl) with a versatile chemical handle (C5-amine).[1]
This guide dissects the compound’s utility as a building block for VEGFR-2 inhibitors , CK1δ modulators , and hybrid anticancer agents . It provides validated synthetic protocols, structural activity relationship (SAR) insights, and mechanistic visualizations to support researchers in leveraging this moiety for drug discovery.
Part 1: Chemical Architecture & Pharmacophore Analysis
The medicinal value of 1-Benzyl-1H-indol-5-ylamine lies in its ability to interact with multiple binding domains within protein active sites.
The Indole Core (Scaffold)
-
Function: Acts as a rigid spacer that orients substituents into correct vectors for binding.
-
Interaction: Capable of
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
The N-Benzyl Group (Hydrophobic Anchor)
-
Function: Provides significant lipophilicity and bulk.
-
Targeting: Designed to occupy deep hydrophobic pockets (e.g., the back pocket of kinase domains or the solvent-exposed hydrophobic region).
-
Optimization: The benzyl ring is often substituted (e.g., with halogens like 4-Cl or 4-F) to tune metabolic stability and potency.
The 5-Amino Group (The "Warhead" Handle)
-
Function: The primary site for chemical diversification.
-
Reactivity: A nucleophilic handle used to generate amides, ureas, sulfonamides, or Schiff bases.
-
Binding: In kinase inhibitors, derivatives of this amine often form critical hydrogen bonds with the hinge region (e.g., Glu/Cys residues) of the ATP-binding site.
Part 2: Synthetic Protocols
Protocol A: Synthesis from 5-Nitroindole
This is the standard industrial and laboratory route to access the target arylamine. It prioritizes the installation of the benzyl group on the more acidic indole nitrogen prior to reduction, preventing side reactions.
Reaction Scheme Overview:
5-Nitroindole
Step 1: N-Benzylation[1]
-
Reagents: 5-Nitroindole (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Conditions:
-
Dissolve 5-nitroindole in DMF under
atmosphere. -
Add
and stir at RT for 30 mins to deprotonate the indole N-H. -
Add benzyl bromide dropwise.
-
Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water. Filter the yellow precipitate (1-benzyl-5-nitroindole). Recrystallize from Ethanol.[2]
-
Step 2: Nitro Reduction
-
Reagents: 1-Benzyl-5-nitroindole, Hydrazine hydrate (
), 10% Pd/C (Catalytic). -
Solvent: Ethanol/THF (1:1).
-
Conditions:
-
Dissolve the nitro intermediate in Ethanol/THF.
-
Add Pd/C catalyst (10 wt%).
-
Heat to reflux and add Hydrazine hydrate dropwise (Caution: Exothermic, gas evolution).
-
Reflux for 2-4 hours until the solution turns colorless/pale.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 1-Benzyl-1H-indol-5-ylamine as a tan/brown solid.
-
Protocol B: Functionalization (Urea Formation)
To create kinase inhibitors (e.g., VEGFR-2 targeting), the amine is often converted to a urea.
-
Reagents: 1-Benzyl-1H-indol-5-ylamine, Aryl Isocyanate (e.g., Phenyl isocyanate).
-
Solvent: DCM or THF.
-
Procedure: Stir the amine with the isocyanate at RT for 2-12 hours. The urea product typically precipitates and can be collected by filtration.
Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8]
Kinase Inhibition (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic cancer therapies.[3]
-
Mechanism: Derivatives of 1-benzyl-1H-indol-5-ylamine mimic the adenine ring of ATP.
-
Binding Mode:
-
The Indole sits in the ATP binding cleft.
-
The 5-Amino derivative (e.g., Urea/Amide) acts as a Hydrogen Bond Donor/Acceptor pair, anchoring the molecule to the kinase hinge region (specifically Cys919 or Glu917 in VEGFR-2).
-
The N-Benzyl group extends into the hydrophobic pocket II, stabilizing the inactive conformation (DFG-out) or interacting with the gatekeeper residue.
-
Hybrid Anticancer Agents
Researchers have successfully fused this scaffold with other pharmacophores to create "hybrid" drugs that overcome resistance.
-
Indole-Thiazole Hybrids: Coupling the 5-amine with thiazole carboxylic acids creates dual inhibitors that target both kinases and tubulin polymerization.
-
Indole-Thiosemicarbazones: Schiff bases formed at the 5-position (via an aldehyde intermediate) show potent activity against Tyrosinase and Ribonucleotide Reductase.
Neuroprotective Agents (CK1δ)
Casein Kinase 1 delta (CK1δ) is implicated in Alzheimer's and ALS.
-
Utility: 1-Benzylindole derivatives have been identified as ATP-competitive inhibitors. The N-benzyl group provides selectivity over other CK isoforms by exploiting specific hydrophobic residues unique to the CK1δ active site.
Part 4: Visualizations
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Step-wise synthesis from 5-nitroindole to the active 5-amino scaffold and subsequent drug derivatization.
Diagram 2: VEGFR-2 Binding Mode Logic (Graphviz)
Caption: Pharmacophore mapping of 1-benzyl-1H-indol-5-ylamine derivatives within the VEGFR-2 kinase active site.
Part 5: Quantitative Data Summary
| Biological Target | Derivative Type | Key Activity Metric | Mechanism |
| VEGFR-2 | Indolin-2-one Hydrazone | IC50: 0.503 µM (MCF-7) | Angiogenesis Inhibition / Apoptosis Induction |
| CK1δ | Benzylindole Amide | Sub-micromolar IC50 | ATP-Competitive Inhibition |
| Tyrosinase | Thiosemicarbazone | IC50: ~12 µM | Competitive Inhibition (Melanoma) |
| MRSA | Imidazole-Indole | MIC: ≤ 0.25 µg/mL | Cell Wall/Membrane Disruption |
References
-
BenchChem. (2025).[1] Application Note & Protocol: Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem Technical Support. Link
-
Singh, P., et al. (2012). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. Bioorganic & Medicinal Chemistry Letters. Link
-
El-Sawy, E. R., et al. (2009).[2] Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica.[2] Link
- Altintop, M. D., et al. (2013). Synthesis and Biological Evaluation of New 1-Benzyl-1H-indole Derivatives as Potential Cholinesterase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Smolecule. (2023). 1-Benzyl-1H-indol-5-ylamine Product Information. Link
Sources
1-Benzyl-1H-indol-5-ylamine as a synthetic building block
A Strategic Scaffold for Medicinal Chemistry and Divergent Synthesis
Executive Summary
1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a "privileged structure" in modern drug discovery. As a functionalized indole, it bridges the gap between simple heterocycles and complex pharmacophores found in kinase inhibitors, GPCR ligands, and anti-cancer agents.
This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application. We focus specifically on the C5-amino variant (an aniline analog), distinguishing it clearly from its alkyl-amine congeners (e.g., tryptamine derivatives), to ensure precise chemical utilization.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features an electron-rich indole core protected at the N1 position by a benzyl group, with a nucleophilic primary amine at the C5 position.[1]
| Property | Data | Technical Note |
| CAS Number | 26807-73-8 | Verified identifier for the 5-amino variant.[2] |
| Formula | C₁₅H₁₄N₂ | MW: 222.29 g/mol |
| Structure | Indole core | N1-Benzyl (Hydrophobic); C5-Amine (Nucleophilic). |
| pKa (Conjugate Acid) | ~5.5 (Aniline-like) | Less basic than aliphatic amines; suitable for SNAr and amide couplings. |
| Electronic State | Electron-Rich | The C5-amine pushes electron density into the ring, activating C3 for electrophilic attack. |
| Solubility | DMSO, DCM, MeOH | Limited water solubility; requires organic co-solvents for biological assays. |
Structural Logic: The N-benzyl group serves two roles:
-
Protecting Group: Prevents N1 side-reactions during C5 functionalization.
-
Pharmacophore: Provides hydrophobic bulk often required for occupancy in ATP-binding pockets of kinases (e.g., VEGFR-2, EGFR).
Part 2: Validated Synthetic Protocol (The "Nitro-Reduction" Route)
While catalog synthesis often suggests direct alkylation of aminoindoles, this leads to complex mixtures due to competing nucleophilicity between the amine and the indole nitrogen.
The Authoritative Pathway: Sequential Functionalization
-
Regioselective Benzylation: N-alkylation of 5-nitroindole.
-
Chemoselective Reduction: Reduction of the nitro group without hydrogenolysis of the benzyl group.
Step 1: N-Benzylation of 5-Nitroindole
-
Objective: Install the benzyl group at N1 exclusively.
-
Reagents: 5-Nitroindole, Benzyl Bromide (BnBr), Sodium Hydride (NaH).
-
Solvent: DMF (Anhydrous).
Protocol:
-
Charge a flame-dried flask with 5-nitroindole (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Cool to 0°C under N₂ atmosphere.
-
Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Stir for 30 min at 0°C to ensure complete deprotonation (formation of the indolyl anion).
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation: TLC (Hexane/EtOAc 3:1) should show the disappearance of the polar starting material and the appearance of a less polar spot (N-benzyl-5-nitroindole).
Step 2: Chemoselective Reduction (The Critical Step)
-
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often cleaves N-benzyl groups (debenzylation).
-
Solution: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) to reduce the nitro group while leaving the benzyl ether intact.
Protocol (Fe/NH₄Cl Method):
-
Dissolve N-benzyl-5-nitroindole (1.0 eq) in a mixture of Ethanol/Water (4:1).
-
Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).
-
Reflux vigorously (80°C) for 2-4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Concentrate the filtrate and extract with EtOAc. Wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH) yields 1-Benzyl-1H-indol-5-ylamine as a light yellow/brown solid.
Visualization: Synthetic Workflow
Caption: Figure 1. Chemoselective synthesis pathway avoiding N-debenzylation.
Part 3: Reactivity & Downstream Applications[3]
The versatility of 1-Benzyl-1H-indol-5-ylamine lies in its dual-reactivity profile.
1. The C5-Amine Handle (Aniline Chemistry)
This is the primary site for library generation.
-
Amide Coupling: Reacts with carboxylic acids (HATU/DIEA) to form amides. Common in kinase inhibitors to interact with the hinge region.
-
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (e.g., for carbonic anhydrase inhibition).
-
Urea Formation: Reacts with isocyanates to form ureas.
2. The Indole C3 Position (Electrophilic Aromatic Substitution)
Even with the C5-amine, the C3 position remains nucleophilic.[3]
-
Vilsmeier-Haack Formylation: Installation of an aldehyde at C3.
-
Mannich Reaction: Introduction of amino-methyl groups at C3.
-
Note: If C3 functionalization is desired, protect the C5-amine (e.g., Boc-protection) first to prevent side reactions.
Visualization: Divergent Reactivity
Caption: Figure 2. Divergent synthesis capabilities targeting C5 (blue) and C3 (red) positions.
Part 4: Handling, Stability, and Safety[5]
-
Oxidation Sensitivity: Like most electron-rich anilines, the compound is susceptible to oxidation upon prolonged exposure to air/light.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Appearance Check: Pure compound is white/pale yellow. Darkening to brown indicates oxidation (quinone imine formation).
-
-
Toxicity: Treat as a potential irritant and toxic agent. Indoles can be biologically active; use full PPE (gloves, fume hood).
-
Purification Note: When purifying via silica gel, add 1% Triethylamine (TEA) to the eluent to prevent acid-catalyzed decomposition or streaking of the amine.
References
-
PubChem. 1-benzyl-1H-indol-5-amine (Compound Summary). National Library of Medicine. Link
-
BenchChem. Synthesis of Indole Derivatives and Protocols. (General reference for indole reductive amination techniques). Link
-
Organic Syntheses. 1-Benzylindole Synthesis Protocol. (Foundational protocol for N-benzylation). Org. Synth. 1974, 54, 58. Link
-
MDPI. Synthesis of 1-benzyl-5-bromoindolin-2-one derivatives. (Demonstrates the utility of the 1-benzyl-5-substituted scaffold in anticancer research). Link
-
Sigma-Aldrich. Safety Data Sheet: Benzylamine derivatives. (General safety handling for benzyl-amine class compounds). Link
Sources
A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-indole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its unique architecture, combining the versatile indole core with a modifiable benzyl moiety, allows for extensive chemical exploration and fine-tuning of biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-indole analogs. We will dissect the causal relationships between specific structural modifications and their impact on biological outcomes, with a particular focus on anticancer applications such as tubulin polymerization inhibition. This document details common synthetic strategies, presents quantitative SAR data through structured tables, and provides step-by-step experimental protocols for synthesis and biological evaluation. Through a synthesis of field-proven insights and authoritative references, this guide is designed to empower researchers in the rational design of novel, potent, and selective 1-benzyl-indole-based therapeutic agents.
Introduction: The 1-Benzyl-Indole Scaffold in Medicinal Chemistry
The Privileged Indole Moiety
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] It is a structural component in a vast array of natural products and synthetic drugs, valued for its ability to mimic peptide structures and participate in various biological interactions, including hydrogen bonding and π-stacking with enzyme targets.[2][3] The indole scaffold's inherent properties, such as high bioavailability, low toxicity, and good biocompatibility, make it an attractive starting point for drug discovery.[2]
Emergence of the 1-Benzyl-Indole Core as a Pharmacophore
While the indole core itself is significant, substitution at the N1 position with a benzyl group introduces a critical vector for SAR exploration. The N1-benzyl group can profoundly influence the molecule's overall conformation, solubility, and interaction with target proteins. This substitution effectively blocks the indole nitrogen's hydrogen-bonding donor capacity and introduces a large, modifiable aromatic moiety that can be tailored to fit into specific hydrophobic pockets of target enzymes or receptors. This strategic modification has led to the discovery of 1-benzyl-indole analogs with potent activities across a range of diseases.
Therapeutic Landscape: Key Biological Targets
1-Benzyl-indole analogs have demonstrated a remarkable breadth of biological activities. They have been investigated as:
-
Anticancer Agents: Particularly as inhibitors of tubulin polymerization, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]
-
Anti-inflammatory Agents: By targeting enzymes like cytosolic phospholipase A2α (cPLA2α).[6]
-
Antiviral Agents: Including inhibitors of HIV-1 fusion.[7]
-
Neuroprotective Agents: Acting as acetylcholinesterase inhibitors.[8]
This guide will focus primarily on their role as anticancer agents, specifically tubulin inhibitors, as this is a well-documented and highly active area of research for this scaffold.[9]
General Synthetic Strategies
Core Synthesis via N-Alkylation of Indoles
The most direct and common method for synthesizing the 1-benzyl-indole core is the N-alkylation of an indole precursor. This reaction typically involves deprotonating the indole nitrogen with a suitable base, followed by nucleophilic attack on a substituted benzyl halide.
Causality of Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the relatively non-acidic indole N-H. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice, as it irreversibly deprotonates the indole to form the highly nucleophilic indolate anion.[6] Alternatively, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) provides a simpler, high-yield procedure.[10][11]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred because they effectively solvate the cation (Na+ or K+) without solvating the indolate anion, thus maximizing its nucleophilicity.[11]
-
Reactant: Substituted or unsubstituted benzyl bromides or chlorides are typically used as the electrophile. Benzyl bromides are generally more reactive than the corresponding chlorides.[12]
Introduction of Substituents
Functional diversity is introduced either by starting with a pre-functionalized indole or benzyl bromide, or by post-synthesis modification of the 1-benzyl-indole core. For instance, functional groups at the C3 position are often introduced via Vilsmeier-Haack formylation to yield a 3-carboxaldehyde, which is a versatile intermediate for further elaboration.[10]
Workflow Diagram: General Synthesis
The following diagram illustrates a typical workflow for the synthesis and diversification of 1-benzyl-indole analogs.
Core Structure-Activity Relationship (SAR) Analysis
Guiding Principles of SAR Exploration
The biological activity of 1-benzyl-indole analogs is highly dependent on the nature and position of substituents on both the indole and benzyl rings.[1] SAR studies aim to systematically modify these positions to optimize potency, selectivity, and pharmacokinetic properties.
SAR "Hotspots" Diagram
The diagram below highlights the key positions on the 1-benzyl-indole scaffold where modifications have been shown to significantly impact biological activity.
Modifications of the Indole Ring System
-
The C2 Position: Arylthioindole (ATI) derivatives with an aromatic ring at the C2 position have shown potent inhibition of tubulin polymerization.[13] This group often occupies a key hydrophobic region in the target binding site.
-
The C3 Position: This is a highly versatile position. Attaching groups like aroyl, arylthio, or glyoxyamides can lead to potent tubulin inhibitors.[14] For example, 1-benzyl-indole-3-carbinol, a derivative of the natural product indole-3-carbinol, showed a ~1000-fold increase in anti-proliferative potency in breast cancer cells compared to its parent compound, highlighting the critical role of the N1-benzyl group.[10]
-
Substitutions on the Benzenoid Ring (C4-C7): Modifications at the C5 and C6 positions can influence solubility and allow for interactions with polar residues in a binding pocket. Halogen atoms or methoxy groups at the C5 position have been shown to produce potent tubulin assembly inhibitors.[13]
Modifications of the N1-Benzyl Moiety
The substituent pattern on the N1-benzyl ring is a critical determinant of activity.
-
Influence of Substituents: In a series of hydrazone derivatives targeting breast cancer, the nature of the substituent on a phenyl ring (analogous to the benzyl ring) was found to be critical. A para-chloro substituent resulted in the most potent compound against both MCF-7 and MDA-MB-468 cell lines.[15]
-
Hydrophobicity and Shape: For HIV-1 fusion inhibitors, the overall molecular shape dictated by the benzyl substituents is crucial for fitting into the gp41 hydrophobic pocket.[7] Similarly, for tyrosinase inhibitors, increasing the hydrophobicity of the N1-benzyl group (e.g., from methyl to phenyl or benzyl) led to a significant increase in potency.[3]
Tabulated SAR Data: Tubulin Polymerization Inhibitors
The following table summarizes representative SAR data for 1-benzyl-indole analogs and related indole derivatives as tubulin polymerization inhibitors.
| Compound Class | Key Structural Features | Target/Assay | Potency (IC50) | Reference |
| Arylthioindole (ATI) | 2-Phenyl, 3-Arylthio, 5-Methoxy on Indole | Tubulin Polymerization | 2.0 µM | [13] |
| Arylthioindole (ATI) | 2-Phenyl, 3-Arylthio on Indole | MCF-7 Cell Growth | 52 nM | [13] |
| Bis(indolyl)-hydrazone | Bis-indole linked via hydrazone | HeLa Cell Growth | 1.5 µM | [16] |
| 1-Benzyl-I3C | N1-Benzyl, 3-Hydroxymethyl on Indole | MDA-MB-231 Cell Growth | 0.05 µM | [10] |
| Indole-Sulfonylhydrazide | N1-H, 3-CHO, Sulfonylhydrazide sidechain | MCF-7 Cell Growth | 13.2 µM (with p-Cl-Ph) | [15] |
| Indole-Sulfonylhydrazide | N1-H, 3-CHO, Sulfonylhydrazide sidechain | MDA-MB-468 Cell Growth | 8.2 µM (with p-Cl-Ph) | [15] |
Case Study: 1-Benzyl-Indoles as Tubulin Polymerization Inhibitors
Mechanism of Action: Disruption of Microtubule Dynamics
One of the most successful applications of indole-based compounds is in the development of anticancer agents that target tubulin.[4][5] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[9] Indole-based inhibitors typically bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[9][13] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis and inhibiting cancer cell proliferation.[9][16]
Signaling Pathway Diagram
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- 2. pubs.aip.org [pubs.aip.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 13. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Benzyl-1H-indol-5-ylamine from 5-Cyanoindole
This Application Note is structured to address the specific synthetic challenge of converting 5-cyanoindole to 1-benzyl-1H-indol-5-ylamine .
Note on Chemical Strategy: The transformation of a nitrile (-CN) to a primary amine (-NH₂) involves the loss of a carbon atom. This is distinct from a standard reduction (which would yield the aminomethyl group, -CH₂NH₂). Therefore, this protocol utilizes a Curtius Rearrangement strategy. This approach is chosen for its reliability in maintaining the integrity of the electron-rich indole core while effecting the specific one-carbon degradation required by the prompt.
Abstract & Strategic Overview
This guide details the synthesis of 1-benzyl-1H-indol-5-ylamine (Target) from 5-cyanoindole (Starting Material). While 5-aminoindoles are classically derived from nitro-precursors, specific total synthesis campaigns often require the modification of an existing nitrile handle.
The synthesis presents two primary challenges:
-
Carbon Count Reduction: Converting the C5-cyano group (C-N bond) to a C5-amine (C-N bond) requires the excision of the nitrile carbon. We utilize a Hydrolysis
Curtius Rearrangement sequence to achieve this. -
Oxidative Instability: Free 5-aminoindoles are electron-rich and prone to oxidative degradation (formation of quinoid species) upon exposure to air [1]. This protocol includes a Boc-protection strategy to isolate a stable intermediate, followed by controlled deprotection.
Reaction Pathway Visualization
The following logic flow illustrates the critical intermediate steps and decision points in this synthesis.
Figure 1: Synthetic workflow for the degradation of the nitrile group to the amine via the Curtius rearrangement.
Detailed Experimental Protocols
Phase 1: N-Benzylation of 5-Cyanoindole
Objective: Protect the indole nitrogen to prevent side reactions during subsequent hydrolysis and to install the required benzyl moiety.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Cyanoindole | 1.0 | Substrate |
| Benzyl Bromide (BnBr) | 1.2 | Alkylating Agent |
| Sodium Hydride (60% in oil) | 1.5 | Base |
| DMF (Anhydrous) | 10 vol | Solvent |
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (
). Add NaH (1.5 eq) and wash with dry hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend NaH in anhydrous DMF at 0°C. -
Addition: Dissolve 5-cyanoindole (1.0 eq) in minimum DMF and add dropwise to the NaH suspension at 0°C. Stir for 30 minutes. Observation: Gas evolution (
) will occur. -
Alkylation: Add Benzyl Bromide (1.2 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench carefully with ice-water. The product often precipitates. Filter the solid.[1][2] If oil forms, extract with Ethyl Acetate (EtOAc), wash with water (3x) and Brine (1x) to remove DMF.
-
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
-
Checkpoint: Confirm structure of 1-Benzyl-5-cyanoindole .
Phase 2: Hydrolysis to 1-Benzyl-indole-5-carboxylic Acid
Objective: Convert the nitrile to the carboxylic acid, the precursor for the rearrangement.
Protocol:
-
Reaction: Suspend 1-Benzyl-5-cyanoindole in Ethanol (or Ethylene Glycol for higher temp). Add aqueous KOH (40% w/v, excess, ~10 eq).
-
Conditions: Heat to reflux (
C) overnight (12–16h). Note: Sterically hindered nitriles may require longer times. -
Workup: Cool to RT. Evaporate most of the ethanol. Dilute with water.[3]
-
Precipitation: Acidify the aqueous layer carefully with HCl (1M) to pH ~3. The carboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with water, and dry under vacuum.
-
Product: 1-Benzyl-indole-5-carboxylic acid .
Phase 3: Curtius Rearrangement (The Critical Step)
Objective: Convert the carboxylic acid to the Boc-protected amine. This bypasses the isolation of the unstable free isocyanate.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Indole-5-carboxylic acid (from Phase 2) | 1.0 | Substrate |
| Diphenylphosphoryl azide (DPPA) | 1.1 | Azide Source |
| Triethylamine (TEA) | 1.2 | Base |
| tert-Butanol (tBuOH) | 20 vol | Solvent/Nucleophile |
Protocol:
-
Activation: In a dry RBF under
, dissolve the carboxylic acid (1.0 eq) and TEA (1.2 eq) in anhydrous t-Butanol. -
Azidation: Add DPPA (1.1 eq) dropwise at RT. Stir for 1 hour.
-
Rearrangement: Heat the mixture to reflux (
C) for 4–6 hours. -
Workup: Evaporate the solvent. Dissolve residue in EtOAc. Wash with 5% citric acid, saturated
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: tert-butyl (1-benzyl-1H-indol-5-yl)carbamate . This is a stable intermediate.
Phase 4: Deprotection to 1-Benzyl-1H-indol-5-ylamine
Objective: Generate the free amine or its salt immediately prior to use or biological testing.
Protocol:
-
Reaction: Dissolve the Boc-carbamate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA) at 0°C. Stir at RT for 1–2 hours.
-
Alternative: Use 4M HCl in Dioxane for the HCl salt.
-
-
Workup (Free Base): Evaporate volatiles. Basify carefully with saturated
. Extract with DCM. Dry over .[4][7] -
Caution: The resulting 1-Benzyl-1H-indol-5-ylamine is sensitive to air oxidation (turning brown/purple). Store under inert gas at -20°C or use immediately.
Analytical Data Summary (Expected)
| Compound | Key 1H NMR Signals (Approximate, |
| 1-Benzyl-5-cyanoindole | 7.3 (Benzyl Ar-H), 8.0 (d, C4-H), 6.6 (d, C3-H), 5.3 (s, |
| 1-Benzyl-indole-5-carboxylic acid | 12.5 (br s, COOH), 8.3 (d, C4-H). Loss of Nitrile stretch. |
| 1-Benzyl-1H-indol-5-ylamine | 6.8 (d, C4-H), 3.5 (br s, |
Troubleshooting & Critical "Scope" Note
Did you mean "5-Aminomethyl"? A common nomenclature error occurs between "5-aminoindole" (aniline type) and "5-(aminomethyl)indole" (benzylamine type).
-
If you simply reduce 5-cyanoindole (e.g.,
or ), you will obtain 1-benzyl-5-(aminomethyl)indole . -
If you require the nitrogen attached directly to the aromatic ring (as described in this protocol), the Curtius rearrangement is mandatory.
Oxidation Management: If the final product turns dark rapidly, convert it immediately to the Hydrochloride salt by treating the etheral solution of the amine with HCl/Ether. The salt is stable indefinitely at room temperature.
References
-
D-NB.info. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (Discusses the instability of 5-aminoindoles against air oxidation).
-
BenchChem. Synthesis and Significance of 5-Cyanoindole: A Technical Guide. (Provides protocols for the synthesis of the starting material 5-cyanoindole).
-
Smolecule. 1-Benzyl-1H-indol-5-ylamine Product Page. (Confirms the existence and structure of the target compound).
-
Oxford Academic. Selective In Vivo and In Vitro Effects of a Small Molecule Inhibitor of Cyclin-Dependent Kinase 4. (Cites the use of 1-benzyl-1H-indol-5-ylamine as a reagent).[6][8]
-
Google Patents. N-alkylation of indole derivatives (US20040059131A1). (Provides general conditions for N-benzylation of indoles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
N-Benzylation of Indole-5-Carboxaldehyde: A Comprehensive Protocol for Synthesis, Purification, and Characterization
Abstract
This application note provides a detailed, field-proven protocol for the N-benzylation of indole-5-carboxaldehyde, a critical transformation in the synthesis of various biologically active compounds and functional materials. We delve into the mechanistic underpinnings of the reaction, offering a rationale for the selection of reagents and reaction conditions. The protocol itself is presented in a step-by-step format, ensuring reproducibility for researchers in drug development and organic synthesis. Furthermore, this guide includes comprehensive instructions for the purification of the product, N-benzyl-indole-5-carboxaldehyde, and its thorough characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen, particularly through N-alkylation, provides a powerful avenue to modulate the biological activity and physicochemical properties of these molecules.[2][3] The introduction of a benzyl group, in particular, can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Indole-5-carboxaldehyde serves as a versatile starting material, with the aldehyde group offering a handle for further synthetic elaborations. This protocol details a robust and efficient method for the N-benzylation of indole-5-carboxaldehyde, yielding a key intermediate for the synthesis of novel therapeutics.
Mechanistic Rationale: An SN2 Approach
The N-benzylation of indole-5-carboxaldehyde proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[4] The indole nitrogen, while not strongly nucleophilic, can be readily deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the new N-C bond.
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to efficiently deprotonate the indole N-H without competing in the subsequent substitution reaction. Sodium hydride (NaH) and potassium hydroxide (KOH) are commonly employed for this purpose.[5][6] The electron-withdrawing nature of the carbonyl group at the C5 position increases the acidity of the indole N-H, facilitating its deprotonation.[4]
Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are ideal for this reaction.[5][6] They effectively solvate the cation of the base, leaving the anion more reactive, and also promote the SN2 pathway by not solvating the nucleophile as strongly as protic solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Reduction of 1-Benzyl-1H-indole-5-carbonitrile to (1-Benzyl-1H-indol-5-yl)methanamine
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the chemical reduction of 1-Benzyl-1H-indole-5-carbonitrile to its corresponding primary amine, (1-Benzyl-1H-indol-5-yl)methanamine. This transformation is a critical step in the synthesis of various pharmacologically active molecules, leveraging the indole scaffold as a privileged structure in drug discovery.[1] We present two robust and scalable methodologies: a metal hydride reduction using Lithium Aluminum Hydride (LAH) and a catalytic hydrogenation employing Raney® Nickel. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a comparative analysis of these methods to aid in selecting the most appropriate strategy based on laboratory capabilities, scale, and safety considerations.
Introduction: The Significance of the Indole-5-methanamine Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the 5-position with a methanamine group provides a key synthetic handle for the elaboration into a diverse array of bioactive compounds. The N-benzylation of the indole nitrogen often serves to modulate the electronic properties of the ring system and can play a crucial role in ligand-receptor interactions. Consequently, the efficient and high-yielding synthesis of (1-Benzyl-1H-indol-5-yl)methanamine is of paramount importance for the advancement of various drug development programs, including those targeting antimicrobial and anticancer agents.[1]
Synthetic Overview: From Cyanoindole to the Target Amine
The synthesis of (1-Benzyl-1H-indol-5-yl)methanamine is typically achieved in a two-step sequence starting from the commercially available 5-cyanoindole.[2] The first step involves the N-alkylation of the indole nitrogen with a benzyl halide, such as benzyl bromide or chloride, in the presence of a suitable base.[2][3] The subsequent and focal point of this application note is the reduction of the nitrile functionality of the resulting 1-Benzyl-1H-indole-5-carbonitrile to the desired primary amine.
Caption: Simplified mechanism of LAH reduction of a nitrile.
Safety Precautions: Handling Lithium Aluminum Hydride
LAH is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving LAH should be conducted under an inert atmosphere (e.g., nitrogen or argon). [4]* Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and chemical-resistant gloves. [5]* Quenching: The quenching of excess LAH is highly exothermic and must be performed with extreme caution, typically at low temperatures (0 °C). [5]A safer alternative to direct water addition is the sequential addition of ethyl acetate, followed by methanol, and then water. [5][6]* Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of sand should be readily accessible. [4]Do not use water or carbon dioxide-based extinguishers on an LAH fire.
Detailed Experimental Protocol
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-1H-indole-5-carbonitrile | ≥98% | (Example: Sigma-Aldrich) |
| Lithium Aluminum Hydride (LAH) | Powder or granules | (Example: Acros Organics) |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (Example: EMD Millipore) |
| Ethyl Acetate | ACS Grade | (Example: Fisher Scientific) |
| Methanol | ACS Grade | (Example: VWR) |
| Deionized Water | --- | --- |
| Saturated Sodium Sulfate (Na₂SO₄) solution | --- | --- |
| Celite® 545 | --- | (Example: Sigma-Aldrich) |
| Round-bottom flask, three-necked | --- | --- |
| Addition funnel | --- | --- |
| Condenser | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Nitrogen/Argon inlet | --- | --- |
| Ice bath | --- | --- |
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and an addition funnel.
-
LAH Suspension: Under a positive pressure of inert gas, carefully charge the flask with Lithium Aluminum Hydride (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1-Benzyl-1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [7]5. Quenching: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add ethyl acetate to quench the excess LAH. Following this, slowly add methanol, and finally, deionized water. A common and reliable quenching sequence for 'x' grams of LAH is the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. [8]This procedure, known as the Fieser workup, typically results in a granular precipitate that is easy to filter.
-
Work-up and Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane. [7]7. Extraction: Combine the filtrate and washes. If an aqueous layer is present, separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Purification
The crude (1-Benzyl-1H-indol-5-yl)methanamine can be purified by column chromatography on silica gel. Due to the basic nature of the amine, which can lead to tailing on standard silica, it is advisable to pre-treat the silica with a triethylamine solution or use an eluent system containing a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol. [9][10]Alternatively, reversed-phase chromatography can be an effective purification method for polar amines. [11]
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles, offering advantages in terms of safety and scalability over hydride reductions. [12][13]Raney® Nickel, a high-surface-area nickel catalyst, is a common choice for this transformation. [14]
Mechanistic Considerations
The hydrogenation of nitriles over a heterogeneous catalyst like Raney® Nickel involves the sequential addition of hydrogen atoms to the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate. A critical challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as byproducts, which can occur via the reaction of the intermediate imine with the newly formed primary amine. [13]The presence of ammonia or a basic medium can help to suppress the formation of these byproducts.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use a balloon or a dedicated hydrogenation apparatus for hydrogen delivery.
-
Raney® Nickel: Raney® Nickel is often supplied as a slurry in water and is pyrophoric when dry. Do not allow the catalyst to dry and come into contact with air. Handle the catalyst as a slurry.
Detailed Experimental Protocol
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-1H-indole-5-carbonitrile | ≥98% | (Example: Sigma-Aldrich) |
| Raney® Nickel (slurry in water) | --- | (Example: Alfa Aesar) |
| Methanol or Ethanol | ACS Grade | (Example: VWR) |
| Acetic Acid (optional) | ACS Grade | (Example: Fisher Scientific) |
| Hydrogen Gas | High Purity | --- |
| Celite® 545 | --- | (Example: Sigma-Aldrich) |
| Hydrogenation flask/Parr shaker | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Hydrogen balloon | --- | --- |
Procedure:
-
Reaction Setup: To a hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr apparatus bottle) equipped with a magnetic stir bar, add 1-Benzyl-1H-indole-5-carbonitrile (1.0 equivalent) and a suitable solvent such as methanol, ethanol, or acetic acid. [15]2. Catalyst Addition: Carefully add the Raney® Nickel slurry (typically 5-10 wt% of the substrate).
-
Hydrogenation: Seal the flask and purge the system with an inert gas (nitrogen or argon) before evacuating and backfilling with hydrogen gas (using a balloon or from a cylinder). [15]For a balloon setup, this cycle should be repeated 3-5 times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon, or higher pressures if using a Parr apparatus) at room temperature. The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction by TLC or by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent and dispose of it appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. An acid-base work-up can be employed to further purify the amine from any non-basic impurities.
Purification
Similar to the product obtained from the LAH reduction, the amine can be purified by silica gel chromatography using an eluent containing a basic modifier or by reversed-phase chromatography.
Comparative Analysis of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney® Ni) |
| Reagent Handling | Pyrophoric solid, reacts violently with water. Requires inert atmosphere and anhydrous conditions. | Catalyst can be pyrophoric when dry. Hydrogen gas is highly flammable. |
| Reaction Conditions | Typically 0 °C to room temperature, atmospheric pressure. | Room temperature to elevated temperatures, atmospheric to high pressure. |
| Selectivity | Highly reactive and can reduce other functional groups. | Generally more chemoselective. The indole ring may be reduced under harsh conditions. |
| Scalability | Challenging to scale up due to highly exothermic quenching. | Readily scalable and preferred for industrial applications. [13] |
| Work-up | Involves a hazardous quenching step and filtration of aluminum salts. | Involves filtration of the catalyst. |
| Cost | More expensive reagent. | Catalyst is relatively inexpensive and can sometimes be recycled. |
Conclusion
Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney® Nickel are effective methods for the synthesis of (1-Benzyl-1H-indol-5-yl)methanamine from its nitrile precursor. The choice between these two protocols will be dictated by the specific requirements of the synthesis. LAH reduction is a rapid and powerful method well-suited for small-scale laboratory synthesis, provided the necessary safety infrastructure is in place. For larger-scale preparations and in an industrial setting, catalytic hydrogenation is the superior choice due to its enhanced safety profile, cost-effectiveness, and scalability. This application note provides the necessary details for researchers to confidently execute this important transformation.
References
- BenchChem. (n.d.). Application Note & Protocol: Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
-
Heaney, H., & Ley, S. V. (1974). 1-benzylindole. Organic Syntheses, 54, 58. [Link]
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Reisman, S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- ACS Division of Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
- ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride?
- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- YouTube. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab.
Sources
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- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Lithium Aluminum Hydride (LiAlH₄) Reduction of Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitrile Reduction
The transformation of nitriles into primary amines is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Primary amines are ubiquitous functional groups in biologically active molecules and serve as critical building blocks for a vast array of more complex structures. Among the various reagents capable of effecting this transformation, lithium aluminum hydride (LiAlH₄), often abbreviated as LAH, stands out for its high reactivity and broad applicability.[1][2]
This document provides a comprehensive guide to the LAH reduction of nitriles, blending theoretical principles with practical, field-tested protocols. It is designed to equip researchers with the knowledge to safely and effectively utilize this powerful reagent, troubleshoot common issues, and understand the mechanistic underpinnings of the reaction.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting potential outcomes. The reduction of a nitrile to a primary amine with LiAlH₄ is a two-stage process involving sequential hydride transfers.[3]
Step 1: Nucleophilic Attack and Imine Formation The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the AlH₄⁻ complex, onto the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen pi bond, forming an intermediate imine anion.[3]
Step 2: Second Hydride Addition and Dianion Formation The highly reactive imine anion intermediate is then attacked by a second equivalent of hydride.[3] This results in the formation of a dianion species, where the nitrogen atom bears two negative charges, stabilized by coordination to the aluminum and lithium cations.[1]
Step 3: Aqueous Work-up and Amine Liberation The final primary amine is liberated upon quenching the reaction with water or an aqueous acid solution.[4] This protonation sequence neutralizes the dianionic intermediate, yielding the desired product and inorganic salts of lithium and aluminum.[4]
Caption: Figure 1: Mechanism of LiAlH₄ Reduction of Nitriles.
Safety First: Taming the Power of LiAlH₄
Lithium aluminum hydride is a potent reducing agent, but its high reactivity also makes it hazardous if not handled with appropriate care.[5] It reacts violently with protic solvents, including water and alcohols, releasing flammable hydrogen gas.[6][7]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when handling larger quantities.[8][9]
-
Inert Atmosphere: All manipulations of solid LiAlH₄ and the reaction itself should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[10]
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried before use, and always use anhydrous solvents.[5]
-
Fume Hood: Perform all operations in a well-ventilated chemical fume hood.[9]
-
Spill Management: In case of a spill, do not use water. Cover the spill with dry sand or another non-combustible absorbent material.[11]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or carbon dioxide-based extinguishers.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Nitrile substrate
-
Lithium aluminum hydride (powder or solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, and heating mantle
-
Inert gas supply (nitrogen or argon)
-
Ice bath
Workflow Visualization:
Caption: Figure 2: Experimental Workflow for Nitrile Reduction.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, all under a positive pressure of nitrogen or argon.
-
LAH Suspension: In the reaction flask, carefully suspend lithium aluminum hydride (typically 1.5 equivalents relative to the nitrile) in anhydrous THF (approximately 10 volumes).[12] Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the nitrile substrate (1 equivalent) in anhydrous THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12] A typical reaction time is around 4 hours.[12]
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. The quenching process is highly exothermic and must be performed with extreme caution. Slowly and sequentially add the following reagents dropwise:
-
Water (1 volume equivalent to the mass of LAH used)[12]
-
10% aqueous NaOH solution (1.5 volume equivalents to the mass of LAH used)[12]
-
Water (3 volume equivalents to the mass of LAH used)[12] This procedure, often referred to as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6]
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.[6]
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional organic solvent (e.g., ethyl acetate or DCM).[12]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude primary amine.
-
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Quantitative Data Summary
The efficiency of the LAH reduction of nitriles can be influenced by the substrate and reaction conditions. Below is a table summarizing typical parameters.
| Parameter | Typical Range/Value | Notes |
| LiAlH₄ Equivalents | 1.5 - 2.0 | An excess is generally used to ensure complete reaction. |
| Solvent | Anhydrous THF, Diethyl Ether | Ethereal solvents are required due to the reactivity of LAH with protic solvents.[12] |
| Temperature | 0°C to Room Temperature | Initial addition is done at 0°C to control the exotherm. |
| Reaction Time | 2 - 12 hours | Highly dependent on the steric and electronic properties of the nitrile. |
| Yield | Generally > 80% | High yields are typical for unhindered nitriles. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the product.
-
Solution: Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Increase the reaction time or consider gentle heating (refluxing in THF) for less reactive nitriles.
-
-
Difficult Work-up (Emulsions):
-
Side Reactions:
-
Cause: Over-reduction of other functional groups.
-
Solution: LiAlH₄ is a powerful and often unselective reducing agent.[12] If other reducible functional groups (e.g., esters, amides, ketones) are present and need to be preserved, consider alternative, milder reducing agents such as borane (BH₃) or catalytic hydrogenation.[14][15] For instance, DIBAL-H can reduce nitriles to aldehydes under controlled conditions.[4]
-
Conclusion
The reduction of nitriles with lithium aluminum hydride is a robust and highly effective method for the synthesis of primary amines. By understanding the underlying mechanism, adhering to strict safety protocols, and employing optimized reaction and work-up procedures, researchers can reliably utilize this reaction in their synthetic endeavors. The insights and detailed protocols provided in this guide serve as a valuable resource for both novice and experienced scientists in the field of drug development and chemical research.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]
-
Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, May 1). Reduction of nitriles to amines using LiAlH4. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Brown, H. C., & Yoon, N. M. (1966). Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Comparison of the Reducing Characteristics of Lithium Aluminum Hydride and Its Derivatives. Journal of the American Chemical Society, 88(7), 1464–1472. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Imperial College London. (n.d.). 5 LiAlH4. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. bloomtechz.com [bloomtechz.com]
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- 11. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note: High-Purity Synthesis of 1-Benzyl-1H-indol-5-ylamine via the Nitroindole Pathway
Executive Summary
This application note details the robust synthesis of 1-Benzyl-1H-indol-5-ylamine (CAS: 127636-84-2), a critical scaffold in the development of serotonergic modulators and kinase inhibitors. While direct alkylation of 5-aminoindole is theoretically possible, it frequently results in complex mixtures of
To ensure high regioselectivity and atom economy, this protocol utilizes a two-stage sequence :
-
Regioselective
-alkylation of 5-nitroindole using Sodium Hydride (NaH) and Benzyl Bromide in -Dimethylformamide (DMF). -
Chemo-selective reduction of the nitro group to the primary amine.
Critical Safety Notice: This protocol addresses the significant thermal hazards associated with the NaH/DMF system, providing essential engineering controls to prevent thermal runaway events common in scale-up environments.
Critical Safety Alert: NaH/DMF Incompatibility
Read before proceeding: The combination of Sodium Hydride (NaH) and DMF is widely used but possesses a well-documented thermal instability that has led to industrial explosions.
-
The Hazard: NaH reacts with DMF to form dimethylamine and carbon monoxide. This reaction is exothermic and autocatalytic. At temperatures above 40–50°C , the decomposition can become uncontrollable (thermal runaway).
-
Engineering Control:
-
Strict Temperature Monitoring: Never allow the reaction internal temperature to exceed 30°C during NaH addition or the alkylation phase.
-
Order of Addition: Add NaH to the indole solution slowly at 0°C. Do not add solvent to solid NaH if avoidable to prevent "hot spots."
-
Quenching: Quench excess NaH with extreme caution using isopropanol or solid ammonium chloride before adding water.
-
Retrosynthetic Logic & Pathway Design
The choice of starting material is dictated by the relative nucleophilicity of the nitrogen atoms.
-
Route A (Direct Alkylation of 5-Aminoindole): The
of the indole N-H is ~16, while the primary amine ( ) is significantly more nucleophilic under neutral conditions. Even with strong bases (NaH), masking the or separating bis-alkylated byproducts ( -dibenzyl) requires tedious chromatography. -
Route B (The Nitro Pathway - Selected): The nitro group (
) is strongly electron-withdrawing, increasing the acidity of the indole N-H and preventing side reactions at the C5 position. This route guarantees exclusive -alkylation.
Reaction Scheme Visualization
Figure 1: Sequential synthesis pathway highlighting the critical alkylation step.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-Benzyl-5-nitroindole
Objective:
Materials
-
Substrate: 5-Nitroindole (1.0 eq)[2]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Electrophile: Benzyl Bromide (1.1 eq)[1]
-
Solvent: Anhydrous DMF (10 mL/g of substrate)
-
Quench: Saturated
solution
Procedure
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvation: Charge 5-Nitroindole (1.0 eq) and anhydrous DMF. Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.
-
Deprotonation (Critical Step):
-
Add NaH (1.2 eq) portion-wise over 15–20 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. Ensure adequate venting. -
Control: Maintain internal temperature
. -
Stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion (solution typically turns deep red/orange).
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 eq) dropwise via syringe or addition funnel over 10 minutes.
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Safety Stop: Do NOT heat the reaction. The alkylation is sufficiently fast at RT (typically 1–3 hours).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][3][4] The starting material (
) should disappear, yielding a less polar product ( ). -
Work-up:
-
Purification: Recrystallization from Ethanol or flash chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 85–95%.
-
Appearance: Yellow crystalline solid.
-
Stage 2: Reduction to 1-Benzyl-1H-indol-5-ylamine
Objective: Conversion of nitro group to primary amine.
Procedure (Catalytic Hydrogenation Method)
-
Dissolve 1-Benzyl-5-nitroindole in Methanol or Ethanol (0.1 M).
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric; keep wet during disposal.
-
Isolation: Concentrate filtrate to yield the target amine.
Data Summary & Troubleshooting
Physicochemical Data Table
| Compound | MW ( g/mol ) | State | Melting Point | Key 1H NMR Signal |
| 5-Nitroindole | 162.15 | Yellow Solid | 139-141°C | |
| 1-Benzyl-5-nitroindole | 252.27 | Yellow Solid | 102-104°C | |
| 1-Benzyl-1H-indol-5-ylamine | 222.29 | Off-white Solid | 60-62°C |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete deprotonation or wet DMF. | Ensure DMF is anhydrous (<100 ppm |
| Runaway Exotherm | NaH added too fast or T > 40°C. | STOP. Cool immediately. Use ice bath.[6] Follow Safety Alert in Section 2. |
| Bis-alkylation | Not applicable for Nitro-route. | If observing impurities, check purity of Benzyl Bromide. |
| Product Color | Oxidation of amine (Step 2). | Perform reduction and workup under Nitrogen/Argon. Store in dark. |
References
-
Yang, X., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for N-alkylation of 5-Bromoindole."
- Context: General procedure for indole N-alkylation adapted for nitro-deriv
-
Organic Syntheses. (1974). "1-Benzylindole."[4] Org.[2][7][8][10] Synth. 54, 58.
- Context: Classic method for N-benzylation of indoles, validating the use of DMSO/KOH or NaH/DMF systems.
- Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Application Note: Unambiguous Structural Characterization of 1-Benzyl-Indoles using ¹H and ¹³C NMR Spectroscopy
Introduction
The 1-benzyl-indole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds, including potent tubulin polymerization inhibitors, antiviral agents, and selective enzyme inhibitors. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive tool for the unambiguous characterization of these heterocyclic systems.
This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-benzyl-indoles. Authored from the perspective of a seasoned application scientist, this note moves beyond a mere listing of chemical shifts to explain the underlying principles and practical considerations for acquiring and interpreting high-quality NMR data. The protocols and data presented herein are designed to be a self-validating resource for researchers, scientists, and drug development professionals.
The Power of NMR in Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide exquisitely detailed information about molecular structure. For 1-benzyl-indoles, NMR allows for:
-
Unambiguous confirmation of the N-benzylation: The characteristic signals of the benzylic methylene protons and the distinct chemical shifts of the indole ring protons and carbons upon N-substitution provide clear evidence of the desired regiochemistry.
-
Detailed analysis of substitution patterns: The chemical shifts and coupling patterns of the aromatic protons on both the indole and benzyl rings reveal the precise location and nature of any substituents.
-
Conformational insights: Through-space interactions, observable in 2D NMR experiments like NOESY, can provide information about the preferred orientation of the benzyl group relative to the indole ring.
¹H NMR Spectral Characterization of 1-Benzyl-Indole
The ¹H NMR spectrum of a 1-benzyl-indole can be divided into three key regions: the benzylic protons, the indole ring protons, and the benzyl ring protons. The following analysis is based on the parent 1-benzyl-indole in deuterochloroform (CDCl₃), a common and versatile solvent for NMR analysis of organic compounds.[1]
The Diagnostic Benzylic Protons (H-1')
The most telling feature of a 1-benzyl-indole in a ¹H NMR spectrum is the singlet corresponding to the two benzylic methylene protons (H-1'). These protons are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.
-
Chemical Shift (δ): Typically observed in the range of 5.3-5.5 ppm . The exact position is influenced by the electronic nature of substituents on both the indole and benzyl rings. This downfield shift, compared to a typical alkyl C-H, is due to the deshielding effect of the adjacent nitrogen atom and the aromatic indole ring.
The Indole Ring Protons: A Fingerprint Region
The protons on the indole ring exhibit characteristic chemical shifts and coupling patterns that are highly informative.
-
H-3: This proton appears as a doublet of doublets (dd) or a triplet (t) around 6.5-6.7 ppm . It couples to H-2 (³J ≈ 3.1 Hz) and H-1 (a long-range coupling, which is often not well-resolved).
-
H-2: This proton is also a doublet of doublets or a triplet, found further downfield around 7.1-7.3 ppm , coupling to H-3 (³J ≈ 3.1 Hz) and exhibiting long-range coupling to H-7.
-
H-7: Typically a doublet of doublets, resonating around 7.6-7.7 ppm . It shows ortho coupling to H-6 (³J ≈ 7.9 Hz) and a smaller meta coupling to H-5.
-
H-4: This proton is usually a doublet of doublets found around 7.1-7.2 ppm , with ortho coupling to H-5 (³J ≈ 8.2 Hz) and meta coupling to H-6.
-
H-5 and H-6: These protons often appear as a complex multiplet in the region of 7.1-7.3 ppm . Their signals can overlap, making individual assignment challenging without 2D NMR techniques. They exhibit ortho coupling to each other (³J ≈ 7.0 Hz) and meta/ortho couplings to their respective neighbors. A video tutorial on the spectral analysis of indole derivatives suggests an ortho coupling constant (J4,5) of approximately 6.8 Hz.[2]
The Benzyl Ring Protons
The five protons of the unsubstituted benzyl group typically appear in the aromatic region between 7.2 and 7.4 ppm . Due to their similar chemical environments, they often present as a complex, overlapping multiplet. For substituted benzyl groups, the chemical shifts and splitting patterns will change predictably based on the electronic nature and position of the substituent.
¹³C NMR Spectral Characterization of 1-Benzyl-Indole
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. All carbon signals for 1-benzyl-indole are typically observed in the aromatic and benzylic regions of the spectrum.
Key Carbon Signals
-
Benzylic Carbon (C-1'): This carbon resonates at approximately 50.0 ppm . Its chemical shift is sensitive to substituents on both aromatic rings.
-
Indole Carbons:
-
C-2: Around 128.8 ppm .
-
C-3: Around 101.5 ppm . This upfield shift is characteristic of the electron-rich nature of this position.
-
C-3a (Bridgehead): Approximately 128.0 ppm .
-
C-4: Around 121.5 ppm .
-
C-5: Around 120.0 ppm .
-
C-6: Around 122.0 ppm .
-
C-7: Around 110.0 ppm .
-
C-7a (Bridgehead): Approximately 136.5 ppm .
-
-
Benzyl Carbons:
-
C-1'' (ipso-carbon): Around 138.0 ppm .
-
C-2''/C-6'': Approximately 127.0 ppm .
-
C-3''/C-5'': Approximately 129.0 ppm .
-
C-4'': Around 127.5 ppm .
-
A comprehensive review of the ¹³C NMR spectroscopy of indole derivatives provides an extensive dataset and discussion of substituent effects, which can be an invaluable resource for assigning complex structures.[3]
Data Summary: Characteristic NMR Shifts for 1-Benzyl-Indole
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the parent 1-benzyl-indole in CDCl₃. These values serve as a reliable reference for the structural verification of newly synthesized analogs.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 1-Benzyl-Indole in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1' | ~5.4 | s | - |
| H-2 | ~7.2 | t | ³J₂₃ ≈ 3.1 |
| H-3 | ~6.6 | d | ³J₃₂ ≈ 3.1 |
| H-4 | ~7.2 | d | ³J₄₅ ≈ 8.2 |
| H-5 | ~7.1 | t | ³J₅₄ ≈ 8.2, ³J₅₆ ≈ 7.0 |
| H-6 | ~7.2 | t | ³J₆₅ ≈ 7.0, ³J₆₇ ≈ 7.9 |
| H-7 | ~7.6 | d | ³J₇₆ ≈ 7.9 |
| Benzyl-H | ~7.3 | m | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 1-Benzyl-Indole in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-1' | ~50.0 |
| C-2 | ~128.8 |
| C-3 | ~101.5 |
| C-3a | ~128.0 |
| C-4 | ~121.5 |
| C-5 | ~120.0 |
| C-6 | ~122.0 |
| C-7 | ~110.0 |
| C-7a | ~136.5 |
| C-1'' | ~138.0 |
| C-2''/C-6'' | ~127.0 |
| C-3''/C-5'' | ~129.0 |
| C-4'' | ~127.5 |
Experimental Protocols
Adherence to a standardized and rigorous experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be free of particulate matter and at an appropriate concentration.[4][5]
Materials:
-
1-Benzyl-indole derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the 1-benzyl-indole derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into the NMR tube. This is achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.[4]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
The following is a general procedure for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may vary, and users should consult the documentation for their particular spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Set the number of scans (NS). For a typical sample of 5-10 mg, 16-64 scans are usually sufficient.
-
Set the relaxation delay (D1) to 1-2 seconds for routine spectra. For quantitative analysis, a longer delay (e.g., 5 times the longest T₁) is required.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment (e.g., with proton decoupling).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
Set the number of scans. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more for dilute samples).
-
Set the relaxation delay (D1) to 2-5 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the 1-benzyl-indole structure and the NMR workflow, the following diagrams are provided.
Figure 1: Structure of 1-benzyl-indole with IUPAC numbering.
Figure 2: A streamlined workflow for NMR analysis.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the definitive structural characterization of 1-benzyl-indoles. By understanding the characteristic chemical shifts and coupling constants of the benzylic and indole ring protons, as well as the carbon framework, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed protocols provided in this application note offer a robust framework for obtaining high-quality, reproducible NMR data, thereby ensuring the scientific integrity of research and development efforts in the field of medicinal chemistry.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2022). YouTube. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. [Link]
- Claramunt, R. M., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Topics in Heterocyclic Chemistry, 18, 1-89.
- Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]
- Gunther, H. (2013).
- Correlation of Chemical Shifts with Substituent Parameters in N-Benzyl Derivatives of Pyrrole, 3a,7a-Dihydroindole, and Indole E. Bulletin of the Korean Chemical Society.
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2023, July 24). ALWSCI. Retrieved from [Link]
- Bachon, A.-K., & Opatz, T. (2018). Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2-Halobenzyl Halides. Synthesis, 50(15), 2936-2944.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
Sources
Application Note: High-Throughput Cytotoxicity Screening of Indole Derivatives
Introduction & Scientific Rationale
Indole scaffolds represent a "privileged structure" in medicinal chemistry, forming the core of essential therapeutics ranging from vinca alkaloids (Vincristine) to kinase inhibitors (Sunitinib). However, the physicochemical properties that make indoles bio-active—specifically their lipophilicity and planar aromatic structure—introduce significant challenges in in vitro screening.
Common screening failures with indole libraries often stem not from biological inactivity, but from compound precipitation in aqueous media or spectral interference in colorimetric assays.
This Application Note defines a robust, self-validating protocol for screening indole derivatives. While the MTT assay is ubiquitous, this guide prioritizes the Sulforhodamine B (SRB) assay, the gold standard used by the National Cancer Institute (NCI-60), due to its superior stability and immunity to metabolic fluctuations caused by mitochondrial toxins—a common mechanism of action for indole-based drugs.
Pre-Experimental Planning: Compound Management
The Failure Point: Indole derivatives often possess low aqueous solubility. Direct dilution from DMSO stock into cell culture media frequently causes micro-precipitation, leading to false negatives (compound not reaching the cell) or false positives (crystals lysing cells physically).
Protocol A: Solubility-Optimized Serial Dilution
Objective: Maintain compound solubility while keeping DMSO concentration < 0.5% to prevent solvent toxicity.
Materials:
-
Indole Library (10 mM Stock in 100% DMSO) stored in amber vials (indoles are light-sensitive/prone to photo-oxidation).
-
96-well V-bottom polypropylene plates (low binding).
-
Complete Cell Culture Media.
Workflow:
-
Intermediate Dilution (The "Step-Down"): Do not dilute directly into media.
-
Perform serial dilutions (e.g., 1:3) in 100% DMSO first.
-
Result: A "Master Plate" where every well is 1000x the final testing concentration, but solvent is uniform.
-
-
Final Transfer:
-
Transfer 0.2 µL from the DMSO Master Plate into 199.8 µL of media in the assay plate (1:1000 dilution).
-
Final DMSO: 0.1%.
-
Observation: Check for turbidity immediately. If the indole precipitates at >10 µM, the screen is invalid for that concentration.
-
Experimental Workflow Visualization
The following diagram outlines the critical path from compound preparation to data validation.
Figure 1: End-to-end screening workflow emphasizing the "DMSO-first" dilution strategy and the divergence between SRB and MTT assays based on cell type.
Core Protocol: Sulforhodamine B (SRB) Assay
Why this is the Standard: Unlike MTT/MTS, which rely on mitochondrial enzyme activity (often inhibited by indoles regardless of cell death), SRB stains cellular protein mass. It is stable, non-time-critical after fixation, and less prone to chemical interference.
Reagents:
-
Fixative: 10% (w/v) Trichloroacetic Acid (TCA).[1][2] Store at 4°C.[3]
-
Stain: 0.057% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Wash Solution: 1% Acetic Acid.[1]
-
Solubilization Base: 10 mM Tris Base (pH 10.5).
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Tz Plate (Time Zero): Critical for Cytostatic vs. Cytotoxic determination. Fix one plate immediately before drug addition to establish baseline protein content.
-
Treatment: Add 100 µL of 2x drug solution (prepared via Protocol A). Incubate for 48h.
-
Fixation (In Situ):
-
Gently layer 50 µL of cold 50% TCA directly onto the 200 µL media in each well (Final TCA ~10%).
-
Note: Do not aspirate media first; this prevents loss of floating dead cells.
-
Incubate at 4°C for 60 minutes.
-
-
Washing:
-
Wash 5x with tap water.
-
Air dry plates completely (can be stored indefinitely at this stage).[4]
-
-
Staining:
-
Solubilization:
-
Add 200 µL 10 mM Tris Base. Shake for 10 min.
-
-
Read: Measure Absorbance (OD) at 510 nm .
Alternative Protocol: MTT Assay
Use Case: Suspension cells (leukemia lines) where TCA fixation is difficult, or when metabolic data is specifically required.
Caveat: Indoles with intrinsic reduction potential can reduce MTT tetrazolium to formazan non-enzymatically, causing false "viability" signals. Always run a "Media + Drug + MTT" (no cells) control.
-
Treatment: Incubate cells with drug for 48h.
-
Pulse: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
-
Incubation: 3–4 hours at 37°C.
-
Solubilization:
-
Aspirate media (carefully!) or add SDS-HCl solubilization buffer.
-
Dissolve purple formazan crystals in DMSO (100-200 µL).
-
-
Read: Absorbance at 570 nm (Reference: 650 nm).
Data Analysis & Validation (Z-Factor)
Trustworthiness in screening is mathematical. Before calculating
Validation Logic Diagram
Figure 2: Statistical validation workflow. Z-Factor calculation is the gatekeeper before any biological interpretation occurs.
Formulas
-
Z-Factor (
): -
Percent Growth (NCI Method):
-
If
: -
If
(Cell Kill):
-
Troubleshooting Guide (Indole Specific)
| Observation | Probable Cause | Corrective Action |
| Precipitation | Hydrophobicity of indole ring. | Use "Step-Down" dilution (Protocol A). Do not exceed 0.5% DMSO.[8][9] |
| High Background (MTT) | Chemical reduction of tetrazolium. | Switch to SRB Assay . Run cell-free drug controls. |
| Yellowing of Stock | Photo-oxidation of indole. | Store stocks in amber glass under Argon/Nitrogen. |
| Low Z-Factor | Pipetting error or edge effects. | Use automated dispensers. Avoid outer wells (fill with PBS). |
References
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute (DTP). [Link][10]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray / Skehan et al. [Link]
-
Calculating Z-Factor for HTS. GraphPad / Zhang et al. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
Application Note: A Robust Luminescence-Based VEGFR-2 Kinase Assay for High-Throughput Anticancer Screening
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a validated and high-value target in oncology drug discovery.[1] Inhibition of its kinase activity can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of an in vitro VEGFR-2 kinase inhibition assay. We present a detailed, field-proven protocol based on a luminescence detection method, which is highly amenable to high-throughput screening (HTS). This application note emphasizes the scientific rationale behind the protocol design, data interpretation, and critical quality control measures to ensure the generation of reliable and reproducible results.
Introduction: The Significance of Targeting VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for the growth and survival of solid tumors.[4] Tumors require a dedicated blood supply to obtain necessary nutrients and oxygen.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[5] Specifically, the interaction of VEGF-A with its primary receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR), triggers a tyrosine kinase signaling cascade.[6] This cascade promotes endothelial cell proliferation, migration, and survival, which are the foundational events of angiogenesis.[1][3]
Given its central role, VEGFR-2 has become a major focus for anticancer therapeutic strategies.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[2][7] Therefore, robust and reliable in vitro assays that can accurately quantify the inhibitory potential of novel compounds against VEGFR-2 are indispensable for modern drug discovery pipelines.
The Core Principle: Measuring Kinase Activity
An in vitro kinase assay quantifies the catalytic activity of a kinase enzyme. The fundamental reaction involves the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein).
The core components of the VEGFR-2 kinase assay are:
-
VEGFR-2 Kinase: A purified, recombinant form of the VEGFR-2 intracellular kinase domain.[8]
-
Substrate: A synthetic peptide or protein containing a tyrosine residue that can be phosphorylated by VEGFR-2. A generic substrate like Poly(Glu, Tyr) 4:1 is often used.[9]
-
ATP: The phosphate donor and essential co-factor for the kinase.
-
Assay Buffer: A solution containing salts (e.g., MgCl2, a critical co-factor for kinase activity), a buffering agent to maintain optimal pH, and other components like DTT to maintain enzyme stability.
The extent of the reaction can be measured by quantifying either the amount of phosphorylated substrate produced or the amount of ATP consumed. This application note focuses on the latter, using a luminescence-based ATP detection platform.
Luminescence-Based ATP Detection (Kinase-Glo® Principle)
This method is a widely used "signal-decrease" assay.[10] The amount of light generated is directly proportional to the amount of ATP remaining in the well after the kinase reaction.
-
Kinase Reaction: VEGFR-2, substrate, and ATP are incubated. Active kinase consumes ATP. Test compounds that inhibit VEGFR-2 will result in less ATP being consumed.
-
Detection: A luciferase-based reagent (e.g., Kinase-Glo® Max) is added. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction using the remaining ATP.
Therefore, a potent inhibitor leads to high luminescence (more ATP remains), while low kinase inhibition results in low luminescence (most ATP is consumed).[11]
Visualizing the Target and the Method
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF-A binding to VEGFR-2, leading to downstream effects that promote angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Experimental Workflow Diagram
This diagram outlines the major steps of the luminescence-based VEGFR-2 kinase inhibition assay.
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Detailed Protocol: Luminescence-Based Assay
This protocol is designed for a 96-well plate format and is based on commercially available kits.[8][9] Always refer to the specific kit manual for precise concentrations and volumes.
Required Materials
-
Recombinant VEGFR-2 (KDR) enzyme
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test compounds (inhibitors) and a known reference inhibitor (e.g., Pazopanib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates (suitable for luminescence)
-
Plate reader capable of measuring luminescence
Reagent Preparation
-
Expertise & Experience: The concentration of ATP is a critical parameter. For IC50 determination of ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for ATP. Using excessively high ATP concentrations can lead to an underestimation of inhibitor potency.
-
Thaw Reagents: Thaw all frozen reagents on ice. Gently mix before use.
-
Kinase Buffer: Prepare 1x Kinase Buffer with DTT if required by the kit manufacturer. Keep on ice.
-
Test Compounds: Prepare a serial dilution of your test compounds in 100% DMSO. Then, create an intermediate dilution in 1x Kinase Buffer. The final DMSO concentration in the assay well should not exceed 1%, as higher concentrations can inhibit kinase activity.[8]
-
Enzyme Preparation: Dilute the VEGFR-2 kinase to the required concentration in 1x Kinase Buffer.
-
Trustworthiness: Do not vortex the enzyme. Kinases are sensitive proteins and can be denatured by harsh mixing. Avoid repeated freeze-thaw cycles, which can significantly decrease enzyme activity.[9] Aliquot the enzyme upon first use and store at -80°C.
-
-
Master Mix: Prepare a master mix containing ATP and substrate in 1x Kinase Buffer. This ensures consistency across all wells.
Assay Procedure
-
Compound Plating: Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells of a white 96-well plate.
-
Positive Control (0% Inhibition): Wells containing enzyme and vehicle, but no inhibitor.
-
Negative Control (100% Inhibition / "Blank"): Wells containing vehicle but no enzyme.
-
-
Master Mix Addition: Add 20 µL of the Substrate/ATP Master Mix to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control" wells, add 20 µL of 1x Kinase Buffer without the enzyme. The total reaction volume is now 45 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[9]
-
Signal Detection: After incubation, equilibrate the plate to room temperature. Add 45 µL of the Kinase-Glo® reagent to each well.
-
Final Incubation: Mix the plate gently and incubate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Summary of Reagents for a Single Well
| Component | Volume | Final Concentration | Purpose |
| Test Compound / Vehicle | 5 µL | Variable | Inhibits kinase activity |
| Substrate/ATP Master Mix | 20 µL | Per kit specification | Provides substrate and energy |
| Diluted VEGFR-2 Enzyme | 20 µL | Per kit specification | Catalyzes the reaction |
| Total Reaction Volume | 45 µL | ||
| Kinase-Glo® Reagent | 45 µL | Stops reaction, generates signal | |
| Final Detection Volume | 90 µL |
Data Analysis and Interpretation
The goal of the data analysis is to determine the concentration at which a test compound inhibits 50% of the VEGFR-2 kinase activity, known as the IC50 value.[12]
-
Calculate Percent Inhibition: The raw data will be in Relative Light Units (RLU). Use the control wells to calculate the percent inhibition for each compound concentration.
-
Let RLU_test be the signal from a well with inhibitor.
-
Let RLU_pos be the average signal from the positive control wells (0% inhibition).
-
Let RLU_neg be the average signal from the negative control wells (100% inhibition).
% Inhibition = 100 * (RLU_test - RLU_pos) / (RLU_neg - RLU_pos)
-
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) with graphing software (like GraphPad Prism) to fit the dose-response curve and determine the IC50 value.[12]
Example IC50 Data Table (Pazopanib)
| Pazopanib Conc. (nM) | Log [Pazopanib] | % Inhibition (Mean) |
| 1000 | 3.00 | 98.5 |
| 300 | 2.48 | 95.2 |
| 100 | 2.00 | 89.1 |
| 30 | 1.48 | 75.6 |
| 10 | 1.00 | 51.3 |
| 3 | 0.48 | 22.4 |
| 1 | 0.00 | 8.9 |
| 0 (Vehicle) | - | 0.0 |
This is example data. Actual results may vary.
Assay Validation and Quality Control
To ensure the reliability of your screening data, it is crucial to validate the assay's performance.
-
Z-Factor (Z'): This statistical parameter is a measure of assay quality and suitability for HTS. It reflects the dynamic range and data variation.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' value between 0.5 and 1.0 is considered excellent for HTS.
-
A Z' value between 0 and 0.5 is acceptable.
-
A Z' value below 0 indicates the assay is not reliable.
-
-
Signal-to-Background (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control (Mean_pos / Mean_neg). A high S/B ratio is desirable.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Signal in All Wells | Inactive enzyme (degraded from freeze-thaw or improper storage). | Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. |
| ATP has degraded. | Use fresh ATP. Aliquot and store properly. | |
| High Variability (Low Z') | Inconsistent pipetting. | Use calibrated pipettes. For HTS, use automated liquid handlers. |
| Reagents not mixed properly. | Ensure all reagents, especially the viscous Kinase-Glo®, are fully mixed. | |
| IC50 Value Differs from Literature | ATP concentration is different from the reference assay. | Standardize ATP concentration, ideally near the enzyme's Km for ATP. |
| DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 1%. | |
| Assay incubation time or temperature is different. | Standardize all incubation parameters. |
Conclusion
The luminescence-based VEGFR-2 kinase inhibition assay is a powerful, robust, and scalable method for identifying and characterizing novel anticancer compounds. By understanding the underlying principles, carefully executing the protocol, and implementing rigorous quality control measures, researchers can generate high-quality, reliable data to drive their drug discovery programs forward. Adherence to the principles of assay validation and a systematic approach to troubleshooting are paramount for achieving reproducible and trustworthy results.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Datasheet. BPS Bioscience. Retrieved from [Link]
-
Doi, Y., Yashiro, M., Yamada, N., Amano, R., Noda, S., & Hirakawa, K. (2012). VEGF-A/VEGFR-2 signaling plays an important role for the motility of pancreas cancer cells. Annals of Surgical Oncology, 19(8), 2733–2743. Retrieved from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Retrieved from [Link]
-
Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. Retrieved from [Link]
-
Creative Biolabs. (2024, June 21). What are VEGFR2 antagonists and how do they work?. Creative Biolabs. Retrieved from [Link]
-
Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Aushon. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Aushon BioSystems. Retrieved from [Link]
-
Lee, J. H., et al. (2019). Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI. Molecules, 24(17), 3108. Retrieved from [Link]
-
Chatterjee, S., Heukamp, L. C., & Siobal, M. (2013). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1835(2), 220-230. Retrieved from [Link]
-
Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8562. Retrieved from [Link]
-
Martins, F., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(16), 4767. Retrieved from [Link]
-
Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ATP-binding sites of VEGFR2 kinase domain. ResearchGate. Retrieved from [Link]
-
Meadows, K. L., & Hurwitz, H. I. (2012). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology, 30(29), 3583–3585. Retrieved from [Link]
-
Papalia, G. A., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 548, 58-65. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
-
Harper, S. J., & Bates, D. O. (2018). Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. International Journal of Molecular Sciences, 19(10), 3213. Retrieved from [Link]
-
Krišt'an, K., & Kuzmič, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). ATP competitive type-I VEGFR-2/KDR inhibitors. ResearchGate. Retrieved from [Link]
Sources
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Anti-Inflammatory Compounds via IL-6 Production Inhibition
Abstract & Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that acts as a primary readout for acute inflammatory response. In drug discovery, the inhibition of IL-6 production in Lipopolysaccharide (LPS)-stimulated macrophages is a gold-standard assay for identifying potent anti-inflammatory candidates.
This guide provides a robust, self-validating protocol for assessing IL-6 inhibition. Unlike generic protocols, this document integrates critical "stop-go" viability checks and mechanistic grounding to distinguish true anti-inflammatory activity from false positives caused by cytotoxicity.
Mechanistic Basis: The NF- B Pathway
To interpret this assay, one must understand that IL-6 production is the downstream product of the TLR4/NF-
Figure 1: The LPS-induced TLR4/NF-
Experimental Strategy & Model Selection
Choosing the correct cell model is the first critical decision.
| Feature | RAW 264.7 (Murine) | THP-1 (Human) | Recommendation |
| Origin | Mouse Macrophage | Human Monocyte | RAW 264.7 for primary screening.[2] |
| Handling | Adherent (easy) | Suspension (requires differentiation) | THP-1 for hit validation (human relevance). |
| Stimulation | LPS direct | PMA diff. | |
| Sensitivity | High | Moderate |
Expert Insight: While THP-1 is human-derived, it requires a 3-day PMA differentiation followed by a critical "resting" period. Without the rest, high background noise from the PMA activation will mask the LPS response. For high-throughput screening, start with RAW 264.7.
Protocol: IL-6 Inhibition Assay (RAW 264.7)
This protocol is designed for a 96-well plate format.[2][3]
Reagents & Equipment
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma).
-
Positive Control: Dexamethasone (Sigma).
-
Viability Reagent: Cell Counting Kit-8 (CCK-8) (Dojindo/Sigma). Note: CCK-8 is preferred over MTT due to higher sensitivity and lack of solubilization steps.
-
Detection: Mouse IL-6 ELISA Kit (e.g., R&D Systems DuoSet).
Experimental Workflow
Figure 2: Step-by-step workflow ensuring simultaneous collection of efficacy (ELISA) and toxicity (CCK-8) data.
Step-by-Step Procedure
Step 1: Cell Seeding (Day 1)[4]
-
Harvest RAW 264.7 cells (passage 3–15) using a cell scraper (avoid trypsin if possible to preserve receptors).
-
Resuspend in fresh media and count.
-
Seed 5
10 cells/well in 180 L media in a 96-well flat-bottom plate. -
Incubate overnight (18–24h) at 37°C, 5% CO
to allow attachment.
Step 2: Compound Pre-treatment (Day 2)
Why Pre-treat? You must block the signaling pathway before the inflammatory cascade is initiated.
-
Prepare 10X stocks of test compounds in media (ensure final DMSO < 0.1%).
-
Add 20
L of 10X compound to designated wells. -
Positive Control: Dexamethasone (Final conc: 1
M). -
Vehicle Control: Media + 0.1% DMSO.
-
Incubate for 1 hour at 37°C.
Step 3: LPS Stimulation (Day 2)
-
Prepare LPS stock (100
g/mL). Dilute to 10 g/mL (10X working solution). -
Add 20
L of LPS working solution to all wells except the "Blank/Naïve" control. -
Incubate for 18–24 hours .
Step 4: Supernatant Collection (Day 3)
-
Centrifuge the plate briefly (300
g, 3 min) to pellet any floating cells. -
Carefully transfer 150
L of supernatant to a fresh plate for ELISA.-
Storage: Assay immediately or freeze at -80°C.
-
-
Leave 50
L of media + cells in the original plate for the viability assay.
Protocol: Viability Control (CCK-8)
Critical: A reduction in IL-6 is only valid if cell viability is > 80%. If cells die, they cannot produce IL-6.
-
To the original plate (containing cells + 50
L media), add 50 L fresh media. -
Add 10
L CCK-8 reagent to each well. -
Incubate for 1–2 hours at 37°C.
-
Measure Absorbance at 450 nm .
Data Analysis
Calculation of % Inhibition
First, normalize the ELISA data (pg/mL).
-
LPS Model: Cells + LPS + Vehicle (Max Inflammation)
-
Blank: Cells + Vehicle (No LPS)
Criteria for a Valid Hit
A compound is considered a "Hit" if:
-
IL-6 Inhibition: > 50% (or statistically significant dose-response).[8]
-
Cell Viability: > 80% compared to Vehicle Control.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background in Blank | FBS contains endotoxins | Use "Low Endotoxin" or Heat-Inactivated FBS. |
| Low LPS Response | High passage number | Discard cells > Passage 20. Macrophages lose TLR4 sensitivity over time. |
| "Hook Effect" in ELISA | IL-6 levels too high | Dilute supernatants 1:10 or 1:50 before ELISA. |
| High Variation | Edge effects in plate | Do not use outer wells for data; fill with PBS. |
References
-
Rossol, M., et al. (2011). "LPS-induced cytokine production in human monocytes and macrophages." Critical Reviews in Immunology.
-
Kim, H.K., et al. (2020). "Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages." Molecules.
-
Dojindo Molecular Technologies. "CCK-8 Assay Protocol: Comparison with MTT."
-
R&D Systems. "Mouse IL-6 DuoSet ELISA Protocol."
-
Park, E.K., et al. (2014). "Optimized THP-1 differentiation protocol for macrophage polarization." Journal of Immunological Methods.
Sources
- 1. The nuclear factor-kappaB-interleukin-6 signalling pathway mediating vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. Targeted Inhibition of Interleukin-6 with CNTO 328 Sensitizes Pre-clinical Models of Multiple Myeloma to Dexamethasone-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Precision Protocol: Subcutaneous Tumor Implantation for Efficacy Studies
Abstract & Scope
This Application Note defines a rigorous, field-proven protocol for the subcutaneous implantation of tumor cells in mice. Unlike generic standard operating procedures, this guide emphasizes the causality behind experimental choices—specifically the "Cold Chain" logic required for basement membrane matrix (e.g., Matrigel®) handling and the statistical necessity of post-implantation staging. This protocol is designed to minimize intra-group variability, a common failure mode in preclinical efficacy studies.
Phase I: Model Selection & Pre-Study Logic
Before touching a pipette, the biological system must be defined. The choice of host strain is not merely about "immunodeficiency"; it is about matching the immune profile to the study's mechanism of action.
Decision Matrix: Host Strain Selection
-
Syngeneic Models: Use immunocompetent hosts (e.g., C57BL/6 for B16-F10) for immunomodulatory drugs.
-
Xenograft Models: Use immunodeficient hosts for human cell lines.
-
Nude Mice (Nu/Nu): T-cell deficient. Good for standard cytotoxics.
-
SCID/NOD-SCID: T and B cell deficient. Higher take rates for difficult lines.
-
NSG (NOD scid gamma): T, B, and NK cell deficient. Essential for low-engraftment primary tumors or PDX.
-
Figure 1: Decision tree for selecting the appropriate mouse strain based on tumor origin and therapeutic mechanism.
Phase II: Inoculum Preparation (The "Cold Chain")
Scientific Rationale: The most common cause of "no-takes" or irregular growth is the premature polymerization of Matrigel or cell death during preparation. Matrigel polymerizes at >10°C. If it gels inside the needle, it shears cells during injection, reducing viability.
Materials
-
Cells: Log-phase growth (50–70% confluent). Never use over-confluent cells.
-
Matrix: Matrigel® or Geltrex® (Growth Factor Reduced recommended for drug studies).
-
Vehicle: PBS or serum-free media (cold).
-
Hardware: 1 mL tuberculin syringes, 25G or 26G needles.
Protocol Steps
-
Thawing: Thaw Matrigel overnight at 4°C on ice in a cold room or refrigerator. Never thaw at room temperature.
-
Harvesting: Trypsinize cells, neutralize, and wash 2x with PBS.
-
Viability Check (QC Step): Count cells using Trypan Blue or AO/PI.
-
Acceptance Criteria: Viability > 95%. If < 90%, abort the study.
-
-
Resuspension: Resuspend cells in cold PBS/media at 2x the final desired concentration.
-
The Mix:
-
Loading: Pre-chill syringes and needles. Load the suspension into syringes on ice. Keep loaded syringes on ice until the exact moment of injection.
Table 1: Recommended Cell Densities (Guidelines Only)
| Tumor Type | Cell Line | Cells per Mouse | Matrigel Ratio |
|---|---|---|---|
| Breast | MCF-7 | 5–10 x 10⁶ | 1:1 (High Conc) |
| Lung | A549 | 1–5 x 10⁶ | 1:1 |
| Colon | HCT-116 | 1–3 x 10⁶ | Optional (PBS ok) |
| Melanoma | B16-F10 | 0.1–0.5 x 10⁶ | PBS usually ok |
Phase III: The Implantation Procedure[4]
Scientific Rationale: Consistent placement ensures consistent vascularization. Injecting into the muscle (intramuscular) instead of the subcutaneous space leads to faster, irregular growth and potential ulceration.
Step-by-Step Workflow
-
Anesthesia: Induce with 3–4% Isoflurane; maintain at 1.5–2% (flow rate 0.5–1 L/min).
-
Site Prep: Shave the right flank. Wipe with Betadine followed by 70% ethanol.
-
Tenting: Using forceps, gently lift the skin of the flank to create a "tent." This separates the dermis from the underlying muscle fascia.
-
Insertion:
-
Insert the needle (bevel up) into the base of the tent, parallel to the body.
-
Advance the needle ~1 cm to create a track.
-
-
Injection:
-
Inject 100 µL of the suspension.
-
Observation: You should see a distinct, spherical bleb form under the skin. If the fluid spreads flatly, you are likely too deep (sub-muscular) or too shallow (intradermal).
-
-
Withdrawal: Wait 5–10 seconds for the Matrigel to polymerize due to body heat. Rotate the needle 90° and withdraw slowly to prevent leakage.
Phase IV: Staging & Randomization[5]
Critical Error to Avoid: Do not randomize animals at Day 0. Randomizing based on body weight at the time of injection ignores the variability in tumor take rates.
Protocol:
-
Monitor: Measure tumors 2–3 times weekly using digital calipers.
-
Enrollment Criteria: Wait until tumors reach a "staging volume" (typically 100–150 mm³).
-
Block Randomization:
-
Rank all tumor-bearing mice by volume.
-
Distribute them into treatment groups using a "snake" or "block" randomization method to ensure equal mean tumor volumes and standard deviations across groups [1].
-
Exclusion: Outliers (tumors significantly smaller or larger than the mean) should be excluded from the study.
-
Figure 2: The "Staging" workflow. Treatment begins only when tumors reach a defined geometric volume to ensure statistical validity.
Phase V: Data Collection & Endpoints
Tumor Volume Calculation
Use the modified ellipsoid formula, which approximates the tumor as a hemi-ellipsoid [2]:
[5]-
Length (L): The longest dimension.[6]
-
Width (W): The dimension perpendicular to the length.
-
Note: Do not use
as "height" is difficult to measure accurately with calipers on a moving mouse.
Efficacy Metric: Tumor Growth Inhibition (TGI)
- : Mean volume of Treated group.
- : Mean volume of Control group.
Humane Endpoints (Safety)
Adhere to the guidelines set by Workman et al. (2010) and local IACUC [3]:
-
Maximum Size: Mean diameter > 1.2 cm (or volume > 1500–2000 mm³, depending on protocol).
-
Ulceration: Any open wound or necrosis on the tumor surface.
-
Body Condition: Weight loss > 20% compared to baseline.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Tumor Take | Low viability; Matrigel warmed up; Wrong mouse strain. | Check Trypan blue counts; Keep Matrigel on ice; Confirm strain immunodeficiency. |
| Ulceration | Injection too shallow (intradermal); Fast growth. | Inject deeper (subcutaneous); Euthanize if ulcer > 2mm. |
| Flat/Spread Tumors | Injection too deep (intramuscular); No Matrigel used. | Use "tenting" technique; Use High Concentration (HC) Matrigel. |
| High Variability | Poor cell mixing; Bubbles in syringe; Day 0 randomization. | Vortex cells gently; Avoid bubbles; Use block randomization at 100 mm³. |
References
-
National Institutes of Health (NIH). Randomization in Clinical Studies. (Principles applied to preclinical blocking). Available at: [Link]
-
Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper.[5] BMC Medical Imaging.[5] Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.[7] Available at: [Link]
-
Corning Life Sciences. Matrigel® Matrix: Guidelines for Use. Available at: [Link]
Sources
Application Note: A Comprehensive Guide to the Use of 1-Benzyl-1H-indol-5-ylamine as an Impurity Reference Standard in Pharmaceutical Quality Control
Abstract
This document provides a detailed protocol and technical guidance for the use of 1-Benzyl-1H-indol-5-ylamine as a certified impurity reference standard. In the synthesis of many indole-containing Active Pharmaceutical Ingredients (APIs), this compound can emerge as a critical process-related impurity, often arising from starting materials or as an intermediate.[1] The accurate identification and quantification of such impurities are mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the implementation of 1-Benzyl-1H-indol-5-ylamine in quality control workflows, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component of the drug substance or drug product that is not the intended chemical entity.[2] The presence of impurities, even at trace levels, can adversely affect the safety, efficacy, and stability of a therapeutic agent. Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH), provide strict guidelines for the reporting, identification, and toxicological qualification of impurities.[3][4]
1-Benzyl-1H-indol-5-ylamine is a key synthetic building block in medicinal chemistry for creating more complex therapeutic agents.[5] Its structural motif is found in various compounds being investigated for anticancer and antimicrobial properties.[6] Consequently, it can persist as a process-related impurity in the final API if not adequately cleared during synthesis and purification. The use of a well-characterized reference standard is the cornerstone of any analytical method designed to control such impurities, enabling their precise quantification.
Causality Insight: Why is a specific reference standard necessary? An impurity reference standard provides the analytical benchmark against which the unknown quantity of the impurity in an API batch is measured. Without it, quantification would be based on relative assumptions (like 100% area normalization), which is inaccurate as the detector response can vary significantly between the API and the impurity. A certified standard ensures traceability, accuracy, and reproducibility, which are fundamental to cGMP (current Good Manufacturing Practice).
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the reference standard's properties is critical for its proper handling, storage, and use in preparing accurate standard solutions.
| Property | Value |
| Chemical Name | 1-Benzyl-1H-indol-5-ylamine |
| CAS Number | 26807-73-8[1] |
| Molecular Formula | C₁₅H₁₄N₂[1] |
| Molecular Weight | 222.28 g/mol [1] |
| Appearance | White to light yellow crystalline solid[1] |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. |
| Storage | Store in a cool, dry, and dark place to prevent degradation. Protect from light and moisture. |
Analytical Application: Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling in the pharmaceutical industry due to its high precision, reproducibility, and sensitivity.[7][8] The following protocol details a validated reverse-phase HPLC (RP-HPLC) method for quantifying 1-Benzyl-1H-indol-5-ylamine in a hypothetical API, "Indolobenzavir," which shares a similar core structure.
Principle of the Method
The method employs an isocratic RP-HPLC system with UV detection to separate 1-Benzyl-1H-indol-5-ylamine from the main API peak and other potential impurities. Quantification is achieved by external standard calibration, where the peak area response of the impurity in the sample is compared against the peak area response of a known concentration of the certified reference standard.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the analytical procedure, from preparation to final calculation.
Sources
- 1. Buy 1-Benzyl-1H-indol-5-ylamine | 26807-73-8 [smolecule.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing N-benzylation of 5-cyanoindole reaction conditions
Executive Summary & Reaction Mechanics[1][2][3][4][5][6]
The N-benzylation of 5-cyanoindole is a critical transformation in the synthesis of pharmaceutical pharmacophores.[1] Unlike electron-rich indoles, the 5-cyano group exerts a strong electron-withdrawing effect (EWG), significantly altering the electronic landscape of the indole ring.[1]
The Electronic Context (Why this substrate is different)
-
Acidity (
): The 5-cyano group lowers the of the N-H bond to approximately 15.6 (vs. ~17 for unsubstituted indole). This makes deprotonation easier, allowing the use of milder bases. -
Nucleophilicity: The EWG deactivates the C3 position, effectively suppressing the competing C3-alkylation pathway. However, it also reduces the overall nucleophilicity of the nitrogen anion, potentially requiring higher temperatures or more polar solvents to drive the
displacement. -
Chemical Stability: The nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under vigorous aqueous basic conditions, necessitating careful control of water content and temperature.
Critical Process Parameters (CPP)
The following matrix summarizes the impact of key variables on reaction outcome.
| Parameter | Recommended Condition | Scientific Rationale | Risk Factor |
| Base | NaH (Standard) or Cs₂CO₃ (Milder) | NaH ensures irreversible deprotonation.[2][1] Cs₂CO₃ utilizes the "Cesium Effect" (large cation radius) to loosen ion-pairing, enhancing N-nucleophilicity.[2][1] | NaH: Safety (H₂ gas). Hydroxides: High risk of CN hydrolysis.[1] |
| Solvent | DMF or DMSO | High dielectric constants promote dissociation of the metal-indolide salt, favoring N-alkylation over C-alkylation.[2][1] | High boiling points make removal difficult during workup.[2][1] |
| Temperature | 0°C to RT (NaH) / 60°C (Carbonates) | Low temp prevents side reactions. Higher temp needed for carbonate bases to overcome lattice energy.[2][1] | Temperatures >80°C dramatically increase risk of nitrile hydrolysis.[1] |
| Reagent | Benzyl Bromide | Better leaving group than chloride ( | Benzyl iodide is unstable; Benzyl chloride requires higher temps (risk to CN).[2][1] |
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the decision logic for optimizing N-selectivity.
Caption: Figure 1. Reaction pathways for 5-cyanoindole alkylation. Green path indicates optimized conditions.
Experimental Protocols
Method A: The "Gold Standard" (High Yield, Anhydrous)
Best for small-to-medium scale where yield is paramount and moisture can be strictly excluded.[2][1]
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve 5-cyanoindole (1.0 equiv) in anhydrous DMF (0.2 M) .
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via syringe.[2][1]
-
Reaction: Allow to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add sat.
(aq).[3][2][1][4] -
Workup: Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over
.[2][1]
Method B: Phase Transfer Catalysis (Green/Scalable)
Best for scale-up to avoid NaH and anhydrous solvents.[2][1]
-
Solvent System: Toluene (or 2-MeTHF) and 30% NaOH (aq).[2][1]
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%) .
-
Procedure: Mix 5-cyanoindole and Benzyl Bromide in the organic phase. Add the aqueous base/catalyst mixture.
-
Conditions: Stir vigorously at RT (Do not heat, to protect the nitrile).
-
Mechanism: The quaternary ammonium salt shuttles the hydroxide to the interface/organic phase, deprotonating the indole.
Troubleshooting & FAQs
Q1: I see a new spot on TLC that is very polar, and my yield is low. What is it?
Diagnosis: This is likely the hydrolysis product (amide or acid).[5] Cause: Conditions were too basic or too wet at high temperatures.[2][1] The 5-CN group activates the nitrile toward nucleophilic attack by hydroxide. Solution:
-
Switch from Method B (Aqueous) to Method A (Anhydrous).
-
If using Carbonate bases (e.g.,
), ensure the solvent is dry and lower the temperature (keep <60°C).
Q2: The reaction is stalling at 80% conversion. Should I add more base?
Diagnosis: Incomplete deprotonation or reagent decomposition.[3][2][1] Solution:
-
Do not simply add more base if using NaH (risk of side reactions).
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or KI . This generates Benzyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile.
-
Check your Benzyl Bromide.[3][2][1] It degrades over time (turns pink/brown).[2][1] Distill or use fresh reagent.
Q3: I am worried about C3-alkylation. How do I confirm it's not happening?
Scientific Insight: 5-Cyanoindole is electronically deactivated at C3. C-alkylation is rare compared to 5-methoxyindole.[2][1] Verification:
-
1H NMR: Look for the disappearance of the N-H signal (~11-12 ppm).
-
N-Benzyl: Appears as a singlet at ~5.3 ppm (
).[2][1] -
C-Benzyl: Would show a methine proton (coupling with C2-H) and disrupt the aromatic pattern.[2][1]
-
Crystal Structure: N-alkylation maintains aromaticity; C3-alkylation creates an indolenine (non-aromatic ring), shifting UV absorbance significantly.[2][1]
Q4: My product is oiling out and difficult to crystallize.
Solution: 5-Cyanoindoles are rigid and usually crystalline.[2][1]
-
Trituration: Use cold Diethyl Ether or Hexane/Ethanol mixtures.[2][1]
-
DMF Removal: Ensure all DMF is removed during workup (wash with
solution or copious water).[1] Residual DMF prevents crystallization.[2][1]
Diagnostic Workflow (Decision Tree)
Caption: Figure 2. Troubleshooting logic for common benzylation failures.
References
-
Regioselectivity in Indole Alkylation
-
pKa of Indoles in Organic Solvents
-
Phase Transfer Catalysis for Indoles
-
Hydrolysis of Nitriles
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Side Product Formation in Indole Alkylation
Welcome to the technical support center for indole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole functionalization. Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, but their alkylation is frequently plagued by side reactions, leading to challenges in yield, purity, and regioselectivity.[1][2][3]
This document provides in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format. We will explore the mechanistic origins of common side products and offer validated protocols to help you achieve your desired substitution pattern with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in indole alkylation, and why do they form?
The inherent electronic nature of the indole ring dictates its reactivity. While the nitrogen (N1) possesses a lone pair, the C3 position is significantly more nucleophilic and reactive towards electrophiles.[2][4][5] This electronic imbalance is the primary cause of the two most common side reactions:
-
C3-Alkylation: The electron-rich C3 position readily attacks alkylating agents, leading to the formation of 3-alkylindoles. This is often the thermodynamically favored product.[4][6]
-
Polyalkylation: The initial alkylation, whether at N1 or C3, can activate the indole ring, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups, resulting in complex product mixtures that are difficult to separate.[1][7]
The competition between N-alkylation and C-alkylation is a central challenge. The outcome is highly dependent on the reaction conditions.
Q2: My primary goal is N-alkylation, but I'm observing significant C3-alkylation. How can I improve N-selectivity?
Achieving selective N-alkylation requires carefully tuning the reaction conditions to favor attack at the nitrogen atom over the C3 position. Here are the key parameters to consider:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO is a classic approach to deprotonate the indole N-H.[8][9] This generates the indolide anion, a potent nucleophile that preferentially reacts at the nitrogen.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting N-alkylation under milder conditions.[10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the transfer of the indolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This method often provides high N-selectivity.
-
Protecting Groups: When direct N-alkylation proves difficult, a protecting group strategy can be employed. Groups like tosyl (Ts) or Boc can be installed on the nitrogen, directing other reactions away from it. Subsequent deprotection reveals the N-H for alkylation under more controlled conditions.[11]
Q3: I'm struggling with polyalkylation, which is complicating my product purification. What strategies can I use to favor mono-alkylation?
Polyalkylation arises because the mono-alkylated indole is often more electron-rich and thus more reactive than the starting material.[7] To mitigate this, consider the following approaches:
-
Use a Large Excess of Indole: By significantly increasing the molar ratio of the indole substrate to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.[1][7]
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[7]
-
Employ Electron-Withdrawing Groups: If your synthesis allows, starting with an indole that has an electron-withdrawing group (e.g., nitro, cyano) can deactivate the ring, reducing its propensity for polyalkylation.[1] These groups can often be removed or transformed later in the synthetic sequence.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low to no conversion to the desired alkylated product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficiently Strong Base | The pKa of the indole N-H is around 17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. If using weaker bases like K₂CO₃, consider switching to NaH, LDA, or KHMDS.[8] |
| Poor Solubility of Reagents | Ensure all reagents, particularly the indole and the base, are adequately soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP.[12] |
| Inactive Alkylating Agent | For less reactive alkyl halides (e.g., alkyl chlorides), consider adding a catalytic amount of sodium or potassium iodide. This in-situ Finkelstein reaction generates the more reactive alkyl iodide, which can accelerate the reaction.[12] |
| Low Reaction Temperature | Some alkylations require significant thermal energy. If the reaction is sluggish at room temperature, consider heating it. Microwave irradiation can also be an effective way to drive the reaction to completion in a shorter time.[12] |
Problem 2: Formation of an unexpected C2-alkylated product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Acid-Catalyzed Rearrangement | Under certain acidic conditions, especially with 3-substituted indoles, alkylation can occur at the C2 position.[13] Ensure your reaction conditions are not inadvertently acidic. If an acid catalyst is required, consider using a milder Lewis acid. |
| Specific Substrate Reactivity | The electronic and steric properties of substituents on the indole ring can influence the regioselectivity of alkylation. Re-evaluate the literature for precedents with similar substitution patterns. |
Problem 3: Product degradation or formation of colored byproducts.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction with Oxidants | Some reagents, like p-benzoquinone used in certain catalytic cycles, can react with the indole itself, leading to decomposition and colored byproducts.[5] If using such reagents, carefully control stoichiometry and reaction time. |
| Air/Moisture Sensitivity | The indolide anion is sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. |
| Excessive Heat | Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Experimental Protocols & Methodologies
Protocol 1: Selective N-Alkylation using Sodium Hydride
This protocol is a standard method for achieving high yields of N-alkylated indoles.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole (1.0 eq).
-
Add anhydrous DMF (or DMSO) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution should become homogeneous.
-
Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective C3-Alkylation using a Lewis Acid Catalyst
This method is suitable for the Friedel-Crafts type alkylation of indoles at the C3 position.
Step-by-Step Methodology:
-
To a round-bottom flask, add the indole (1.5 eq) and the alkylating agent (e.g., a benzylic alcohol or trichloroacetimidate, 1.0 eq).[1]
-
Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, or TMSOTf, 0.1-1.0 eq) dropwise.
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary & Visualization
Table 1: Influence of Reaction Parameters on N- vs. C3-Alkylation Selectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, KHMDS) | Weak or no base (acid-catalyzed) | Strong bases generate the N-anion, which is kinetically favored for N-alkylation. Acidic conditions activate the electrophile for attack by the nucleophilic C3 position. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or moderately polar (e.g., DCM, Toluene) | Polar aprotic solvents solvate the counter-ion of the base, freeing the indolide anion for reaction. Non-polar solvents do not favor ion pair separation. |
| Temperature | Generally lower temperatures | Can vary, often room temperature or higher | Lower temperatures can favor the kinetic N-alkylation product. |
| Counter-ion | K⁺ > Na⁺ > Li⁺ | N/A | Larger, "softer" counter-ions are more loosely associated with the indolide nitrogen, increasing its nucleophilicity. |
Diagram 1: Competing Pathways in Indole Alkylation
This diagram illustrates the decision point in indole alkylation, leading to either the N-alkylated or C3-alkylated product.
Caption: Decision pathways in indole alkylation.
Diagram 2: Troubleshooting Logic for Polyalkylation
This workflow provides a logical sequence for addressing unwanted polyalkylation side reactions.
Caption: Troubleshooting workflow for polyalkylation.
References
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.[Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.[Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J Am Chem Soc.[Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... ResearchGate.[Link]
-
Preparation and Properties of INDOLE. Unknown Source.[Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.[Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers.[Link]
-
in the chemical literature: N-alkylation of an indole. YouTube.[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.[Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC.[Link]
-
Diazonium compound. Wikipedia.[Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit.[Link]
-
Indole synthesis. Organic Chemistry Portal.[Link]
-
Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. PubMed.[Link]
-
Indole. Wikipedia.[Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI.[Link]
-
Synthesis and Chemistry of Indole. Unknown Source. [https://www.slideshare.net/d Kushwaha/synthesis-and-chemistry-of-indole]([Link] Kushwaha/synthesis-and-chemistry-of-indole)
-
Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Middle East Technical University.[Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate.[Link]
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- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
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- 11. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Purification of crude 1-Benzyl-1H-indol-5-ylamine by column chromatography
Introduction: This guide provides in-depth technical assistance for the purification of crude 1-Benzyl-1H-indol-5-ylamine using silica gel column chromatography. Designed for researchers and drug development professionals, this document addresses common challenges and frequently asked questions to ensure a successful and efficient purification process. Our approach is grounded in fundamental chromatographic principles and extensive field experience to empower you with the knowledge to not only follow protocols but also to troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of 1-Benzyl-1H-indol-5-ylamine.
Q1: What are the key chemical properties of 1-Benzyl-1H-indol-5-ylamine that influence its purification?
A1: Understanding the molecule's structure is paramount. 1-Benzyl-1H-indol-5-ylamine possesses a moderately polar indole ring system and a primary aromatic amine group, which is basic. The benzyl group adds significant non-polar character. The primary amine is the most influential functional group; its basicity can cause strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to issues like peak tailing, poor resolution, and even irreversible adsorption or degradation.[1]
Q2: How do I select the appropriate stationary phase?
A2: For most applications involving 1-Benzyl-1H-indol-5-ylamine, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness. However, because of the basic nature of the amine, the acidic character of silica can be problematic.[1] To mitigate this, you have two primary options:
-
Standard Silica Gel with a Mobile Phase Modifier: This is the most common approach. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic silanol sites, preventing strong ionic interactions and improving peak shape.[1][2] A typical concentration is 0.5-1% (v/v) of TEA in the eluent.[3]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, alternative. The silica surface is covalently modified with amino groups, which creates a more basic environment. This inherently prevents the strong adsorption of basic compounds and often results in sharper peaks and better recovery without the need for mobile phase modifiers.[4][5]
Q3: How do I develop an effective mobile phase for the separation?
A3: Mobile phase selection is a critical step that should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for 1-Benzyl-1H-indol-5-ylamine. This Rf range typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening).[6][7]
The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]
Start with a binary solvent system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). Given the polarity of your compound, a system like Ethyl Acetate/Hexane or Dichloromethane/Methanol is a good starting point.[3][10] Remember to add 0.5-1% triethylamine to your polar solvent stock to prevent streaking.[1][3]
| Solvent System (v/v) | Polarity | Typical Application Notes |
| 20-40% Ethyl Acetate in Hexane (+1% TEA) | Low to Medium | Good starting point for initial TLC trials. Adjust ratio to achieve target Rf. |
| 5-15% Methanol in Dichloromethane (+1% TEA) | Medium to High | Useful if the compound shows low Rf in EtOAc/Hexane systems.[3][10] |
| Toluene/Ethyl Acetate (+1% TEA) | Medium | Can offer different selectivity for aromatic compounds compared to aliphatic solvents like hexane. |
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the purification. It is simpler to perform and is ideal if your TLC analysis shows that the impurities are well-separated from the product (i.e., large ΔRf).[11][12]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 10% EtOAc/Hexane and gradually increasing to 40% EtOAc/Hexane). This method is superior for separating complex mixtures with components of widely varying polarities.[12][13][14] It helps to elute strongly retained impurities faster, sharpens peaks, and reduces overall run time.[13][15] For a typical synthesis of 1-Benzyl-1H-indol-5-ylamine, a gradient elution is often recommended to effectively remove both non-polar starting materials and highly polar by-products.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My compound is streaking or "tailing" on the TLC plate and column.
-
Cause: This is the most common issue when purifying amines on silica gel. The basic amine is interacting strongly and sometimes irreversibly with the acidic silanol groups on the silica surface.[1][2] This leads to a continuous "bleeding" of the compound down the stationary phase rather than moving as a compact band.
-
Solution:
-
Add a Basic Modifier: Immediately add a competing base like triethylamine (TEA) or aqueous ammonia to your mobile phase. A concentration of 0.5-1% (v/v) is standard.[1][3] The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Check Sample pH: Ensure your crude sample, when dissolved for loading, is not acidic. If the reaction work-up involved an acid wash, residual acid could protonate your amine, causing it to stick tenaciously to the silica. Neutralize the sample with a mild base if necessary before loading.
-
Problem 2: The separation is poor; my product is co-eluting with an impurity.
-
Cause: The chosen mobile phase does not have sufficient selectivity for the components in your mixture.
-
Solution:
-
Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. Try changing the solvent ratios. If that fails, change the solvent system entirely (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol) to exploit different intermolecular interactions.[16]
-
Decrease Elution Speed: Reduce the flow rate of the column. Slower elution provides more time for the equilibrium between the mobile and stationary phases to be established, which can significantly improve the resolution of closely eluting compounds.
-
Use a Longer Column: Increasing the length of the stationary phase provides more theoretical plates for the separation to occur, enhancing resolution.
-
Problem 3: I am not recovering my compound from the column (low mass balance).
-
Cause: The compound has either irreversibly adsorbed onto the silica gel or has degraded during the purification process.
-
Solution:
-
Confirm Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the baseline, your compound may be degrading on the silica.[17]
-
Deactivate the Silica: If instability is confirmed, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel yourself.[17][18]
-
Use a Basic Modifier: As with tailing, the addition of TEA or ammonia is crucial to prevent the strong, irreversible binding of the amine to the silica.[1]
-
Flush the Column: After your expected product has eluted, flush the column with a very polar solvent system (e.g., 10-20% Methanol in DCM with 1% TEA) to see if any remaining material is washed off.
-
Problem 4: The column is running too slowly or has cracked.
-
Cause: Improper column packing is the usual culprit. A poorly packed column has channels and cracks that lead to a non-uniform solvent front and disastrous separation.
-
Solution:
-
Proper Packing Technique: The "slurry packing" method is most reliable. Prepare a slurry of your silica gel in the initial, non-polar mobile phase. Pour this slurry into your column in a single, continuous motion. Use gentle pressure or tapping to ensure a uniform, compact bed is formed.
-
Avoid Air Bubbles: Never let the top of the silica bed run dry. Always keep the solvent level above the top of the stationary phase to prevent the introduction of air, which causes cracking.
-
Experimental Workflow & Protocols
This section provides a validated, step-by-step protocol for the purification of 1-Benzyl-1H-indol-5-ylamine.
Workflow Overview
The purification process follows a logical sequence from initial analysis to final product isolation.
Caption: Purification workflow for 1-Benzyl-1H-indol-5-ylamine.
Principle of Separation
The separation occurs based on the differential partitioning of components between the polar stationary phase (silica gel) and the less polar mobile phase.
Caption: Role of TEA modifier in amine purification.
Step-by-Step Protocol
-
TLC Analysis:
-
Prepare several developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 1:9, 2:8, 3:7, 4:6 v/v). Ensure each solvent mixture contains 1% triethylamine (TEA).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane).
-
Spot the crude mixture on silica gel TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm) and/or by staining.
-
Identify the solvent system that gives your product an Rf value between 0.25 and 0.35 with good separation from impurities.
-
-
Column Preparation (Slurry Packing):
-
For every 1 gram of crude material, plan to use approximately 50-100 grams of silica gel.
-
In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA) until a homogenous, pourable slurry is formed.
-
Secure your column vertically. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column in one go. Use a funnel to guide the slurry.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica settle into a compact, uniform bed. Do not let the solvent level drop below the top of the silica.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 1-Benzyl-1H-indol-5-ylamine in a minimal amount of a volatile solvent (like Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel.
-
Carefully add this powder as a uniform layer on top of the sand in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Start with the low-polarity solvent system determined by your TLC analysis.
-
Begin collecting fractions. The size of the fractions should be approximately 1/4 of the column volume.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase from 10% EtOAc to 40% EtOAc over several column volumes).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent and triethylamine.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
References
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). The Retention Factor. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Dolan, J. W., Snyder, L. R., Djordjevic, N. M., Hill, D. W., & Waalkes, T. L. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of chromatography. A, 792(1-2), 51–64. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
McCarthy, C. G., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(9), 2351. Retrieved from [Link]
-
Oreate AI. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 9. Khan Academy [khanacademy.org]
- 10. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. welch-us.com [welch-us.com]
- 15. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Recrystallization Methods for Purifying 1-Benzyl-Indole Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-benzyl-indole derivatives via recrystallization. It addresses common challenges and offers practical, evidence-based solutions to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a recrystallization solvent for 1-benzyl-indole derivatives?
A1: The ideal solvent for recrystallizing 1-benzyl-indole derivatives should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] The "like dissolves like" principle is a good starting point; given the aromatic nature of both the indole and benzyl groups, solvents with some aromatic character or moderate polarity are often effective. However, the presence of other functional groups on the indole ring will significantly influence solvent choice. A systematic approach involves screening a range of solvents with varying polarities.
Q2: How does the 1-benzyl group influence the recrystallization process compared to unsubstituted indoles?
A2: The bulky, nonpolar benzyl group at the N-1 position significantly impacts the molecule's solubility and crystal lattice energy. Compared to unsubstituted indole, 1-benzyl-indole derivatives tend to be more soluble in nonpolar organic solvents and less soluble in polar solvents like water. This modification can make finding a single suitable solvent challenging, often necessitating the use of a binary solvent system.
Q3: Can I use a binary solvent system? If so, how do I choose the right pair?
A3: Yes, binary solvent systems are highly effective for 1-benzyl-indole derivatives.[3][4] The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[3][5] Commonly used pairs include ethanol/water, methanol/water, hexane/ethyl acetate, and toluene/hexane.[3][4][5]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the recrystallization of 1-benzyl-indole derivatives.
Problem 1: My compound "oiled out" instead of crystallizing.
Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[6][7] This is a common issue with impure compounds, as impurities can depress the melting point.[6] It can also happen if the solution is supersaturated to a high degree or cooled too rapidly.[4][8]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[4][6]
-
Lower the Crystallization Temperature: If possible, select a solvent or solvent mixture with a lower boiling point.
-
Induce Crystallization Above the Oiling Out Temperature: Try scratching the inner surface of the flask with a glass rod at a temperature slightly above where oiling out was observed. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1][7]
-
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Re-evaluate solvent selection, perhaps opting for a binary system that allows for crystallization at a lower temperature.
Problem 2: The recrystallization yield is very low.
Cause: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[1][9]
Solutions:
-
Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in solution upon cooling.[1] If you've added too much, carefully evaporate some of the solvent to concentrate the solution.[6]
-
Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely.[3]
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. An ice bath can be used after the initial slow cooling at room temperature. However, be mindful that very low temperatures can sometimes cause impurities to co-precipitate.[9]
-
Recover a Second Crop of Crystals: After filtering the initial crystals, the remaining filtrate can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.
Problem 3: The resulting crystals are colored, but the pure compound should be colorless.
Cause: Colored impurities may be present in the crude product.
Solutions:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1]
-
Perform a Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[3] Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.
Problem 4: No crystals form, even after extended cooling.
Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to clarify and allow it to stand.
Experimental Protocols & Data
General Recrystallization Protocol for a 1-Benzyl-Indole Derivative
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude 1-benzyl-indole derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you may place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals to a constant weight.
Solvent Selection Table for 1-Benzyl-Indole Derivatives
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point, can be paired with water.[10][11] |
| Methanol | Polar Protic | 65 | Similar to ethanol, useful for more polar derivatives.[12] |
| Hexane/Ethyl Acetate | Nonpolar/Polar Aprotic | 69 / 77 | A versatile binary system for tuning polarity.[5] |
| Toluene/Hexane | Aromatic/Nonpolar | 111 / 69 | Good for derivatives with low polarity.[3] |
| Dioxane/Water | Polar Aprotic/Polar Protic | 101 / 100 | Can be effective for certain derivatives.[12] |
Visualizing the Troubleshooting Workflow
Below is a flowchart to guide your decision-making process when encountering common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Organic Syntheses Procedure: 1-benzylindole. Available from: [Link]
-
CK-12 Foundation. What methods can be used to improve recrystallization yield?. Available from: [Link]
-
Study.com. Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Available from: [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie, 345(11), 890-899.
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2139–2151.
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. LibreTexts. Available from: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(38), 27363-27376.
- Lee, S., et al. (2021).
-
Reddit. r/chemistry - Recrystallization (help meeeeee). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96913, 1-Benzylindole. Available from: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
Sources
- 1. ck12.org [ck12.org]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Overcoming product streaking on TLC plate for polar amines
Welcome to the technical support center for chromatography applications. This guide is designed to provide in-depth troubleshooting for common challenges encountered by researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental success.
Overcoming Product Streaking on TLC Plates for Polar Amines
Streaking of polar amines on silica gel thin-layer chromatography (TLC) plates is a frequent and frustrating issue. This guide provides a structured, question-and-answer approach to diagnose the root cause of the problem and implement effective, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my polar amine streaking on a standard silica gel TLC plate?
Answer: The primary cause of streaking is a strong, irreversible interaction between the basic amine and the acidic stationary phase.[1][2] Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic.[3] A basic amine can undergo an acid-base interaction with these silanol groups, becoming protonated and binding very strongly to the silica surface.
Instead of partitioning smoothly between the stationary and mobile phases, a portion of the amine analyte becomes "stuck" at various points as it travels up the plate. This continuous, strong binding and slow, partial release result in a streak rather than a compact, well-defined spot.[4]
To visualize this interaction:
Caption: The strong interaction between basic amines and acidic silica gel.
Q2: My first instinct is to reduce the amount of sample I spot. Is this the right approach?
Answer: Yes, addressing sample concentration is an excellent first troubleshooting step. Overloading the plate is a common cause of streaking for any compound, not just amines.[2] When too much sample is applied, it saturates the binding sites on the stationary phase at the origin.[4] As the mobile phase moves, it can only dissolve and carry a certain amount of the analyte at a time, leaving the excess behind to slowly bleed up the plate, causing a streak.[4]
Troubleshooting Protocol: Sample Dilution
-
Prepare a Dilution Series: Create a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) in an appropriate, low-boiling point solvent.
-
Spot Carefully: Apply a very small, consistent amount of each dilution to the TLC plate. The goal is to keep the initial spot diameter no larger than 1-2 mm.[5]
-
Develop and Observe: Run the TLC plate as usual. Observe if the streaking diminishes or resolves into a clear spot at lower concentrations.
-
Co-spot for Confirmation: If you have a reference standard, it is good practice to co-spot it with your sample to confirm the identity of the target compound.[6]
If streaking persists even with highly diluted samples, the issue is more likely due to the chemical interaction with the silica, and you should proceed to mobile phase modification.
Q3: How can I modify my mobile phase to prevent streaking of my polar amine?
Answer: This is the most common and effective solution. The strategy is to neutralize the acidic activity of the silica gel stationary phase by adding a small amount of a basic modifier to the mobile phase (eluent).[2][4][6] This modifier, being a base itself, will preferentially interact with the acidic silanol sites, effectively "masking" them from your amine analyte. With the strong interaction sites blocked, your amine can now move up the plate through weaker, reversible interactions, resulting in a compact spot.[1]
Common basic modifiers include triethylamine (TEA) and ammonia (usually as a solution in methanol).[2][6]
Sources
Technical Support Center: LC-MS Profiling of Indole Oxidation Products
Mission: To provide actionable, mechanistic solutions for the characterization of indole oxidation products, enabling researchers to distinguish between biological metabolites, forced degradation products, and pre-analytical artifacts.[1]
Module 1: Pre-Analytical Stability & Sample Preparation
Context: Indole compounds are electron-rich moieties prone to spontaneous auto-oxidation, particularly at the C3 position.[1] A common user error is misidentifying ex vivo artifacts as biological metabolites.[1]
Troubleshooting Guide: Sample Integrity
Q: My indole stock solution has turned a pink/blue color. Can I still use it? A: No. This indicates the formation of dimeric artifacts.[1]
-
Mechanism: The "pink/blue" coloration is characteristic of indoxyl dimerization .[1] Oxidation at C3 yields 3-hydroxyindole (indoxyl), which is unstable and rapidly couples to form indigo (blue) or indirubin (red/pink).[1]
-
Action: Discard the stock. For future preparations, use an amber vial and purge the headspace with argon/nitrogen.[1]
Q: How do I prevent artificial oxidation during sample extraction? A: You must inhibit the radical propagation chain.[1]
-
Protocol: Add an antioxidant to your lysis/extraction buffer before the sample comes in contact with air.[1]
-
Recommended: 0.1% (w/v) Ascorbic Acid or 10 mM Sodium Metabisulfite.[1]
-
Warning: If using High-Resolution MS (HRMS), avoid high concentrations of non-volatile salts (like metabisulfite) as they suppress ionization.[1] Ascorbic acid is generally more MS-friendly but elutes early in Reverse Phase (RP).
-
Module 2: Chromatographic Separation (LC Phase)
Context: The primary challenge in indole profiling is separating isobaric isomers (e.g., 2-oxindole vs. 3-oxindole vs. N-oxide) and retaining polar ring-opened products (kynurenines).
Troubleshooting Guide: Method Development
Q: I cannot resolve the hydroxylated isomers on a standard C18 column. What should I change? A: C18 columns often fail to separate positional isomers of indoles due to similar hydrophobicity.[1]
-
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]
-
Mechanism: PFP phases utilize
- interactions and dipole-dipole mechanisms, which are highly sensitive to the electron density distribution changes caused by the position of the hydroxyl group (C2 vs. C3 vs. C5).
Q: My kynurenine pathway metabolites elute in the void volume. How do I retain them? A: Kynurenine and Quinolinic acid are highly polar.[1]
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar-Embedded C18 column.
-
Mobile Phase: For HILIC, use an Ammonium Formate/Acetonitrile gradient (high organic start).[1]
Module 3: Mass Spectrometry & Structural Elucidation
Context: Distinguishing between N-oxides and hydroxylation is critical, as they share the same mass shift (+16 Da).
Diagnostic Logic: The "Loss of 16 vs. 18" Rule
The most reliable way to distinguish these isobars is via MS/MS fragmentation patterns.[1]
| Feature | Indole N-Oxide | C-Hydroxylated Indole |
| Precursor Shift | +15.9949 Da | +15.9949 Da |
| Primary Fragment | [M+H - 16]⁺ (Loss of Oxygen) | [M+H - 18]⁺ (Loss of Water) |
| Mechanism | N-O bond is labile; thermal deoxygenation occurs easily in APCI/ESI source. | Alcoholic/Phenolic OH requires dehydration (loss of H₂O).[1] |
| Ionization Source | APCI enhances the -16 loss (thermal effect).[2] | ESI preserves the molecular ion better.[1] |
Q: I see a peak at +32 Da. Is this a di-hydroxyl species? A: It depends on the pathway.
-
Scenario A (Metabolic): Likely N-Formylkynurenine .[3] The indole ring opens (oxidative cleavage), adding two oxygen atoms.[1]
-
Scenario B (Forced Degradation): Could be Dioxindole (3-hydroxy-2-oxindole).
-
Differentiation: Look for the loss of CO (-28 Da) or HCOOH (-46 Da) in MS/MS. Kynurenine derivatives often lose ammonia (-17 Da) and formic acid.
Module 4: Visualization of Pathways & Logic
Figure 1: Indole Oxidation Pathways
This diagram illustrates the divergence between stable oxidation (2-oxindole), reactive intermediates (Indoxyl), and ring-opening (Kynurenine).[1]
Caption: Divergent oxidation pathways of Indole. C3 oxidation leads to instability (dimerization), while enzymatic cleavage leads to Kynurenines.[1]
Figure 2: MS Identification Decision Tree
Use this logic flow to identify unknown peaks in your chromatogram.
Caption: Decision tree for classifying indole oxidation products based on precursor mass shift and MS/MS fragmentation behavior.
Module 5: Forced Degradation Protocol (Oxidation)
Requirement: To validate your method, you must generate these species artificially. Standard: Based on ICH Q1A(R2) and Q1B guidelines.
-
Preparation: Dissolve Indole substrate at 1 mg/mL in Acetonitrile/Water (50:50).
-
Stressing: Add Hydrogen Peroxide (
) to a final concentration of 3% . -
Incubation: Incubate at Room Temperature.
-
Checkpoint: Analyze aliquots at 1 hour and 24 hours .
-
-
Quenching: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.[1]
-
Target: Aim for 5-20% degradation. If >20% (complete loss), repeat with 0.3%
.[1]
References
-
Vertex AI Search. (2025).[1] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Link
-
Vertex AI Search. (2025).[1] LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites. Link
-
Vertex AI Search. (2025).[1][4] Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Link
-
Vertex AI Search. (2025).[1][4] Forced Degradation Study as per ICH Guidelines. Link
-
Vertex AI Search. (2025).[1] Oxidation of indole by cytochrome P450 enzymes (Indigo/Indirubin formation).[1][5] Link
Sources
- 1. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Handling of 1-Benzyl-1H-indol-5-ylamine
Topic: Ideal Storage Conditions for 1-Benzyl-1H-indol-5-ylamine Stock Solutions
Executive Summary
1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8 / 5153-63-9 derivative) combines an electron-rich indole core with a primary amine at the 5-position. This structural arrangement makes the compound highly susceptible to oxidative degradation (quinone imine formation) and photolytic decomposition . While the benzyl group adds lipophilicity, it does not protect the amine from atmospheric oxidation.
Critical Alert: Improper storage in "wet" DMSO or exposure to ambient air will result in a color change (pink/brown) within 24–48 hours, indicating significant purity loss.
Part 1: The "Golden Standard" Preparation Protocol
To maintain >98% purity over 6 months, you must control three variables: Moisture, Oxygen, and Light .
Reagents Required
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, water content <0.005%.
-
Note: Do not use "molecular biology grade" DMSO unless it is specifically marked anhydrous and packed under inert gas.
-
-
Gas: Argon or Nitrogen (Argon preferred due to higher density).
-
Vials: Amber glass vials with Teflon-lined caps (avoid polystyrene).
Step-by-Step Workflow
Figure 1: Optimal workflow for preparing oxidation-sensitive aminoindole stock solutions.
Protocol Commentary (The "Why")
-
Equilibration: Never open a cold vial of solid 1-Benzyl-1H-indol-5-ylamine in a warm room. Condensation will form on the hygroscopic solid, initiating hydrolysis or facilitating oxidation [1].
-
Anhydrous DMSO: Standard DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours. Water lowers the solubility of the benzyl-indole (causing precipitation) and lowers the freezing point of DMSO, leading to "slushy" stocks that degrade faster [2].
-
Inert Gas Overlay: The primary amine on the indole ring is an oxidation magnet. Displacing headspace air with Argon prevents the formation of colored quinoidal species [3].
Part 2: Troubleshooting Guide
Use this matrix to diagnose issues with your stock solutions.
| Symptom | Visual Indicator | Root Cause | Corrective Action |
| Oxidation | Solution turns Pink, Red, or Brown . | Formation of quinone imines or oligomers due to oxygen exposure. | Discard. The chemical identity has changed. Future stocks must be degassed. |
| Precipitation | Cloudy suspension or crystals at bottom. | Water uptake in DMSO (hygroscopicity) or concentration >50mM. | Sonicate at 30°C for 5-10 mins. If clear, use immediately. If cloudiness persists, discard. |
| Slushy Freeze | Solution is not solid at -20°C. | DMSO has absorbed significant water (eutectic depression). | Discard for critical assays. The effective concentration is now unknown due to water volume expansion. |
| Container Etching | Plastic tube looks cloudy/rough. | DMSO leaching from polystyrene (PS). | Transfer to Glass or Polypropylene (PP) immediately. DMSO dissolves PS.[3] |
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for assessing stock solution integrity.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why did my DMSO stock freeze at -20°C last week, but looks liquid today? A: This is a classic sign of water absorption . Pure DMSO freezes at 18.5°C. However, DMSO is hygroscopic. As it absorbs atmospheric moisture, the freezing point drops drastically (a 33% water mixture freezes at -73°C) [2]. If your freezer is at -20°C and your vial seal was imperfect, the DMSO absorbed enough water to depress the freezing point below -20°C.
-
Risk: This "wet" environment accelerates the oxidation of the 5-amino group.
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats.
-
Pros: Ethanol evaporates easily, useful for coating plates.
-
Cons: 1-Benzyl-1H-indol-5-ylamine has lower solubility in ethanol compared to DMSO. Ethanol is also volatile; stored stocks may experience concentration changes due to evaporation even in closed vials. Ethanol stocks should be used within 2 weeks.
Q3: My solution turned light pink. Can I still use it for a cell viability assay? A: No. The pink color indicates the formation of oxidation products (likely diazo or quinoidal species). Even if only 1-2% of the compound has oxidized, these breakdown products can be highly cytotoxic or chemically reactive, leading to false positives (toxicity) or false negatives (target engagement) in your data [3].
Q4: What is the maximum concentration I should target? A: We recommend a 10 mM to 50 mM master stock.
-
Reasoning: While the benzyl group aids solubility, going above 50 mM increases the risk of "crashing out" (precipitation) if the sample undergoes freeze-thaw cycles. 10 mM is the industry standard for high-throughput screening libraries.
Q5: How long can I store the stock at -80°C? A: If prepared with anhydrous DMSO and argon overlay: 6 to 12 months .
-
If stored at -20°C without inert gas: 1 to 3 months maximum.
References
-
Cheng, X., et al. (2003). Chemical stability of small organic molecules in DMSO solution. The study highlights that freeze-thaw cycles in DMSO promote water absorption, leading to compound precipitation.[4]
-
Source:
-
-
Ziath Ltd. (2020).[5] The Effects of Water on DMSO and Effective Hydration Measurement. Details the eutectic depression of DMSO freezing points upon water absorption.
-
Source:
-
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995).[6] Chemical instability of protein and amine pharmaceuticals: Mechanisms of oxidation. Although focused on proteins, this establishes the fundamental mechanism of primary amine oxidation in aqueous/organic environments.
-
Source:
-
-
BenchChem Technical Support. (2025). Stability of Indole Compounds in Solution. Specific guidance on the light and oxygen sensitivity of the indole scaffold.
-
Source:
-
Sources
- 1. Buy 1-Benzyl-1H-indol-5-ylamine | 26807-73-8 [smolecule.com]
- 2. 26807-73-8 CAS MSDS (1-BENZYL-1H-INDOL-5-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Identifying Potential Degradants
Welcome to the Technical Support Center for Forced Degradation Studies. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find expert-driven advice, detailed troubleshooting guides, and answers to frequently asked questions to navigate the complexities of stress testing for pharmaceuticals. Our goal is to provide you with the scientific rationale behind experimental choices, ensuring the integrity and success of your stability-indicating methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when planning and executing forced degradation studies.
1. What is the primary purpose of a forced degradation study?
A forced degradation study, or stress testing, is a critical component of drug development that involves intentionally subjecting a drug substance or drug product to harsh conditions to accelerate its decomposition.[1] The primary objectives are:
-
To Identify Degradation Pathways: Understanding how a molecule breaks down helps in identifying potential degradants that could form under normal storage conditions over time.[2]
-
To Develop and Validate Stability-Indicating Methods: The study generates a representative sample of degradants, which is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][3]
-
To Elucidate the Intrinsic Stability of the Molecule: It provides insights into the molecule's inherent vulnerabilities, which can inform formulation, manufacturing, and packaging decisions.[3][4]
-
To Meet Regulatory Requirements: Regulatory bodies like the ICH, FDA, and EMA require forced degradation data as part of the drug approval process to ensure product quality, safety, and efficacy.[4][5]
2. What are the standard stress conditions recommended by ICH guidelines?
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), outline the key stress conditions to be investigated.[3][4] These are designed to cover the most common degradation pathways encountered by pharmaceuticals.[2]
-
Hydrolysis: Investigates susceptibility to water, typically across a wide pH range (e.g., acidic, neutral, and basic conditions).[6]
-
Oxidation: Assesses the effect of oxidative stress, commonly using hydrogen peroxide.[7]
-
Photolysis: Evaluates the drug's sensitivity to light exposure.[7]
-
Thermal: Tests the impact of high temperatures, often exceeding accelerated stability testing conditions.[8]
The specific parameters for these conditions (e.g., concentration of acid/base, temperature) are not rigidly defined and should be tailored to the specific drug molecule.[2]
3. How much degradation should I aim for in my study?
The generally accepted target for degradation is between 5% and 20% of the active pharmaceutical ingredient.[5] This range is considered optimal for several reasons:
-
It is sufficient to produce a detectable and quantifiable amount of degradation products for analytical method development.
-
It avoids excessive degradation, which could lead to secondary or tertiary degradants that may not be relevant to real-world stability and could complicate the analysis.[2]
-
Staying within this range ensures that the results are meaningful for establishing the stability-indicating nature of the analytical method.[5]
If you observe more than 20% degradation, it is recommended to repeat the experiment under milder conditions (e.g., shorter duration, lower temperature, or lower reagent concentration).[3]
4. What is "mass balance" and why is it important?
Mass balance is a critical concept in forced degradation studies that verifies the accountability of all the drug substance's mass after degradation.[9] It is calculated by summing the amount of the remaining API and the amounts of all detected degradation products.[2] An ideal mass balance, typically between 95% and 105%, demonstrates that the analytical method is capable of detecting and quantifying all major degradants.[10]
Failure to achieve mass balance can indicate issues such as:
-
The formation of non-chromophoric or volatile degradants that are not detected by the analytical method.
-
Incomplete elution of degradants from the chromatographic column.
-
Differences in the response factors of the degradants compared to the API.[2]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during forced degradation experiments.
Issue 1: No or Minimal Degradation Observed
Scenario: You've subjected your drug substance to the standard stress conditions, but the HPLC analysis shows less than 5% degradation.
Causality & Explanation: This indicates that the drug substance is highly stable under the applied conditions or that the conditions were not harsh enough to induce degradation. Regulatory guidance acknowledges that not all substances will degrade under stress conditions.[1]
Troubleshooting Steps:
-
Systematically Increase Stress Intensity:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl/NaOH), increase the temperature (e.g., from room temperature to 50-60°C), or prolong the exposure time.[7]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Thermal: Increase the temperature in increments (e.g., 10°C at a time) or extend the duration. For highly stable solid-state drugs, temperatures close to the melting point may be necessary.
-
Photostability: Ensure the light exposure meets ICH Q1B requirements (a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light).[11] If no degradation occurs, consider forced degradation studies with higher light intensity.[11]
-
-
Verify Experimental Setup:
-
Confirm that the drug substance was properly dissolved or suspended in the stress medium.
-
Ensure that pH levels were maintained throughout the hydrolytic studies.
-
For photostability, check that the sample was directly exposed to the light source and not shielded by the container.
-
-
Documentation:
Issue 2: Mass Balance is Not Achieved (Below 95%)
Scenario: The assay of your API has decreased by 15%, but the sum of the known degradant peaks only accounts for 8%.
Causality & Explanation: A mass balance of less than 95% suggests that one or more degradation products are not being accounted for by your analytical method.[10] This undermines the validity of the stability-indicating method.
Troubleshooting Steps:
-
Investigate Analytical Method Parameters:
-
Detector Wavelength: Are you using a single UV wavelength? Degradants may have different UV maxima than the parent drug. A photodiode array (PDA) detector is highly recommended to analyze peak purity and identify the optimal wavelength for all components.
-
Mobile Phase and Gradient: Some degradants might be highly polar or non-polar and may not be eluting from the column under the current conditions. Modify the gradient to include a stronger or weaker solvent wash at the end of the run to elute any retained compounds.
-
Column Chemistry: The stationary phase of your HPLC column may not be suitable for separating all degradants. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
-
Consider Alternative Detection Methods:
-
If degradants lack a UV chromophore, they will be invisible to a UV detector. Employ alternative detection techniques such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[12]
-
LC-MS is particularly powerful for identifying the masses of unknown degradants, providing clues to their structure.[12][13]
-
-
Account for Volatile Degradants:
-
If degradation pathways could produce volatile compounds (e.g., through decarboxylation), these will not be detected by HPLC. Gas Chromatography with a Mass Spectrometer (GC-MS) can be used to analyze for such degradants.[13]
-
-
Evaluate Response Factors:
-
The assumption that degradants have the same response factor as the API can be a source of error. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification.
-
Issue 3: Poor Chromatographic Resolution
Scenario: Your chromatogram shows that one or more degradation product peaks are co-eluting with the main API peak or with each other.
Causality & Explanation: Co-elution demonstrates that the analytical method is not "stability-indicating" because it cannot separate the intact drug from its impurities.[14] This is a critical failure in method validation.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can significantly alter the retention times of ionizable compounds.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can change the selectivity of the separation.
-
Temperature: Adjusting the column temperature can also affect selectivity and improve peak shape.
-
-
Utilize Peak Purity Analysis:
-
A PDA detector can assess the spectral purity of the API peak. A "pure" peak will have a consistent spectrum across its entire width. Spectral heterogeneity indicates co-elution.[3]
-
-
Employ Orthogonal Methods:
-
If optimizing a single HPLC method is unsuccessful, use a second, orthogonal method to confirm separation. For example, if you are using a reverse-phase C18 column, an orthogonal method could involve a HILIC or ion-exchange column.
-
Part 3: Experimental Protocols & Data Presentation
Typical Stress Conditions for Forced Degradation
The following table summarizes typical starting conditions for forced degradation studies. These should be considered starting points and may need to be adjusted based on the stability of the drug substance.
| Stress Condition | Typical Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl at room temp or elevated (e.g., 60°C).[7][8] | Simulates acidic environments and targets functional groups like esters, amides, and lactams.[15][16] The reaction should be neutralized before analysis.[7] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH at room temp or elevated (e.g., 60°C).[8] | Simulates alkaline environments. Esters and amides are particularly susceptible.[17][18] The reaction should be neutralized before analysis.[7] |
| Oxidation | 0.1% to 3.0% H₂O₂ at room temperature.[7] | Investigates susceptibility to oxidative degradation.[17] Functional groups like thiols, thioethers, and electron-rich aromatic rings are often targeted.[15][19] |
| Thermal (Solid) | Elevated temperatures (e.g., 60°C, 80°C) with or without humidity.[4][6] | Assesses the stability of the drug in its solid form. The presence of humidity can often accelerate degradation. |
| Thermal (Solution) | Elevated temperatures (e.g., 60°C) in an aqueous solution. | Evaluates the stability of the drug in a liquid formulation. |
| Photostability | Exposure to a light source conforming to ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²).[11][20] | Determines if the drug is light-sensitive. A control sample protected from light is essential for comparison.[17] |
Step-by-Step Protocol: General Forced Degradation Workflow
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent at a known concentration.
-
Application of Stress:
-
For hydrolytic and oxidative studies, add the stressor (acid, base, or H₂O₂) to an aliquot of the stock solution.
-
For thermal studies, place the sample (solid or solution) in a calibrated oven.
-
For photostability studies, place the sample in a validated photostability chamber.
-
Simultaneously, prepare a control sample (unstressed) and a blank (solvent and stressor without the drug).
-
-
Time Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point that yields the target 5-20% degradation.
-
Neutralization (for Hydrolysis): For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before dilution and analysis to prevent further degradation.[7]
-
Analysis: Analyze the control, blank, and stressed samples using a developed and validated stability-indicating HPLC method, preferably with a PDA or MS detector.
-
Data Evaluation:
-
Calculate the percentage of API remaining.
-
Calculate the percentage of each degradation product formed.
-
Calculate the mass balance.
-
Assess peak purity of the API peak.
-
Part 4: Visualizations
Forced Degradation Study Workflow
Caption: High-level workflow for a forced degradation study.
Troubleshooting Logic for Mass Balance Failure
Caption: Decision tree for troubleshooting poor mass balance.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - Atlas-Mts. (2021, December 13).
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. (2020, June 27).
- HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (2011, January).
- A practical guide to forced degradation and stability studies for drug substances.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
- Understanding the chemical basis of drug stability and degradation. (2010, October 9).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
- Drug degradation pathways - Pharmaceutical - Pharmacy 180.
- CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry.
- Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically. (2025, December 12).
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. sgs.com [sgs.com]
- 3. onyxipca.com [onyxipca.com]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. books.rsc.org [books.rsc.org]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 19. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
Technical Guide: Large-Scale Exothermic Quenching of LiAlH₄
Executive Summary & Safety Directive
WARNING: The quenching of LiAlH₄ is often more hazardous than the reduction reaction itself.[1] On a large scale (>100g to kg scale), the surface-to-volume ratio decreases, making heat removal the rate-limiting step.[1]
The Hazard:
Hydrolysis of 1 mole (37.95 g) of LiAlH₄ generates 4 moles of Hydrogen gas (
-
Gas Evolution: Rapid generation of
can pressurize vessels or create foam-overs.[1] -
Thermal Runaway: Inadequate mixing leads to "hot spots" where solvent boils locally, potentially igniting the escaping hydrogen.[1]
This guide provides validated protocols to decouple gas evolution from heat generation, ensuring a controlled quench.
Critical Decision Matrix (Method Selection)
Do not default to the "standard" lab quench without analyzing your specific process constraints. Use the logic flow below to select the appropriate method.
Figure 1: Decision matrix for selecting the optimal LAH quenching protocol based on scale and chemical properties.
Standard Operating Protocols (SOPs)
Method A: The Fieser Workup (1:1:3)
Best For: Standard organic intermediates; creating filterable solids.[1] Mechanism: Forms granular lithium aluminates rather than gelatinous aluminum hydroxide, preventing the occlusion of product.[1]
The "1:1:3" Rule (per 1 gram of LiAlH₄ used):
| Step | Reagent | Volume/Amount | Purpose |
|---|
| 1 | Water (
Protocol:
-
Cool reaction mixture to <5°C.
-
Dilute with diethyl ether (or reaction solvent) to reduce viscosity.
-
Step 1: Add 1.0 mL
very slowly. -
Step 2: Add 1.0 mL 15% NaOH.
-
Observation: Mixture may turn viscous/white.[1]
-
-
Step 3: Add 3.0 mL
.[1][3][4] -
Warm to Room Temperature (RT) and stir for 15 minutes.
-
Success Marker: Precipitants turn from sticky gel to white, granular sand.[1]
-
-
Add anhydrous
to dry the organic phase and further granulate solids.[1]
Method B: Rochelle Salt (Sodium Potassium Tartrate)
Best For: Large scales where Fieser solids trap product; reactions containing amines or acid-sensitive groups.[1]
Mechanism: Tartrate acts as a bidentate ligand, chelating Aluminum (
Protocol:
-
Prepare a saturated aqueous solution of Rochelle Salt (potassium sodium tartrate tetrahydrate).[1]
-
Quench excess LAH in the reaction vessel with Ethyl Acetate (EtOAc) or Acetone (consumes hydride without
evolution, though some is still possible if moisture is present).[1] -
Add the Rochelle Salt solution (approx. 20-50 mL per gram of LAH).
-
Stir vigorously at RT.
-
End Point: Two clear phases separate (Organic layer vs. Aqueous Aluminum-Tartrate complex).[1]
-
Separate layers; no filtration required.[1]
Method C: Glauber’s Salt ( )
Best For: Large-scale/Pilot plant operations where "hot spots" are a safety critical failure mode.[1] Mechanism: The water of crystallization is released slowly as the salt dissolves/dehydrates.[1] This creates an "internal" quenching mechanism that is self-limiting by the rate of salt dissolution, preventing thermal runaway [2].[1]
Protocol:
-
Add solid
(approx. 10g per 1g LAH) portion-wise. -
Monitor internal temperature; the release of water is endothermic (dissolution) competing with the exothermic hydrolysis.[1]
-
Stir until hydrogen evolution ceases.
Troubleshooting Center (FAQ)
Issue 1: "The reaction mixture has turned into a solid brick/gel."
Cause: Formation of polymeric Aluminum Hydroxide (
-
Do NOT stop stirring. If the impeller is stuck, add more solvent (THF/Ether) immediately.[1]
-
Add Rochelle Salt solution or 15% NaOH . The tartrate or hydroxide ions will break the Al-O-Al bridges and re-liquefy the emulsion.[1]
-
Caution: Do not add acid (HCl) to clear the emulsion if you have unreacted hydride trapped inside the gel; it will cause a violent release of
.[1]
Issue 2: "Temperature is spiking despite active cooling."
Cause: Dosing rate of quenching agent exceeds the cooling capacity (
-
Stop Addition immediately.
-
Increase agitation speed (RPM) to maximize heat transfer coefficient.[1]
-
Switch to Method C (Glauber's Salt) or dilute the water with THF (1:5 ratio) to slow the kinetic rate of hydrolysis.[1]
Issue 3: "Foam is entering the vent line."
Cause: Rapid
-
Ensure the vessel is only filled to 60% capacity before quenching.[1]
-
Use Ethyl Acetate as the primary quench (sacrificial reduction) before adding water.[1] This consumes hydride reducing power without generating gas (reduces EtOAc to Ethanol).[1]
-
Reaction:
.
-
Process Logic Visualization
Figure 2: Step-by-step logic flow for the Fieser Workup to ensure safety and product isolation.
References
-
Fieser, L. F.; Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595.[1] (Standard reference for the 1:1:3 method).
-
Vig, S. (2024).[1][5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[1][2][7] Link[1][2]
-
Chandra, T.; Zebrowski, J. P. (2024).[1][2] Safe Quenching of Lithium Aluminum Hydride. University of Rochester / ACS Safety Guidelines. Link[1][2]
-
Cohen, S. (2009).[1][5][6] Rochelle's Salt Workup Mechanism. Curly Arrow Blog (Validated Community Resource).[1] Link
-
Bond, A.C.; Schlesinger, H.I. (1947).[1] Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride.[1] Journal of the American Chemical Society.[1] Link[1]
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Magic Formulas [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
How to handle unexpected peaks in HPLC analysis of indole compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of indole-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to unexpected peaks in their chromatograms. As indoles are structurally diverse and can be susceptible to specific degradation pathways, a systematic approach is crucial for accurate analysis.
This center provides in-depth, cause-and-effect explanations for common chromatographic problems, detailed troubleshooting protocols, and preventative strategies to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Initial Diagnosis
Q1: I see an unexpected peak in my chromatogram. Where do I even begin to troubleshoot?
A1: The first and most critical step is to determine the origin of the peak by asking a simple question: Is the peak present in a blank injection? A blank injection typically consists of injecting your mobile phase or the sample diluent. This initial diagnostic step immediately narrows down the possibilities and prevents unnecessary and time-consuming changes to your method.[1][2]
The diagnostic logic is outlined in the workflow below.
Caption: Initial troubleshooting workflow for unexpected peaks.
Section 1: Ghost Peaks (Peaks Present in Blank Injections)
Ghost peaks are spurious peaks that appear in chromatograms even when no sample is injected.[1][3] They are often inconsistent and can interfere with the quantification of low-level analytes.
Q2: I see a peak in my blank gradient run that isn't there during isocratic holds. What is it?
A2: This is a classic sign of a "ghost peak" caused by impurities accumulating on the column from the weaker mobile phase (Solvent A) and then eluting as the concentration of the stronger organic mobile phase (Solvent B) increases.[4]
Causality:
-
Mobile Phase Contamination: The most common source is the aqueous component of the mobile phase (e.g., water or buffer), which can grow microorganisms over time.[4] These organisms release organic compounds that bind to the reversed-phase column under highly aqueous conditions. When the organic solvent percentage increases during the gradient, these accumulated compounds are eluted as sharp peaks. Impurities can also be present in lower-quality organic solvents.[4][5]
-
System Contamination: Leaching of components from plastic tubing, contaminated solvent frits, or dirty sample vials can also introduce contaminants into the flow path.[5]
-
Column Bleed: While less common with modern, high-quality columns, column bleed refers to the slow elution of the bonded stationary phase from the silica support.[6][7] This can appear as a rising baseline or discrete peaks, especially with aggressive mobile phases (high pH) or temperatures.[6][8]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and freshly prepared aqueous phases (daily is recommended).[4][5] Filter aqueous buffers before use.
-
Identify the Source: Run blank gradients injecting each of your mobile phase components separately. If the peak appears when injecting Solvent A, that is the likely source of contamination.
-
Clean the System: If fresh mobile phase doesn't solve the issue, systematic cleaning is required. Refer to Protocol 1: Systematic Ghost Peak Investigation .
Q3: A peak from a previous, high-concentration sample is appearing in my current run. How do I prevent this?
A3: This phenomenon is called carryover . It occurs when a small amount of a previous sample is retained somewhere in the system (typically the autosampler) and is injected with the subsequent sample.[3][5]
Causality:
-
Injector Contamination: The needle, injection valve, or sample loop can have active sites where analytes adsorb, especially highly hydrophobic or basic compounds.
-
Insufficient Needle Wash: The wash solvent used in the autosampler may not be strong enough to completely remove the previous analyte. The wash solvent should be at least as strong as the strongest solvent used in your gradient, and ideally, it should be a good solvent for your specific analyte.
Troubleshooting Steps:
-
Optimize Wash Solvent: Replace the autosampler wash solution with a solvent that is known to fully dissolve your indole compound and is stronger than your mobile phase B (e.g., 75:25 Acetonitrile:Isopropanol).
-
Increase Wash Volume/Time: Increase the volume of the needle wash or the duration of the wash cycle in your instrument method.
-
Run a Blank: After injecting a concentrated sample, run a blank injection to confirm that the carryover has been eliminated.[5]
Section 2: Sample-Related Unexpected Peaks
These peaks are absent in blank injections and are directly related to the sample itself or its interaction with the chromatographic system.
Q4: I see a new peak appearing in my sample solution the longer it sits on the autosampler. Why?
A4: This strongly suggests that your indole compound is degrading. The indole scaffold is susceptible to degradation under several conditions, leading to the formation of new chemical entities that appear as extra peaks in the chromatogram.[9][10][11]
Causality & Key Degradation Pathways for Indoles:
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially in the presence of air (oxygen), trace metals, or peroxide-containing solvents. This can lead to the formation of products like oxindoles and isatins.[11][12]
-
Photodegradation: Many indole compounds are highly sensitive to light (UV and visible).[12] Exposure on a clear autosampler tray or in clear vials can cause rapid degradation.
-
pH Instability: The stability of indole derivatives is often pH-dependent. Hydrolysis of functional groups (like nitriles or esters) can occur at acidic or basic pH.[13] For example, Indole-3-acetonitrile can hydrolyze to indole-3-acetamide and then to indole-3-acetic acid.[13]
Caption: Common degradation pathways for indole compounds.
Troubleshooting & Prevention:
-
Control Temperature: Use a cooled autosampler (4-8 °C) to slow down degradation kinetics.[12]
-
Protect from Light: Use amber glass vials or vials designed for UV protection.[12]
-
Use Fresh Samples: Analyze samples as quickly as possible after preparation. For indole alkaloids, it's recommended to analyze within 24 hours of extraction.[14]
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a stable environment. Anhydrous, high-purity solvents like DMSO or acetonitrile are often better for stock solutions than aqueous buffers.[12] Refer to Protocol 2: Sample Stability Assessment .
Q5: My main indole peak is split or badly fronting. What's causing this?
A5: Peak splitting or fronting for a single component is often caused by an incompatibility between the sample solvent and the mobile phase or by column hardware issues.[15]
Causality:
-
Strong Sample Solvent: This is a very common cause. If your indole is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., dissolved in 100% Acetonitrile but the gradient starts at 5% Acetonitrile), the sample will not focus properly at the head of the column. Part of the sample band travels down the column before the rest has properly adsorbed, leading to a distorted or split peak.
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak fronting.
-
Column Void: A physical void or channel at the head of the column can cause the sample band to split, with different portions traveling through different paths.[15] This typically affects all peaks in the chromatogram, but can sometimes be more pronounced for early eluting peaks.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the compound.
-
Reduce Injection Volume: Dilute your sample and inject a smaller volume to see if the peak shape improves. This can diagnose both sample overload and solvent strength issues.
-
Check for Co-elution: A split peak might actually be two different, co-eluting compounds (e.g., an impurity or a degradant). Try changing the gradient steepness or the organic solvent (e.g., methanol instead of acetonitrile) to see if you can resolve the two peaks.
-
Inspect the Column: If the problem persists and affects other peaks, it may be a column void. Try reversing and flushing the column (check manufacturer's instructions first) or replace the column.[2][15]
Q6: I'm seeing a small peak consistently eluting just before or after my main peak, even with a pure standard. Could it be an adduct?
A6: Yes, this is possible, especially if you are using a mass spectrometer (MS) detector, but it can also manifest with UV detectors if the adduct forms in solution. An adduct is an ion formed by the interaction of your analyte with another molecule or ion from the mobile phase.[16][17]
Causality:
-
Metal Ion Adducts: If your mobile phase or sample contains trace amounts of metal ions (like sodium [Na+] or potassium [K+]), your indole compound can form adducts (e.g., [M+Na]+). These adducts can have slightly different chromatographic behavior or, more commonly, split the signal in an MS detector.
-
Mobile Phase Additive Adducts: Additives like trifluoroacetic acid (TFA) or formate can form adducts with your analyte.
-
In-Solution Equilibria: If the mobile phase pH is very close to the pKa of your indole compound, the molecule can exist in both its ionized and non-ionized forms simultaneously. These two forms can sometimes be separated by the column, leading to a split or broadened peak.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If you suspect an issue with the pKa, adjust the mobile phase pH to be at least 1.5-2 units away from the compound's pKa to ensure it exists as a single species.
-
Control Adduct Formation (for MS): To promote a single, consistent adduct for MS detection, you can intentionally add a low concentration of a salt to the mobile phase (e.g., 0.1 mM sodium acetate to promote the [M+Na]+ adduct).[16] Conversely, adding chelators or using highly pure solvents can minimize unwanted adducts.[18][19]
-
Use High-Purity Solvents: Ensure you are using high-purity, HPLC or LC-MS grade solvents and additives to minimize contaminants that could form adducts.[20]
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended First Action | Relevant FAQ |
| Peak appears in blank injection | Mobile Phase or System Contamination | Prepare fresh mobile phase and re-run blank. | Q2 |
| Peak appears in subsequent runs after a concentrated sample | Sample Carryover | Optimize autosampler wash method with a stronger solvent. | Q3 |
| New peak grows in intensity over time | Sample Degradation (Oxidation, Photolysis) | Use a cooled autosampler and amber vials. Prepare fresh samples. | Q4 |
| Main analyte peak is split or fronting | Strong Sample Solvent / Sample Overload | Dilute sample in the initial mobile phase and re-inject. | Q5 |
| Small, consistent peak next to main analyte | Adduct Formation / Co-eluting Impurity | Adjust mobile phase pH away from analyte pKa. | Q6 |
| All peaks are split or distorted | Column Void / Blocked Frit | Backflush the column or replace it. | Q5 |
Experimental Protocols
Protocol 1: Systematic Ghost Peak Investigation
This protocol helps systematically identify the source of system contamination.
-
Preparation: Prepare fresh batches of Mobile Phase A (Aqueous) and Mobile Phase B (Organic).
-
Step 1: Baseline Run: Remove the column and replace it with a low-volume union. Run your analytical gradient and monitor the baseline. If peaks are still present, the contamination is in the HPLC system before the column (pumps, mixer, or autosampler).
-
Step 2: Isolate Mobile Phase: Re-install the column. Fill two new, clean vials with fresh Mobile Phase A. Inject from the first vial. Then, fill two new vials with fresh Mobile Phase B and inject. Observe which injection reproduces the ghost peak. This identifies the contaminated solvent line.
-
Step 3: Isolate Injector: If the source is still unclear, perform a "no-injection" run where the gradient runs without the injector valve switching. If the peak disappears, the contamination is within the injector path (needle, seat, loop).
-
Cleaning: Once the source is identified, purge the contaminated lines with a strong solvent like isopropanol. Clean the injector components according to the manufacturer's guide.
Protocol 2: Sample Stability Assessment
This protocol helps determine if your indole compound is degrading under your analytical conditions.
-
Sample Preparation: Prepare a fresh solution of your indole compound in your intended sample diluent.
-
Initial Analysis (T=0): Immediately inject the sample and acquire the chromatogram. This is your baseline.
-
Simulated Conditions:
-
Autosampler Stability: Place a vial of the sample in the autosampler.
-
Benchtop Stability: Leave another vial on the lab bench, exposed to ambient light and temperature.
-
-
Time-Point Analysis: Re-inject the samples from both the autosampler and the benchtop at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the chromatograms over time.
-
Calculate the percentage of the parent indole peak area remaining relative to the T=0 injection.
-
Monitor the peak areas of any new, unexpected peaks that appear. A decrease in the main peak area accompanied by an increase in new peaks confirms degradation.
-
References
- BenchChem. (2025). Troubleshooting peak splitting in HPLC analysis of indole compounds.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation.
- Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404.
- HALO Columns. (2023).
- Chromatography Online. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions.
- Grom. HPLC Troubleshooting Guide.
- Agilent Technologies, Inc. Tips and Tricks of HPLC System Troubleshooting.
- Arora, P. K., & Sharma, A. (2014). Identification of new metabolites of bacterial transformation of indole by gas chromatography-mass spectrometry and high performance liquid chromatography. International Journal of Analytical Chemistry, 2014, 239641.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
-
He, K., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 755–761. [Link]
- SCION Instruments. HPLC Troubleshooting Guide.
- ResearchGate. Response characteristics of indole compound standards using HPLC.
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184–187. [Link]
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
-
Sun, G. Y., et al. (2014). Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1. Journal of Chromatography B, 944, 130–137. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- ResearchGate. (2023). Can column bleeding damage my MS (LC-MS)?.
- ResearchGate. (2025). Adduct Formation in ESI/MS by Mobile Phase Additives.
-
Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 182-188. [Link]
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
-
Seitz, W., & Schulz, W. (2020). Column bleed in the analysis of highly polar substances: an overlooked aspect in HRMS. Analytical and Bioanalytical Chemistry, 412, 1845–1855. [Link]
-
Meng, X., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 12, 745330. [Link]
- Phenomenex. (2025).
- LCGC International. (2026).
-
Duca, M., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biomedical Chromatography, 28(10), 1416-1421. [Link]
- Journal of Applied and Natural Science. (2020).
-
Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions. [Link]
- BenchChem. (2025). stability of 3-Indoleacetonitrile in different solvent solutions.
- Sigma-Aldrich.
- Millennial Scientific. (2025).
Sources
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- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Column bleed in the analysis of highly polar substances: an overlooked aspect in HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
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- 11. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
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- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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Validation & Comparative
Comparative Guide: Anticancer Potency of Substituted 1-Benzyl-Indole Analogs
Executive Summary
Indole is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to mimic the structure of essential biological ligands. Among its derivatives, 1-benzyl-indole analogs have emerged as potent anticancer agents, primarily targeting tubulin polymerization and inducing apoptosis .
This guide provides a technical comparison of substituted 1-benzyl-indole analogs, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and experimental validation. It is designed for researchers seeking to optimize lead compounds for activity against solid tumors (e.g., MCF-7, A549).
Structural Basis & Synthesis Workflow
The core hypothesis driving the development of these analogs is that the 1-benzyl group enhances lipophilicity and provides steric bulk necessary to occupy hydrophobic pockets within the colchicine-binding site of tubulin.
Chemical Synthesis Protocol
The synthesis typically follows a nucleophilic substitution (
Key Reaction Parameters:
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic solvents favor
). -
Reagent: Substituted Benzyl Bromide/Chloride.
Figure 1: General synthetic pathway for the generation of 1-benzyl-indole derivatives.
Comparative SAR Analysis
The anticancer potency of these analogs relies heavily on the substitution patterns at two key regions: the Benzyl Ring (Region A) and the Indole Core (Region B) .
Region A: The Benzyl Ring (N1 Position)
The benzyl ring dictates the molecule's ability to fit into the hydrophobic pocket of the target protein.
| Substituent Type | Example Group | Effect on Potency | Mechanistic Insight |
| Electron-Donating (EDG) | 3,4,5-Trimethoxy | High Potency | Mimics the A-ring of Colchicine; maximizes van der Waals contacts in the tubulin binding pocket [1]. |
| Halogens (EWG) | 4-Fluoro, 2,4-Dichloro | Moderate/High | Increases metabolic stability; Fluorine can act as a hydrogen bond acceptor. 2,4-dichloro substitution has shown specific efficacy in kinase inhibition (e.g., RIP1) [2]. |
| Unsubstituted | Benzyl (H) | Low | Lacks the steric/electronic features required for tight binding affinity. |
Region B: The Indole Core (C3 & C5 Positions)
Modifications here often influence the electronic density of the indole ring and its hydrogen-bonding capability.
-
C3-Aroyl/Carboxamide: Introduction of a carbonyl linker at C3 (e.g., 2-aryl-3-aroyl-indoles like OXi8006 ) significantly enhances tubulin inhibition by mimicking the "twisted" conformation of combretastatin A-4 [3].
-
C5-Methoxy: Often works synergistically with N1-benzyl modifications to improve cytotoxicity against MCF-7 cells.
Comparative Data: Cytotoxicity (IC50)[1][2][3][4]
The following table summarizes the inhibitory concentration (IC50) of key analogs against standard cancer cell lines. Lower values indicate higher potency.
Note: Values are representative of trends found in high-impact medicinal chemistry literature [1][4].
| Compound Class | Substituents (N1-Benzyl / C3-Indole) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Mechanism Note |
| Analog A (Control) | Unsubstituted Benzyl / H | > 50.0 | > 100.0 | Weak binding. |
| Analog B | 4-Methylbenzyl / H | 11.7 ± 0.5 | 1.5 | Improved lipophilicity [4]. |
| Analog C | 3,4,5-Trimethoxybenzyl / 3-Formyl | 0.05 - 0.20 | 0.15 | Potent Tubulin Inhibitor (Colchicine mimic). |
| Analog D | 2,4-Dichlorobenzyl / 3-Nitro | 4.7 ± 0.3 | 5.2 | Multi-target (Kinase/Tubulin) [2]. |
Interpretation: Analog C demonstrates the "trimethoxy" effect, where the specific arrangement of methoxy groups drastically lowers the IC50 into the nanomolar range, validating the colchicine-site targeting hypothesis.
Mechanism of Action: Tubulin Inhibition[5][6][7][8]
The primary mode of action for the most potent 1-benzyl-indole analogs is the disruption of microtubule dynamics. By binding to the colchicine site on
Signaling Cascade
-
Entry: Lipophilic indole enters the cell.
-
Binding: Binds to
-tubulin (colchicine site). -
Arrest: Microtubule depolymerization triggers G2/M phase cell cycle arrest .
-
Death: Prolonged arrest activates Caspase-3, leading to Apoptosis .
Figure 2: Pharmacological pathway of tubulin-targeting indole derivatives.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must employ robust assays with strict controls.
Protocol A: MTT Cytotoxicity Assay
Purpose: To determine the IC50 value (cell viability).[1]
-
Seeding: Plate cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the indole analog (dissolved in DMSO) at serial dilutions (0.01 µM to 100 µM).
-
Control: DMSO vehicle (0.1% final concentration).
-
Positive Control:Colchicine or Doxorubicin .
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
-
Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve to derive IC50.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Purpose: To confirm the mechanism of action is direct tubulin interaction.
-
Preparation: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.
-
Mixture: Mix Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).
-
Reporter: Add DAPI (fluorescence increases upon binding to polymerized microtubules).
-
Initiation: Add the test compound (5 µM) and transfer to a 37°C plate reader immediately.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Result: Potent inhibitors (like Analog C) will show a flat line (no polymerization), while the vehicle control will show a sigmoidal growth curve.
-
References
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (PMC) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: PubMed URL:[2][Link]
-
Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization. Source: Texas Digital Library (Pinney Laboratory) URL:[Link] (Referencing OXi8006 studies)
Sources
Technical Guide: 1-Benzyl-5-bromoindolin-2-one Derivatives as Potent Anticancer Agents
Topic: Structure-activity relationship of 1-benzyl-5-bromoindolin-2-one derivatives Content Type: Publish Comparison Guide
Executive Summary
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of approved kinase inhibitors like Sunitinib and Nintedanib . Among the vast chemical space of oxindoles, the 1-benzyl-5-bromoindolin-2-one subclass has emerged as a high-potency scaffold for targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and inducing apoptosis in resistant cancer lines.
This guide objectively analyzes the structure-activity relationship (SAR) of these derivatives, specifically focusing on the hydrazone-linked thiazole series (Compound 7d) which has demonstrated superior IC50 values against MCF-7 breast cancer cells compared to standard chemotherapy agents like Doxorubicin.
Chemical Space & Design Strategy
The pharmacological efficacy of this scaffold relies on three critical structural modifications to the core indolin-2-one ring.
Structural Visualization (SAR Map)
The following diagram illustrates the functional logic behind the 1-benzyl-5-bromoindolin-2-one design.
Caption: Functional dissection of the 1-benzyl-5-bromoindolin-2-one scaffold highlighting critical pharmacophores.
Critical SAR Insights
-
N1-Benzyl Group: Unlike the unsubstituted (N-H) or N-methyl analogs, the N-benzyl group significantly enhances lipophilicity (cLogP), facilitating cell membrane permeability. It also provides additional hydrophobic interactions within the ATP-binding pocket of kinases.
-
C5-Bromo Group: The bromine atom at position 5 is superior to 5-H, 5-F, or 5-Cl in many series. It participates in specific halogen bonds with backbone carbonyls of the target protein and increases metabolic stability against oxidative metabolism.
-
C3-Functionalization: The C3 carbonyl is the most reactive site. Converting this to a hydrazone (
) restricts conformation, orienting the attached heterocycle (e.g., thiazole) to engage with the hinge region of VEGFR-2.
Performance Benchmarking
The following data compares the lead derivative Compound 7d (1-benzyl-5-bromo-3-hydrazonoindolin-2-one with a 4-(p-chlorophenyl)thiazole tail) against market standards.
In Vitro Cytotoxicity (IC50 in µM)
Data derived from MCF-7 (Breast Cancer) and A-549 (Lung Cancer) cell lines.[1][2][3][4]
| Compound | MCF-7 IC50 (µM) | A-549 IC50 (µM) | VEGFR-2 IC50 (µM) | Status |
| Compound 7d | 2.93 ± 0.47 | 9.57 ± 0.62 | 0.503 | Experimental Lead |
| Compound 7c (p-F analog) | 7.17 ± 0.94 | >100 | 0.728 | Active Analog |
| Doxorubicin | 4.30 ± 0.84 | 4.90 ± 0.32 | N/A | Clinical Standard |
| Sorafenib | N/A | N/A | 0.090 | FDA Approved (Ref) |
Key Finding: Compound 7d exhibits 1.5-fold higher potency than Doxorubicin against MCF-7 cells and possesses intrinsic VEGFR-2 inhibitory activity comparable to sub-micromolar kinase inhibitors.
Mechanism of Action
The 1-benzyl-5-bromoindolin-2-one derivatives do not merely act as cytotoxins; they function as dual-mechanism agents: VEGFR-2 Inhibition and Apoptosis Induction .
Signaling Pathway Blockade
The compound binds to the intracellular kinase domain of VEGFR-2, preventing ATP binding and downstream signaling.
Caption: Dual mechanism of action involving VEGFR-2 kinase inhibition and modulation of the Bax/Bcl-2 ratio.[5]
Experimental Validation:
-
Caspase Activation: Treatment with 7d increased active Caspase-3 levels by 18.3-fold .[1]
-
Bax/Bcl-2 Ratio: The compound downregulated Bcl-2 (4.9-fold) and upregulated Bax (79.2-fold), shifting the cell toward apoptosis.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, colorimetric endpoints).
Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
Objective: Synthesize the thiazole-linked derivative (Compound 7d).
Reagents: 5-Bromoisatin, Benzyl bromide, Thiosemicarbazide, 4-Chlorophenacyl bromide, K2CO3, EtOH.
Step-by-Step Workflow:
-
N-Alkylation:
-
Dissolve 5-bromoisatin (1.0 eq) in dry DMF.
-
Add anhydrous K2CO3 (1.5 eq) and stir at 0°C for 30 min.
-
Add Benzyl bromide (1.2 eq) dropwise. Stir at RT for 12h.[1]
-
Validation: TLC (Hexane:EtOAc 3:[6]1) should show disappearance of starting material.
-
Pour into ice water; filter the orange precipitate (N-benzyl-5-bromoisatin).
-
-
Thiosemicarbazone Formation:
-
Reflux N-benzyl-5-bromoisatin with thiosemicarbazide (1.0 eq) in Ethanol with catalytic acetic acid for 5h.
-
Result: Yellow solid forms (Intermediate 4).
-
-
Hantzsch Cyclization (Thiazole Formation):
-
Suspend Intermediate 4 in Ethanol.
-
Add 4-chlorophenacyl bromide (1.0 eq). Reflux for 4-6h.
-
Validation: Precipitate formation.[5]
-
Filter, wash with cold EtOH, and recrystallize from Dioxane/EtOH.
-
Caption: Synthetic route via N-alkylation followed by Hantzsch thiazole synthesis.
MTT Cytotoxicity Assay
Objective: Determine IC50 against MCF-7 cells.
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of the derivative (0.1 µM – 100 µM). Include DMSO control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules (MDPI). 2023.
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. International Journal of Molecular Sciences. 2013.
-
Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives. RSC Advances. 2021.
-
Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology. 2023.
Sources
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
Comparative Profiling of 1-Benzyl-Indole Derivatives: Potency & Mechanism in MCF-7 Breast Cancer Models
[1]
Executive Summary
The indole scaffold represents a privileged structure in medicinal chemistry, particularly for oncology. Within this class, 1-benzyl-indole derivatives have emerged as superior candidates against MCF-7 (ER+) breast cancer cell lines compared to their unsubstituted counterparts. The N-benzyl moiety significantly enhances lipophilicity and binding affinity to hydrophobic pockets in targets such as tubulin and the estrogen receptor (ER-α).
This guide objectively compares three distinct classes of 1-benzyl-indole derivatives, analyzing their IC50 values, mechanisms of action, and performance relative to clinical standards like Doxorubicin and Tamoxifen.
Part 1: Comparative Efficacy Analysis
The following data aggregates performance metrics from key structure-activity relationship (SAR) studies. The 1-benzyl-indole scaffold demonstrates versatility, acting through multiple distinct mechanisms depending on the C3-substitution.
Table 1: IC50 Profile of 1-Benzyl-Indole Classes vs. Standards
| Compound Class | Specific Derivative | IC50 (MCF-7) | Primary Mechanism | Relative Potency* |
| Class A: Arylthioindoles | 1-benzyl-3-(3,4,5-trimethoxyphenyl)thio-indole | 34 nM | Tubulin Polymerization Inhibition (Colchicine Site) | Extremely High |
| Class B: Carbinols | 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C) | 0.20 µM | G1 Cell Cycle Arrest / CDK6 disruption | High |
| Class C: Hybrids | 1-Benzyl-Indole-Chalcone Hybrid | 4.72 µM | ER-α Antagonism | Moderate |
| Standard of Care | Doxorubicin | 0.10 – 0.50 µM | DNA Intercalation / Topo II Inhibition | High (Reference) |
| Standard of Care | Tamoxifen | 1.50 – 5.00 µM | Estrogen Receptor Antagonism | Moderate (Reference) |
*Relative Potency is defined against the Doxorubicin baseline.
Key Technical Insights
-
Nanomolar Efficacy (Class A): Derivatives bearing a 3,4,5-trimethoxyphenyl moiety at the C3 position (mimicking Combretastatin A-4) combined with N-benzylation achieve nanomolar potency (34 nM) [1]. This suggests the N-benzyl group stabilizes the molecule within the hydrophobic pocket of the tubulin colchicine-binding site.
-
I3C Potentiation (Class B): Standard Indole-3-carbinol (I3C) is a weak dietary agent (~200 µM IC50). N-benzylation increases its potency by approximately 1000-fold (to 0.2 µM), shifting it from a dietary supplement profile to a therapeutic drug candidate profile [2].
-
Selectivity: Many 1-benzyl derivatives show high selectivity indices (SI > 6) for MCF-7 cells over normal fibroblast lines (e.g., WI-38 or HUVEC), reducing off-target toxicity risks [3].
Part 2: Mechanistic Validation (The "Why")
Understanding the mechanism is critical for experimental design. The most potent derivatives (Class A) function as Microtubule Destabilizing Agents (MDAs) .
Figure 1: Tubulin Inhibition & Apoptotic Signaling Pathway
This pathway illustrates how 1-benzyl-indole derivatives induce cytotoxicity in MCF-7 cells.
Caption: Mechanism of Action: The derivative binds to the colchicine site, preventing microtubule assembly, triggering G2/M arrest and subsequent apoptotic cascades.
Part 3: Experimental Protocol for IC50 Determination
Critical Parameters
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Seeding Density:
cells/well (96-well plate). -
Solvent Limit: Final DMSO concentration must be
to prevent vehicle toxicity. -
Incubation: 48 to 72 hours (drug-dependent; 72h is standard for I3C derivatives).
Step-by-Step Workflow
-
Preparation: Dissolve 1-benzyl-indole derivatives in 100% DMSO to create a 10 mM stock. Serial dilute in culture medium (DMEM + 10% FBS) to concentrations ranging from 0.01 µM to 100 µM.
-
Seeding: Plate cells and incubate for 24h at 37°C/5% CO2 to allow attachment.
-
Treatment: Aspirate old media. Add 200 µL of drug-containing media. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (Doxorubicin).
-
Development: Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Figure 2: High-Throughput Screening Workflow
Visualizing the operational steps for reproducible IC50 generation.
Caption: Standardized MTT assay workflow for evaluating cytotoxicity of indole derivatives.
Part 4: Structure-Activity Relationship (SAR) Guidelines
When designing or selecting 1-benzyl-indole derivatives for MCF-7 targeting, prioritize these structural features:
-
N-Benzyl Substitution: The benzyl group is non-negotiable for this potency class. It provides the necessary bulk to fill the hydrophobic pocket near Cys241 of
-tubulin [4]. -
C3-Position Modification:
-
Trimethoxyphenyl: Maximizes tubulin inhibition (Nanomolar range).[1]
-
Carbinol/Carboxaldehyde: Favors cell cycle arrest (Micromolar range).
-
-
Benzyl Ring Substituents:
-
Electron-withdrawing groups (e.g., F, Cl) at the para-position of the benzyl ring often improve metabolic stability against P450 oxidation without sacrificing potency [5].
-
References
-
Silvestri, R., et al. (2006). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling.[2][3] Journal of Medicinal Chemistry.
-
Brandi, G., et al. (2003). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Oncogene.
-
Al-Wahaibi, L.H., et al. (2020).[4] Synthesis and cytotoxicity of 1-benzyl-indole-3-carbohydrazide derivatives against MCF-7 cell line. Molecules.
-
Ganesan, A., et al. (2022).[5] Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids.[6] Pharmaceuticals.[1][6]
-
Mirzaei, S., et al. (2021). Synthesis, structure-activity relationship and molecular docking of novel 1-benzyl-indole-3-carboxylates as potent anti-breast cancer agents. Bioorganic Chemistry.
Sources
- 1. cib.csic.es [cib.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Profiling of Indole-Based VEGFR-2 Kinase Inhibitors: Efficacy, Selectivity, and Binding Kinetics
Executive Summary
This technical guide provides a comparative analysis of indole-based small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR). Focusing on the structural evolution from early-generation indolinones to high-potency indole-3-carboxamides, we evaluate in vitro kinase inhibition performance, binding thermodynamics, and selectivity profiles. This document serves as a blueprint for researchers designing next-generation anti-angiogenic agents.
Mechanistic Basis: The Indole Scaffold as an ATP Bioisostere
VEGFR-2 is the primary driver of endothelial cell proliferation and tumor angiogenesis. The kinase domain of VEGFR-2 contains a conserved ATP-binding pocket located between the N-terminal and C-terminal lobes.
Structural Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry because it effectively mimics the purine ring of ATP.
-
Hinge Region Interaction: The nitrogen atom (N1) of the indole ring acts as a hydrogen bond donor to the backbone carbonyl of Cys919 in the VEGFR-2 hinge region.
-
Hydrophobic Pocket: Substituents at the C3 position of the indole often extend into the hydrophobic back-pocket (gatekeeper region), determining selectivity between Type I (DFG-in) and Type II (DFG-out) binding modes.
Diagram 1: VEGFR-2 Signaling Pathway & Inhibition Logic
This diagram illustrates the canonical VEGF signaling cascade and the precise intervention point of indole-based inhibitors.
Caption: Schematic of VEGFR-2 activation. Indole inhibitors compete with ATP for the kinase domain, blocking downstream angiogenic signaling.
Comparative Analysis: Evolution of Potency
The following analysis compares three distinct classes of indole-based inhibitors: the early-generation precursor (Semaxanib), the clinical benchmark (Sunitinib), and emerging high-potency Indole-2-carboxamides.
Performance Benchmark Table
| Feature | Semaxanib (SU5416) | Sunitinib (Benchmark) | Novel Indole-2-Carboxamides |
| Scaffold Class | Indolin-2-one (Indole derivative) | Indolin-2-one | 3-Substituted Indole / Carboxamide |
| Binding Type | Type I (ATP Competitive) | Type I / II (Mixed) | Type II (Allosteric Extension) |
| VEGFR-2 IC50 | 1.23 µM (1230 nM) | 10 – 80 nM | 1.1 – 3.0 nM |
| Selectivity | Moderate (Hits PDGFR, c-Kit) | Broad (Multi-kinase: PDGFR, FLT3) | High (Specific to VEGFR-2/EGFR) |
| Key Structural Feature | C3-methine bridge | C3-pyrrole + Fluorine substitution | C2-carboxamide linker |
| Clinical Status | Discontinued (Toxicity/Efficacy) | FDA Approved (RCC, GIST) | Preclinical / Investigational |
Technical Insights
-
Semaxanib (The Baseline): While Semaxanib validated the indolinone scaffold, its modest IC50 (~1.23 µM) and poor solubility limited its clinical success. It lacks the specific side-chain interactions required for nanomolar affinity.
-
Sunitinib (The Standard): The addition of a diethylamino-ethyl tail and a fluoro-substitution on the indole core dramatically improved potency (IC50 ~14 nM in sensitive assays). It forms crucial H-bonds with Glu917 and Cys919 .[1] However, its "dirty" kinase profile (hitting PDGFR, KIT, FLT3) leads to off-target toxicity.
-
Indole-2-Carboxamides (The Future): Recent data indicates that shifting the substitution to the C2 position and utilizing a carboxamide linker can push IC50 values into the low single-digit nanomolar range (1–3 nM). These analogs often exploit the "DFG-out" inactive conformation, offering superior selectivity over the standard Type I inhibitors.
Experimental Protocol: Self-Validating Kinase Assay
To objectively verify the IC50 values of indole analogs, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen). This method is superior to standard ELISA due to its high Z-factor and elimination of wash steps.
Reagents & Setup
-
Enzyme: Recombinant Human VEGFR-2 (Catalytic Domain).
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Substrate: Poly-Glu-Tyr (4:1) labeled with Alexa Fluor 647 (or similar acceptor).
-
Inhibitor Stock: 10 mM in 100% DMSO.
Step-by-Step Workflow
-
Compound Preparation: Prepare a 3-fold serial dilution of the indole analog in DMSO. Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 5 µL of diluted inhibitor to a 384-well low-volume plate.
-
Add 5 µL of VEGFR-2 enzyme (Final conc: ~0.2 µg/mL).
-
Add 5 µL of Substrate/ATP mix (Final ATP at
app, typically 10 µM).
-
-
Incubation: Incubate for 60 minutes at room temperature (20-25°C).
-
Detection: Add 10 µL of EDTA/Eu-Antibody mixture. The EDTA stops the kinase reaction; the antibody binds phosphorylated substrate.
-
Readout: Measure fluorescence ratio (Emission 665 nm / Emission 615 nm) on a TR-FRET compatible reader.
Diagram 2: TR-FRET Assay Logic
This diagram visualizes the self-validating detection mechanism. Signal is only generated if the kinase is active; inhibitors reduce the signal.
Caption: TR-FRET workflow. Inhibitors prevent phosphorylation, preventing the Eu-Antibody/Acceptor complex formation, resulting in low signal.
Structure-Activity Relationship (SAR) Guidelines
When optimizing indole analogs for VEGFR-2, adhere to these SAR principles derived from the comparison:
-
C3 Position: Critical for solubility and potency. Bulky hydrophobic groups here (as seen in Sunitinib) improve binding affinity but must be balanced to avoid steric clash.
-
NH Indole Proton: Must remain unsubstituted to maintain the H-bond with the hinge region (Cys919). Alkylation of the indole nitrogen generally abolishes activity.
-
Halogenation: Introduction of Fluorine (F) or Chlorine (Cl) at the C5 or C6 position of the indole ring enhances metabolic stability and lipophilicity, often increasing cellular potency (e.g., Sunitinib's 5-Fluoro group).
References
-
Vertex AI Search. (2024). Sunitinib VEGFR2 IC50 in vitro. 2
-
El-Adl, et al. (2021).[1][3] Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. 1[4][5][6][2][7]
-
APExBIO. (n.d.). Semaxanib (SU5416) Biological Activity and IC50. 8
-
Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). 9
-
Ibrahim, et al. (2023).[1] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. 10[4][5][6][2]
Sources
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- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of 1-Benzyl-Triazole Derivatives
In the landscape of medicinal chemistry, the search for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, triazole derivatives, particularly those bearing a 1-benzyl substitution, have emerged as a promising class of compounds. Their structural versatility and ability to interact with key targets in the inflammatory cascade have positioned them as compelling candidates for further drug development. This guide provides a comprehensive comparison of the anti-inflammatory activity of various 1-benzyl-triazole derivatives, supported by experimental data and an in-depth analysis of the underlying scientific principles.
The Rationale for Investigating 1-Benzyl-Triazole Derivatives
The triazole nucleus, a five-membered ring with three nitrogen atoms, is a bioisostere for various functional groups, enabling it to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The addition of a benzyl group at the N1 position often enhances lipophilicity, which can improve cell membrane permeability and target engagement. The core hypothesis driving research in this area is that the unique electronic and steric properties of the 1-benzyl-triazole scaffold can be fine-tuned through substitutions on both the benzyl and triazole rings to achieve potent and selective inhibition of key inflammatory mediators.
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Of the two main isoforms, COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] Furthermore, the inflammatory response is orchestrated by a complex network of cytokines, with tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) playing pivotal roles in the amplification and perpetuation of inflammation.[3] Consequently, the ability of 1-benzyl-triazole derivatives to modulate these pathways is a critical aspect of their anti-inflammatory profile.
Comparative Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of a compound is typically assessed through a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rodents is a widely accepted primary in vivo screen for acute inflammation. For in vitro evaluation, assays measuring the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine production in cell-based models are indispensable.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema assay provides a quantitative measure of a compound's ability to reduce acute inflammation. The data presented below summarizes the in vivo anti-inflammatory activity of a selection of triazole derivatives, highlighting the promising results observed with benzyl-substituted compounds.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition of Reference | Source(s) |
| 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine derivative (benzyl at C2) | 25 | ~50% | Naproxen (10 mg/kg) | ~55% | [4] |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | 20 | 91% | Ibuprofen (30 mg/kg) | 82% | [5] |
| 1,2,4-Triazole derivative MB-18 | 10 | Significant Activity | Diclofenac Sodium | N/A | [6] |
| 1,2,3-Triazole phthalimide derivative 3b | 100 | 69% | Ibuprofen (100 mg/kg) | ~70% | [7] |
| 1,2,3-Triazole phthalimide derivative 5c | 100 | 56.2% | Ibuprofen (100 mg/kg) | ~70% | [7] |
Note: The table includes data for various triazole derivatives to provide a broader context, with a focus on those with benzyl or related substitutions where available.
In Vitro Anti-inflammatory Activity
In vitro assays provide crucial insights into the specific molecular targets of the compounds. The following table summarizes the COX inhibitory activity and cytokine suppression for selected triazole derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Effect on Cytokines | Source(s) |
| 1,2,4-Triazole derivative 14 | 13.5 | 0.04 | Inhibition of TNF-α and IL-6 | [4] |
| 1-Benzyl-4-[5-(4-chloro-phenylsulfanyl)-4-phenyl-4H-[4][8][9]triazol-3-yl]-1H-[4][5][8] triazole | N/A | N/A | Excellent inhibition of IL-6 expression in RAW 264.7 cells | [10] |
| Benzenesulfonamide bearing triazole moiety 106c | N/A | 0.17 | N/A | [11] |
| 1,2,3-Triazole-benzenesulfonamide hybrid 6j | N/A | 0.04 | N/A | [12] |
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of 1-benzyl-triazole derivatives are primarily attributed to their interaction with the arachidonic acid cascade and key cytokine signaling pathways.
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A Comparative Guide for Drug Development Professionals: 1-Benzyl-1H-indol-5-ylamine Analogs versus Doxorubicin in Cancer Cell Lines
This guide provides an in-depth, objective comparison between the established chemotherapeutic agent, doxorubicin, and a promising class of emerging anticancer compounds: 1-benzyl-1H-indol-5-ylamine analogs. We will dissect their performance in preclinical cancer cell line models, focusing on cytotoxic efficacy and underlying mechanisms of action, supported by experimental data and detailed protocols for researchers in the field of oncology drug discovery.
Introduction: The Quest for Safer, More Effective Cancer Therapies
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide spectrum of solid tumors and hematological malignancies.[1][2] Its clinical utility, however, is significantly hampered by severe side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[1][2][3] This clinical challenge fuels the urgent search for novel anticancer agents with improved therapeutic indices.
In this context, indole-based compounds have garnered substantial attention. The 1-benzyl-1H-indol-5-ylamine scaffold, in particular, serves as a promising framework for designing new therapeutic agents.[4][5] Derivatives of this core structure have demonstrated potent antiproliferative activity in various cancer models, often suggesting mechanisms of action distinct from traditional cytotoxic agents like doxorubicin.[4][5] This guide aims to synthesize the available preclinical data to provide a clear comparison, empowering researchers to make informed decisions in the progression of next-generation cancer therapies.
The Molecular Architecture: A Tale of Two Scaffolds
The fundamental structural differences between doxorubicin and the 1-benzyl-1H-indol-5-ylamine core underpin their distinct biological activities. Doxorubicin features a tetracyclic ring system linked to a daunosamine sugar, a planar structure ideal for DNA intercalation.[6] In contrast, the indole analogs are characterized by the fusion of a benzene and pyrrole ring, with a benzyl group at the N-1 position and an amine at the C-5 position, offering a versatile scaffold for chemical modification.
Caption: Core chemical structures of Doxorubicin and 1-Benzyl-1H-indol-5-ylamine.
Mechanisms of Action: A Divergence in Cellular Targets
The primary distinction between these two classes of compounds lies in how they induce cancer cell death. Doxorubicin acts as a blunt instrument, causing widespread DNA damage, while the indole analogs appear to function with greater finesse, targeting specific signaling cascades that control cell growth and survival.
Doxorubicin: The DNA Damage Agent
Doxorubicin's anticancer effects are multifactorial but converge on compromising genomic integrity.[2]
-
DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting the DNA structure and blocking replication and transcription.[1][6]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA. This leads to permanent DNA strand breaks, triggering apoptosis.[1][6][7]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that damage DNA, proteins, and cell membranes, contributing to both its cytotoxic and cardiotoxic effects.[3][6]
1-Benzyl-1H-indol-5-ylamine Analogs: The Signal Transduction Modulators
Research indicates that these indole derivatives exert their effects by interfering with specific signaling pathways that are often dysregulated in cancer.[4][5] This targeted approach could theoretically lead to fewer off-target effects and a better safety profile.
-
Kinase Inhibition: Many analogs are designed as inhibitors of key protein kinases involved in cancer progression. Targets include VEGFR-2 (implicated in angiogenesis) and receptor tyrosine kinases like c-Kit and EGFR, which drive cell proliferation.[5][8][9]
-
Signaling Pathway Disruption: These compounds frequently modulate critical intracellular signaling networks. The PI3K/Akt/mTOR and MAPK/ERK pathways, central hubs for cell growth, proliferation, and survival, are commonly implicated targets.[5] By inhibiting these pathways, the analogs can effectively halt the cancer cell's growth signals.
Caption: Comparative mechanisms of action for Doxorubicin and Indole Analogs.
In Vitro Efficacy: A Head-to-Head Cytotoxicity Comparison
The ultimate preclinical measure of an anticancer compound's potential is its ability to kill cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. The following table summarizes comparative data from published studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Analog 5f | MCF-7 | Breast | 1.858 | 8.029 | [8] |
| A549 | Lung | 3.628 | 7.354 | [8] | |
| Caco-2 | Colorectal | 1.056 | 4.202 | [8] | |
| Analog 4b | Caco-2 | Colorectal | 0.827 | 4.202 | [8] |
| Analog 5h | A549 | Lung | 1.378 | 7.354 | [8] |
| Analog SBS3 | HCT-116 | Colorectal | 10.70 | Not Reported | [10] |
| Analog SBS4 | HCT-116 | Colorectal | 13.01 | Not Reported | [10] |
Analysis: The data clearly demonstrates that specific 1-benzyl-1H-indol-5-ylamine analogs can exhibit significantly greater potency than doxorubicin in certain cancer cell lines.[8] For example, analog 4b was markedly more effective against the Caco-2 colorectal cancer cell line, while analogs 5f and 5h outperformed doxorubicin in all tested lines (MCF-7, A549, and Caco-2).[8] This suggests that a targeted mechanism can be more potent than the broad-spectrum DNA damage induced by doxorubicin.
Experimental Protocols: A Guide for Reproducible Research
To ensure the integrity and reproducibility of findings, standardized and well-described methodologies are paramount. Below are detailed protocols for key assays used in the evaluation of these compounds.
Experimental Workflow Overview
Caption: General workflow for comparing novel compounds against a standard drug.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][11]
-
Causality: This assay relies on the principle that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-benzyl-1H-indol-5-ylamine analogs and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Marker Detection
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis, such as cleaved caspases or members of the Bcl-2 family.[12]
-
Causality: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to identify target proteins. The cleavage of proteins like PARP or Caspase-3 is a hallmark of apoptosis, and detecting these cleaved fragments confirms that the compound is inducing this specific form of cell death.[12]
-
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compounds at their respective IC50 concentrations for a set time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved Caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin) to quantify changes in protein expression.
-
Conclusion and Future Directions
The preclinical evidence strongly suggests that 1-benzyl-1H-indol-5-ylamine analogs represent a viable and exciting alternative to conventional chemotherapeutics like doxorubicin. Several derivatives have demonstrated superior potency in killing cancer cells in vitro, often with IC50 values significantly lower than doxorubicin.[8] Their targeted mechanism of action, focusing on the disruption of specific cancer-related signaling pathways, holds the promise of a wider therapeutic window and a more favorable safety profile.[5]
However, this is just the beginning of the journey. The following steps are critical for the continued development of this compound class:
-
In Vivo Efficacy: Promising candidates must be evaluated in animal models of cancer to assess their antitumor activity and pharmacokinetics in a whole-organism context.
-
Toxicity Profiling: Comprehensive safety and toxicity studies are required to determine if the theoretical advantage of a targeted mechanism translates to reduced side effects compared to doxorubicin.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the indole scaffold can optimize potency, selectivity, and drug-like properties.[13]
By pursuing these research avenues, the scientific community can build upon the promising foundation laid by these in vitro studies and potentially deliver a new generation of safer and more effective cancer therapies.
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A Comparative Analysis of 1-Benzyl-Indoles in Ovarian Cancer Xenograft Models: A Guide for Drug Development Professionals
Ovarian cancer remains a formidable challenge in oncology, with high rates of recurrence and chemoresistance underscoring the urgent need for novel therapeutic strategies. This guide provides a comprehensive technical overview of the efficacy of 1-benzyl-indole derivatives in preclinical ovarian cancer xenograft models. We will delve into the experimental data supporting their anti-tumor activity, compare their performance with established chemotherapeutic agents, and provide detailed protocols to aid in the design and execution of similar research endeavors. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to evaluate and potentially advance this promising class of compounds.
The Rationale for Targeting Ovarian Cancer with 1-Benzyl-Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a benzyl group at the 1-position has been shown to enhance the anticancer activity of these molecules.[2] This chemical modification has led to the exploration of 1-benzyl-indoles as potential therapeutics for various malignancies, including ovarian cancer. The primary rationale for their investigation stems from their potential to overcome the limitations of current standard-of-care chemotherapies, such as cisplatin and paclitaxel, which are often hampered by significant side effects and the development of resistance.
One of the key mechanisms through which certain indole derivatives may exert their anti-tumor effects in ovarian cancer is by interacting with estrogen receptor beta (ERβ).[3] ERβ has been suggested to function as a tumor suppressor in epithelial ovarian cancer, with its expression linked to reduced tumor growth and metastasis.[4] Therefore, compounds that can modulate ERβ activity, such as specific 1-benzyl-indole derivatives, represent a targeted therapeutic approach.
Efficacy of 1-Benzyl-Indoles in Ovarian Cancer Xenograft Models: A Data-Driven Overview
Preclinical studies utilizing ovarian cancer xenograft models in immunocompromised mice have provided compelling evidence for the anti-tumor potential of 1-benzyl-indole derivatives. These models, where human ovarian cancer cells are implanted in mice, are a cornerstone of in vivo pharmacological research, allowing for the evaluation of novel cancer therapies in a living system.[5][6]
One of the most striking examples of the efficacy of this class of compounds comes from a study on 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a . In a nude mouse xenograft model of ovarian cancer, this compound demonstrated potent efficacy, achieving a remarkable 100.0 ± 0.3% tumor growth suppression . This near-complete inhibition of tumor growth highlights the significant potential of this specific 1-benzyl-indole derivative.
While in vivo data for a broad range of 1-benzyl-indoles in ovarian cancer xenografts is still emerging, in vitro studies have shown promising activity for various derivatives against ovarian cancer cell lines, suggesting a wider applicability of this chemical scaffold.[7]
Data Summary: 1-Benzyl-Indole Efficacy
| Compound | Ovarian Cancer Model | Key Findings |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a | Nude mice xenograft | 100.0 ± 0.3% tumor growth suppression |
Benchmarking Against Standard-of-Care Chemotherapies
To contextualize the efficacy of 1-benzyl-indoles, it is essential to compare their performance against currently used chemotherapeutic agents in similar preclinical models. Cisplatin, paclitaxel, and doxorubicin are mainstays in the treatment of ovarian cancer.
Cisplatin , a platinum-based drug, has shown significant anti-tumor activity in xenograft models. For instance, in a study using SKOV3 human ovarian cancer cells, treatment with 2mg/kg cisplatin resulted in a notable decrease in tumor burden.[8] However, the development of cisplatin resistance is a major clinical challenge.[9]
Paclitaxel , a taxane, also demonstrates efficacy in ovarian cancer xenografts by inhibiting tumor growth.[3][10] Its mechanism of action involves stabilizing microtubules, leading to cell cycle arrest and apoptosis.[11]
Doxorubicin , an anthracycline antibiotic, is another potent chemotherapeutic. In a chemoresistant ovarian cancer xenograft model (OVCAR-3-DR), doxorubicin monotherapy showed only a modest effect on tumor growth.[12]
Data Summary: Standard Chemotherapy Efficacy in Ovarian Cancer Xenografts
| Chemotherapeutic Agent | Ovarian Cancer Xenograft Model | Key Findings |
| Cisplatin | SKOV3 | Significant decrease in tumor volume at 2mg/kg.[8] |
| Paclitaxel | SKOV3 | Inhibits tumor growth.[3] |
| Doxorubicin | OVCAR-3-DR (chemoresistant) | Modest reduction in BCL-2 levels, indicating limited efficacy as a single agent.[12] |
Comparative Analysis: 1-Benzyl-Indoles vs. Standard Chemotherapy
The remarkable 100% tumor growth suppression observed with 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a in a xenograft model suggests a potentially superior efficacy compared to the partial tumor regression often seen with standard chemotherapies in similar preclinical settings. Furthermore, the targeted mechanism of action of some 1-benzyl-indoles, such as the interaction with ERβ, may offer a more favorable side effect profile compared to the broad cytotoxicity of conventional chemotherapy.
However, it is crucial to acknowledge that the available data on 1-benzyl-indoles in ovarian cancer xenograft models is still limited to a small number of compounds. More extensive in vivo studies are required to validate these initial findings across a broader range of derivatives and ovarian cancer subtypes. Head-to-head comparative studies within the same experimental setup are also needed for a more direct and robust comparison.
Mechanistic Insights: The Role of Estrogen Receptor Beta
The proposed mechanism of action for certain 1-benzyl-indole derivatives involves their interaction with Estrogen Receptor Beta (ERβ). This pathway offers a targeted approach to inhibiting ovarian cancer growth.
Caption: Proposed mechanism of 1-benzyl-indole derivatives via ERβ signaling in ovarian cancer.
This signaling cascade ultimately leads to the inhibition of tumor growth through the induction of apoptosis and cell cycle arrest. This targeted approach is a significant departure from the non-specific DNA damage or microtubule disruption caused by conventional chemotherapies.
Experimental Protocols: A Guide to Ovarian Cancer Xenograft Studies
The following protocols provide a standardized framework for establishing and evaluating the efficacy of therapeutic agents in ovarian cancer xenograft models. These are based on methodologies described in the scientific literature.[13]
I. Establishment of Subcutaneous Ovarian Cancer Xenografts
This protocol outlines the procedure for implanting human ovarian cancer cells into immunocompromised mice to generate subcutaneous tumors.
Caption: Workflow for establishing subcutaneous ovarian cancer xenografts.
Step-by-Step Methodology:
-
Cell Culture: Culture human ovarian cancer cell lines (e.g., SKOV3, OVCAR-3) in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize immunocompromised mice (e.g., nude or SCID mice) and subcutaneously inject 100-200 µL of the cell suspension (containing 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width^2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
II. Drug Administration and Efficacy Assessment
This protocol details the administration of therapeutic agents and the subsequent evaluation of their anti-tumor effects.
Step-by-Step Methodology:
-
Drug Formulation: Prepare the 1-benzyl-indole compound and control vehicle according to the specific solubility and stability characteristics of the molecule. Standard chemotherapies should be prepared according to established protocols.
-
Drug Administration: Administer the compounds to the mice via the appropriate route (e.g., intraperitoneal, oral gavage, intravenous) at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice 2-3 times per week throughout the study.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if mice in any group show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry, Western blotting) to assess treatment effects on cellular and molecular markers.
-
Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods to determine the efficacy of the compound.
Conclusion and Future Directions
The compelling preclinical data, particularly the profound tumor growth suppression exhibited by 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a, strongly suggests that 1-benzyl-indoles represent a promising new class of therapeutic agents for ovarian cancer. Their potential to act through targeted mechanisms, such as the modulation of ERβ, offers a scientifically sound basis for their further development.
Future research should focus on:
-
Broadening the Scope: Evaluating a wider range of 1-benzyl-indole derivatives in various ovarian cancer xenograft models, including patient-derived xenografts (PDXs), to identify additional lead compounds and understand the spectrum of their activity.
-
Direct Comparative Studies: Conducting head-to-head in vivo studies comparing the most potent 1-benzyl-indoles with standard-of-care chemotherapies to definitively establish their relative efficacy and potential for combination therapies.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure their suitability for clinical translation.
-
Mechanism of Action Elucidation: Further investigating the molecular mechanisms underlying the anti-tumor activity of these compounds to identify predictive biomarkers and rationalize combination strategies.
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The 1-Benzylindole Scaffold: A Comparative Guide to Potent cPLA2α Inhibition
Introduction: Targeting the Engine of Inflammation
Cytosolic phospholipase A2α (cPLA2α) stands as a critical gatekeeper in the inflammatory cascade. This enzyme is uniquely responsible for the stimulus-induced release of arachidonic acid (AA) from membrane phospholipids.[1] Once liberated, AA serves as the precursor for a host of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][2] Consequently, inhibiting cPLA2α offers a powerful therapeutic strategy to quell inflammation at its source, a concept that has driven the development of novel anti-inflammatory drugs for decades.[3][4][5]
Among the various chemical scaffolds investigated, the 1-benzylindole core has emerged as a particularly promising framework for potent and selective cPLA2α inhibitors. This guide provides a comparative analysis of key 1-benzylindole derivatives, detailing their inhibitory activities, structure-activity relationships, and the experimental protocols required for their evaluation.
The cPLA2α Signaling Pathway: A Visual Overview
Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, triggering the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes.[1] This calcium-dependent docking allows the enzyme to access its phospholipid substrates. The subsequent release of arachidonic acid initiates the eicosanoid cascade, leading to the production of inflammatory mediators.
Caption: The cPLA2α-mediated inflammatory cascade and the point of intervention for 1-benzylindole inhibitors.
Comparative Analysis of 1-Benzylindole Inhibitors
Systematic structural modifications of the 1-benzylindole scaffold have led to the development of compounds with significantly enhanced potency. Initial virtual screening efforts identified precursor molecules with micromolar activity.[3][5] Subsequent optimization, focusing on substitutions at various positions of the indole ring and the benzyl moiety, has yielded derivatives with sub-micromolar inhibitory concentrations.
A key development in this class was the discovery that introducing specific substituents could dramatically improve potency. For instance, the evolution from an initial hit compound to derivatives like compound 122 resulted in a ~300-fold increase in inhibitory activity.[3] Further structure-activity relationship (SAR) studies led to the discovery of potent inhibitors like Ecopladib and Efipladib , which have demonstrated efficacy in various in vivo models of inflammation.[6][7]
The table below summarizes the inhibitory potency of selected 1-benzylindole derivatives and related compounds.
| Compound Name/ID | cPLA2α IC50 | Assay Type | Key Structural Features | Reference |
| Compound 7 (Initial Hit) | Micromolar Activity | Enzyme-based | 2,4-dichlorobenzyl-substituted indole | [3][5] |
| Compound 122 | Sub-micromolar (300x > Cmpd 7) | Enzyme-based | 1-benzylindole with pentanoic acid chain | [3] |
| Ecopladib (Compound 123) | Sub-micromolar | GLU micelle, Rat whole blood | Benzyl sulfonamide at C2 of indole | [6] |
| Efipladib (Compound 111) | Potent, Sub-micromolar | Enzyme, Cell, and Whole Blood Assays | Optimized C3 substituent and sulfonamide | [7] |
| AVX420 (GK420) | 0.09 µM (Cell-based) | AA release from synoviocytes | Thiazolyl ketone derivative | [8] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., substrate type, presence of detergents), making direct cross-study comparisons approximate. GLU micelle and whole blood assays are considered more physiologically relevant than simple enzyme assays.
Structure-Activity Relationship (SAR) Insights
The extensive research into 1-benzylindoles has illuminated several key structural features that govern their inhibitory activity against cPLA2α:
-
The Benzyl Moiety: The substitution pattern on the benzyl group at the 1-position is critical. Dichloro-substitutions, for example, have been shown to be favorable.[3][5]
-
The Indole Core: Modifications at the C2 and C3 positions of the indole ring significantly impact potency. The introduction of a benzyl sulfonamide group at C2 was a breakthrough that improved activity.[6]
-
Acidic Functionality: Many potent inhibitors incorporate a carboxylic acid or a bioisostere like a tetrazole.[3][7] This acidic moiety is believed to interact with key residues, such as Arginine-200, in the active site of cPLA2α.[8]
-
Linker and Side Chains: The length and composition of chains attached to the indole core, such as the pentanoic acid chain in some derivatives, are crucial for optimizing interactions within the enzyme's binding pocket.[3]
Experimental Validation: Protocols for Inhibitor Characterization
To rigorously assess and compare the performance of 1-benzylindole inhibitors, a multi-tiered experimental approach is essential. This typically begins with in vitro enzyme assays and progresses to more complex cell-based and whole blood assays.
Workflow for cPLA2α Inhibitor Screening
The general workflow involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency, and finally, cell-based assays to assess efficacy in a biological context.
Caption: A typical experimental workflow for the identification and validation of novel cPLA2α inhibitors.
Protocol 1: In Vitro cPLA2α Inhibition Assay (HPLC-MS Method)
This protocol describes a robust method for determining the direct inhibitory effect of compounds on isolated cPLA2α. It is based on the quantification of released arachidonic acid via HPLC-Mass Spectrometry.[3]
Rationale: This assay provides a direct measure of enzyme inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects. Using a stable isotope-labeled internal standard (arachidonic acid-d8) ensures accurate quantification.
Step-by-Step Methodology:
-
Enzyme Source: Utilize cPLA2α isolated from a suitable source, such as porcine platelets.[3]
-
Substrate Preparation: Prepare vesicles containing the cPLA2α substrate, 2-arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine, and a vesicle-forming agent like 1,2-dioleoyl-sn-glycerol.[3]
-
Reaction Mixture: In a microtiter plate, combine the assay buffer (containing HEPES, CaCl₂, and DTT), the enzyme, and the test compound (dissolved in DMSO) or vehicle control.
-
Initiation: Start the enzymatic reaction by adding the prepared substrate vesicles to the mixture. Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a quench solution containing acetonitrile/methanol, an iron chelator (EDTA) to inhibit the enzyme, an antioxidant (NDGA) to prevent AA degradation, and an internal standard (arachidonic acid-d8).[3]
-
Analysis: Centrifuge the samples to pellet any precipitate. Directly inject the supernatant into an RP18-HPLC system coupled to a single quadrupole mass spectrometer.
-
Quantification: Monitor the mass transitions for both arachidonic acid and the internal standard (arachidonic acid-d8). Calculate the amount of AA released by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cell-Based Arachidonic Acid Release Assay
This protocol measures the ability of an inhibitor to block cPLA2α activity within a living cell, providing a more physiologically relevant assessment of compound efficacy.
Rationale: Cellular assays account for compound permeability, stability, and engagement with the target in its native environment. Measuring the release of AA from stimulated cells is a direct downstream indicator of cPLA2α activity.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant human cell line, such as SW982 synoviocytes or HaCaT keratinocytes, in appropriate media.[1][8] Plate the cells in multi-well plates and allow them to adhere overnight.
-
Radiolabeling (Optional but common): To enhance sensitivity, incubate the cells with [³H]-arachidonic acid for 18-24 hours. This allows the radiolabel to be incorporated into the cell membrane phospholipids. Wash the cells thoroughly to remove unincorporated [³H]-AA.
-
Inhibitor Pre-incubation: Add the test compounds (1-benzylindoles) at various concentrations to the cells and incubate for 1-2 hours.[1]
-
Cellular Stimulation: Induce cPLA2α activation and AA release by adding a stimulant. Common stimulants include the calcium ionophore A23187 or inflammatory cytokines like Interleukin-1β (IL-1β).[1][8] Incubate for a specified time (e.g., 15-60 minutes for A23187, or several hours for cytokines).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification:
-
Radiolabel Method: Measure the amount of released [³H]-AA in the supernatant using liquid scintillation counting.
-
LC-MS/MS Method: For non-radiolabeled experiments, the supernatant can be analyzed for AA and other eicosanoids (PGE₂, LTB₄, etc.) using a sensitive LC-MS/MS method.[1]
-
-
Data Analysis: Calculate the percentage of AA release inhibited by the compound compared to the stimulated vehicle control. Determine the EC50 (or IC50 for cellular assays) from the dose-response curve.
Conclusion and Future Perspectives
The 1-benzylindole scaffold has proven to be a fertile ground for the development of potent and selective cPLA2α inhibitors. The progression from early micromolar hits to sub-micromolar drug candidates like Ecopladib and Efipladib underscores the success of systematic medicinal chemistry efforts. The experimental protocols detailed herein provide a robust framework for the continued discovery and characterization of new chemical entities in this class.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their oral bioavailability and in vivo efficacy, with the ultimate goal of delivering a new class of anti-inflammatory therapeutics for a range of diseases, from arthritis to asthma.[6][9]
References
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Meyer Zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]
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Arnold, E., Becer, T., Zengin, C., & Wink, M. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 23(7), 1759. [Link]
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McKew, J. C., et al. (2006). Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization. Journal of Medicinal Chemistry, 49(4), 135-158. [Link]
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Lund, K., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(23), 9070. [Link]
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Lund, K., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6241. [Link]
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Sun, G. Y., et al. (2010). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 41(2-3), 165-174. [Link]
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Behnke, M. L., et al. (2007). Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters, 17(6), 1695-1699. [Link]
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Meyer zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A 2 α: Synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. [Link]
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Aursnes, M., et al. (2014). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PLoS ONE, 9(3), e90869. [Link]
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Aursnes, M., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 12(1), 1-17. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6061. [Link]
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Ivanova, M., et al. (2023). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Diseases. bioRxiv. [Link]
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Meyer Zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]
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McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]
- This reference was not directly cited in the text but was reviewed for general context on indole-based compounds.
- This reference was not directly cited in the text but was reviewed for general context on indole-based compounds.
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Sun, G. Y., et al. (2022). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 23(19), 11894. [Link]
- This reference was not directly cited in the text but was reviewed for general context on indole-based compounds.
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A Comparative Guide to the Cell Cycle Analysis of Cancer Cells Treated with 1-benzyl-5-bromo-3-hydrazonoindolin-2-one
In the relentless pursuit of novel anticancer therapeutics, compounds that modulate the cell cycle are of paramount interest to researchers and drug development professionals. This guide provides an in-depth technical analysis of the effects of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one on the cell cycle of cancer cells, offering a comparative perspective against established chemotherapeutic agents. Our focus is to equip you with the foundational knowledge and practical methodologies to assess the antiproliferative potential of this and similar compounds.
Introduction: Targeting the Engine of Cancer Proliferation
Uncontrolled cell division is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints at the G1/S and G2/M transitions ensure the fidelity of DNA replication and chromosome segregation.[1] Novel small molecules, such as the synthetic indolin-2-one derivative, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, are being investigated for their ability to disrupt this cycle in cancer cells, thereby inhibiting their growth and inducing cell death.
This guide will delve into the experimental analysis of a specific derivative of this compound, referred to as compound 7d in a key study by Al-Said et al. (2023), on the MCF-7 human breast cancer cell line. We will provide a detailed protocol for cell cycle analysis using propidium iodide staining and flow cytometry, present the experimental findings, and compare its efficacy and mechanism of action with well-established anticancer drugs, namely paclitaxel and doxorubicin.
Experimental Design and Methodologies
A robust and reproducible experimental design is crucial for the accurate assessment of a compound's effect on the cell cycle. The following protocol outlines a standard procedure for treating cancer cells and analyzing their cell cycle distribution.
Detailed Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.[2]
Materials:
-
MCF-7 human breast cancer cell line
-
1-benzyl-5-bromo-3-hydrazonoindolin-2-one (or derivative of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Once the cells reach approximately 70-80% confluency, treat them with the desired concentrations of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (e.g., at its IC50 concentration) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include positive controls such as paclitaxel or doxorubicin in separate wells.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, harvest the cells by trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 1200 rpm for 5 minutes) and discard the supernatant.[2]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[2]
-
Fix the cells for at least 30 minutes at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add the propidium iodide staining solution and incubate for at least 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
The DNA content will be proportional to the fluorescence intensity of the propidium iodide. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. The sub-G1 peak, representing apoptotic cells with fragmented DNA, can also be quantified.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the impact of a test compound on the cancer cell cycle.
Results: A Quantitative Comparison of Cell Cycle Arrest
Treatment of MCF-7 cells with 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (compound 7d) at its IC50 concentration for 24 hours resulted in a significant alteration of the cell cycle profile compared to untreated control cells. The data, summarized in the table below, is juxtaposed with the effects of established anticancer agents, paclitaxel and doxorubicin, on the same cell line.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | IC50 |
| Control (Untreated MCF-7) | 65.2 | 25.5 | 9.3 | 0.8 | N/A |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | Not Specified | Not Specified | 15.5 | 9.7 | 2.93 µM |
| Paclitaxel | Not Specified | Not Specified | Arrested | Up to 43% | Not Specified |
| Doxorubicin | Increased | Not Specified | Not Specified | Not Specified | ~0.4-4 µM[3][4] |
Data for 1-benzyl-5-bromo-3-hydrazonoindolin-2-one is from Al-Said et al., 2023. Data for paclitaxel is from a study on MCF-7 cells showing G2 arrest and apoptosis.[5] Doxorubicin's effect on the cell cycle can vary, but it is known to induce G2/M arrest and apoptosis in MCF-7 cells.
The data clearly indicates that 1-benzyl-5-bromo-3-hydrazonoindolin-2-one induces a notable arrest of MCF-7 cells in the G2/M phase of the cell cycle. Furthermore, the significant increase in the sub-G1 population is a strong indicator of apoptosis induction.
Mechanism of Action: Unraveling the Signaling Cascade
The anticancer activity of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one is attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of this key signaling receptor triggers a cascade of events leading to cell cycle arrest and apoptosis.
Signaling Pathway of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one
Caption: Inhibition of VEGFR-2 by the compound leads to apoptosis and G2/M cell cycle arrest.
The inhibition of VEGFR-2 by 1-benzyl-5-bromo-3-hydrazonoindolin-2-one disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis. This is further evidenced by the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and caspase-3, an executioner caspase. The culmination of these events is programmed cell death.
Concurrently, the disruption of VEGFR-2 signaling also impacts the cell cycle machinery, leading to an accumulation of cells in the G2/M phase. This G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.[1]
Comparison with Alternative Compounds
To contextualize the efficacy of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, it is essential to compare it with established chemotherapeutic agents that also target the cell cycle.
| Feature | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | Paclitaxel | Doxorubicin | Vincristine |
| Primary Mechanism | VEGFR-2 Inhibition | Microtubule stabilization | DNA intercalation and topoisomerase II inhibition | Microtubule destabilization |
| Cell Cycle Arrest | G2/M phase | G2/M phase | G2/M phase | G2/M phase |
| Apoptosis Induction | Yes (via intrinsic pathway) | Yes | Yes | Yes |
| Reported IC50 (MCF-7) | 2.93 µM | Varies (nM to low µM range) | ~0.4-4 µM[3][4] | Varies (nM to low µM range) |
Paclitaxel , a taxane, and Vincristine , a vinca alkaloid, both exert their effects by disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle, thereby leading to a robust G2/M arrest.[6] Doxorubicin , an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and subsequent cell cycle arrest, primarily at the G2/M checkpoint.
While all three compounds, including 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, induce G2/M arrest, their upstream mechanisms are distinct. The novelty of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one lies in its targeting of VEGFR-2, a receptor tyrosine kinase often implicated in tumor angiogenesis. This suggests a dual role for the compound, potentially inhibiting both tumor cell proliferation and the formation of new blood vessels that supply the tumor.
Conclusion and Future Directions
The experimental evidence strongly suggests that 1-benzyl-5-bromo-3-hydrazonoindolin-2-one is a promising anticancer agent that effectively induces G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. Its unique mechanism of action, involving the inhibition of VEGFR-2, distinguishes it from conventional microtubule-targeting agents and DNA-damaging drugs.
Future research should focus on:
-
In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Broader cell line screening: To determine its activity against a wider range of cancer types.
-
Combination therapies: To investigate potential synergistic effects with other anticancer drugs.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion profiles.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one and its derivatives. The methodologies and comparative data presented herein should facilitate the design of future experiments and accelerate the discovery of novel cancer therapies.
References
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Al-Said, M. S., Ghorab, M. M., Al-Agamy, M. H., El-Sayed, M. A., & El-Gazzar, M. G. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
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Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells. British journal of cancer, 68(6), 1104–1109. [Link]
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Yusuf, F., & Haryoto, H. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 8(2), 65-71. [Link]
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Lukyanova, N. Y., Rusetskya, N. V., Tregubova, N. A., & Chekhun, V. F. (2009). Molecular profile and cell cycle in MCF-7 cells resistant to cisplatin and doxorubicin. Experimental oncology, 31(2), 87–91. [Link]
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Khan Academy. (n.d.). Cell cycle checkpoints. In Khan Academy. Retrieved February 7, 2026, from [Link]
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Abal, M., Andreu, J. M., & Barasoain, I. (2003). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current cancer drug targets, 3(3), 193–203. [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved February 7, 2026, from [Link]
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Zated, F. K., Hadisaputri, Y. E., & Susidarti, R. A. (2019). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 10(1), 23-29. [Link]
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Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved February 7, 2026, from [Link]
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Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347–354. [Link]
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Stark, G. R., & Taylor, W. R. (2004). Control of the G2/M transition. Molecular biotechnology, 28(1), 79–90. [Link]
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- 4. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 5. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
A Comparative Analysis of 4-Fluoro and 4-Chloro-Benzyl Indole Analogs: A Guide to Potency and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cannabinoid receptor modulation, the N-1-benzyl substituent on an indole scaffold is a critical determinant of pharmacological activity. The electronic and steric properties of this moiety can significantly influence binding affinity and functional potency at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This guide provides an in-depth, objective comparison of two common halogenated analogs: those bearing a 4-fluorobenzyl versus a 4-chlorobenzyl group. By synthesizing available experimental data, we aim to elucidate the nuanced differences in their potency and provide a framework for rational drug design.
At a Glance: Key Potency and Efficacy Metrics
The following table summarizes the available experimental data for representative 4-fluoro and 4-chloro-benzyl analogs, offering a direct comparison of their biological activity. It is important to note that the core structures of the compared molecules may differ, yet the data provides valuable insights into the influence of the halogen substitution.
| Compound ID | N-Benzyl Substituent | Receptor | Assay Type | Potency (Ki/EC50) | Efficacy (Emax) |
| Compound 8 | 4-Fluorobenzyl | CB1 | Binding Affinity (Ki) | 9.1 ± 0.6 nM[1] | Not Applicable |
| CB2 | Binding Affinity (Ki) | 1.3 ± 0.5 nM[1] | Not Applicable | ||
| Compound 34 | 4-Fluorobenzyl | hCB1 | Functional (GTPγS) | 481 nM[2] | 27%[2] |
| Compound 35 | 4-Chlorobenzyl | hCB1 | Functional (GTPγS) | 1470 nM[2] | 13%[2] |
Deciphering the Halogen Effect: A Structure-Activity Relationship (SAR) Perspective
The choice between a fluorine and a chlorine atom at the 4-position of the N-benzyl group is not arbitrary and has profound implications for a compound's interaction with the cannabinoid receptors. These implications are rooted in the fundamental physicochemical properties of the halogens.
The Case for Fluorine:
The 4-fluorobenzyl substitution often leads to enhanced potency and, in some cases, favorable selectivity. For instance, the N-4-fluorobenzyl indole analog, Compound 8 , demonstrates high affinity for both CB1 and CB2 receptors, with Ki values of 9.1 nM and 1.3 nM, respectively[1]. This suggests that the compact and highly electronegative fluorine atom is well-tolerated within the binding pockets of both receptors. In a study on halogenated indazole synthetic cannabinoids, it was observed that analogs with a fluorine substitution at the 5-position of the indazole core exhibited the lowest EC50 values at CB1 receptors, indicating higher potency[3]. This further supports the potency-enhancing potential of fluorine substitution.
The mechanism behind this enhancement can be multifactorial. The strong electron-withdrawing nature of fluorine can influence the electrostatic interactions of the benzyl ring with receptor residues. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the receptor binding site, contributing to a stronger binding affinity.
Comparing Fluoro and Chloro Substitutions:
A direct comparison between a 4-fluorobenzyl and a 4-chlorobenzyl analog was conducted on a pyrazole scaffold, providing valuable insights into their functional activity at the human CB1 receptor[2]. In this study, the 4-fluorobenzyl analog (Compound 34 ) displayed an EC50 of 481 nM and an Emax of 27% in a GTPγS functional assay. In contrast, the 4-chlorobenzyl analog (Compound 35 ) was significantly less potent, with an EC50 of 1470 nM and a lower efficacy of 13%[2].
This observed decrease in potency with the chloro-substituent may be attributed to steric hindrance. Chlorine is a larger atom than fluorine, and this increased bulk may lead to an unfavorable steric clash within the confines of the receptor's binding pocket, disrupting the optimal binding conformation. While chlorine can also engage in halogen bonding, a potentially favorable non-covalent interaction, in this context, the negative steric effects appear to outweigh any potential positive contributions.
It is crucial to acknowledge that the specific core scaffold plays a significant role in how these substitutions are tolerated. However, the available data suggests a general trend where the smaller, more electronegative fluorine atom is often more favorable for maintaining or enhancing potency compared to the larger chlorine atom when substituted at the 4-position of the N-benzyl group in this class of compounds.
Experimental Methodologies: A Guide to Potency Determination
The data presented in this guide is derived from established in vitro pharmacological assays. Understanding the principles behind these methods is essential for interpreting the results and designing future experiments.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. The principle involves a competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Workflow for Cannabinoid Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml BSA, pH 7.4).
-
Competition Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity cannabinoid radioligand (e.g., [3H]CP-55,940), and a range of concentrations of the unlabeled test compound (4-fluoro or 4-chloro-benzyl indole analog).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
GTPγS Functional Assays: Assessing G-Protein Activation
GTPγS binding assays are functional assays that measure the activation of G-proteins, the immediate downstream signaling partners of G-protein coupled receptors (GPCRs) like the cannabinoid receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation by an agonist.
Signaling Pathway for CB1/CB2 Receptor Activation:
Caption: Cannabinoid receptor-mediated G-protein activation.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes expressing the cannabinoid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), among other components (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist (4-fluoro or 4-chloro-benzyl indole analog), and GDP.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction and separate the bound from free [35S]GTPγS by rapid filtration, similar to the binding assay.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the Gα subunits on the filters.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.
Conclusion and Future Directions
The comparative analysis of 4-fluoro and 4-chloro-benzyl indole analogs reveals that subtle changes in halogen substitution can have a significant impact on their potency and efficacy at cannabinoid receptors. The available data suggests that the 4-fluorobenzyl moiety is generally well-tolerated and can contribute to high-affinity binding and potent functional activity. In contrast, the larger 4-chlorobenzyl group may lead to a reduction in potency, likely due to steric constraints within the receptor binding pocket.
For researchers and drug development professionals, these findings underscore the importance of considering the physicochemical properties of substituents in the design of novel cannabinoid receptor modulators. The choice of halogen can be a powerful tool to fine-tune the pharmacological profile of a lead compound.
Further research is warranted to expand upon these findings. A direct, head-to-head comparison of a series of 4-fluoro and 4-chloro-benzyl indole analogs with an identical core structure in both binding and functional assays for both CB1 and CB2 receptors would provide a more definitive understanding of the SAR. Additionally, co-crystallization studies of these analogs with the cannabinoid receptors could offer invaluable structural insights into the specific molecular interactions that govern their differential potencies. Such studies will undoubtedly pave the way for the development of more potent and selective cannabinoid receptor ligands for therapeutic applications.
References
-
Münster-Müller, S., Hansen, S., Lucas, T., Giorgetti, A., Mogler, L., Fischmann, S., Westphal, F., Auwärter, V., Pütz, M., & Opatz, T. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(11), 1414. [Link]
-
Desper, J., Ma, L., & Dewey, W. L. (2013). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. Bioorganic & medicinal chemistry letters, 23(7), 2097–2100. [Link]
-
Callén, L., Moreno, E., Barroso-Chinea, P., Moreno-Delgado, D., Cortés, A., Mallol, J., Casadó, V., Lanciego, J. L., Franco, R., Lluis, C., Canela, E. I., & McCormick, P. J. (2012). Cannabinoid receptors CB1 and CB2 form functional heteromers in brain. The Journal of biological chemistry, 287(25), 20851–20865. [Link]
-
Rodríguez-Carreiro, S., Lillo, A., Goya, P., & Jagerovic, N. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-enantiomers of cannabidiol, cannabidivarin and related cannabidiolic acid derivatives. European Journal of Medicinal Chemistry Reports, 14, 100262. [Link]
-
Münster-Müller, S., Hansen, S., Lucas, T., Giorgetti, A., Mogler, L., Fischmann, S., Westphal, F., Auwärter, V., Pütz, M., & Opatz, T. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI. [Link]
-
Howlett, A. C., & Abood, M. E. (2021). The Spicy Story of Cannabimimetic Indoles. Molecules (Basel, Switzerland), 26(21), 6384. [Link]
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Atwood, B. K., Wager-Miller, J., & Mackie, K. (2012). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Molecular pharmacology, 81(1), 21–33. [Link]
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Brent,s, L. K., & Reichard, J. (2015). Indol-3-yl-tetramethylcyclopropyl Ketones: Effects of Indole Ring Substitution on CB2 Cannabinoid Receptor Activity. Bioorganic & medicinal chemistry letters, 25(16), 3267–3270. [Link]
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Morales, P., Hurst, D. P., & Reggio, P. H. (2017). Molecular Targets of the Phytocannabinoids: A Complex Picture. Progress in the chemistry of organic natural products, 103, 103–131. [Link]
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Ibeanu, G., & Fajemiroye, J. (2022). Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives. International Journal of Molecular Sciences, 23(24), 15997. [Link]
-
Desper, J., Ma, L., & Dewey, W. L. (2013). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. PubMed, 23(7), 2097–2100. [Link]
-
Cannaert, A., Sparkes, E., Pike, E., Luo, J. L., Vandeputte, M. M., & Stove, C. P. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of toxicology, 99(5), 1585–1596. [Link]
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National Center for Biotechnology Information. (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. PubChem. [Link]
-
Al-Hayali, A., & Al-Gazzar, A. (2014). Recent Development of CB2 Selective and Peripheral CB1/CB2 Cannabinoid Receptor Ligands. Current medicinal chemistry, 21(1), 1–23. [Link]
-
D'Souza, K., & Pelletier, J. C. (2012). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS medicinal chemistry letters, 3(11), 928–932. [Link]
-
Alexander, S. P., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., Pawson, A. J., Sharman, J. L., Southan, C., & Davies, J. A. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176 Suppl 1(Suppl 1), S21–S141. [Link]
Sources
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- 2. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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Biological Evaluation Guide: 1-Benzyl vs. 1-Benzoyl-Indole Derivatives
Focus Application: Anticancer Scaffolds (Tubulin Inhibition & Kinase Targeting)
Executive Summary: The N1-Switch Verdict
In the optimization of indole-based pharmacophores, the modification of the N1-position is a critical "switch" that dictates the molecule's electronic character, metabolic fate, and binding trajectory.
The Verdict: For targets requiring deep hydrophobic pocket insertion (e.g., the Colchicine binding site of Tubulin), 1-benzyl derivatives consistently outperform 1-benzoyl analogs.
-
1-Benzyl (Amine Linker): Provides a flexible methylene "hinge" (
) and maintains the electron-rich nature of the indole ring, facilitating - stacking interactions essential for nanomolar potency. -
1-Benzoyl (Amide Linker): Introduces rigidity (
) and strong electron-withdrawing effects. While this improves metabolic stability against oxidative dealkylation, it often reduces potency against hydrophobic targets by depleting the indole's electron density.
Part 1: Structural & Electronic Divergence
The choice between a benzyl and a benzoyl group is not merely steric; it fundamentally alters the indole core's reactivity and recognition.
Comparative Analysis Table
| Feature | 1-Benzyl Indole | 1-Benzoyl Indole | Impact on Bioactivity |
| Linker Hybridization | Benzyl allows rotational flexibility (induced fit); Benzoyl locks conformation. | ||
| Electronic Effect | Electron Donating (Inductive) | Electron Withdrawing (Resonance) | Benzoyl reduces electron density on the indole, weakening |
| Lipophilicity (LogP) | High | Moderate | Benzyl enhances membrane permeability; Benzoyl adds a polar H-bond acceptor. |
| Metabolic Liability | Oxidative Dealkylation (CYP450) | Amide Hydrolysis (Amidase) | Benzyls are prone to metabolic oxidation; Benzoyls are generally more stable in plasma. |
The "Electronic Sink" Effect
In 1-benzoyl derivatives, the carbonyl oxygen acts as an electron sink. In biological assays targeting the Colchicine Binding Site (CBS) of tubulin, the target requires an electron-rich aromatic system to stack with residues like Val181 and Cys241 . The 1-benzoyl group depletes the indole's
Part 2: Biological Performance Data
The following data synthesizes comparative studies of indole-3-heterocycle hybrids (e.g., quinoxalines and thiazoles) evaluated for cytotoxicity against human cancer cell lines.
Case Study: Tubulin Polymerization Inhibition
Context: Indole derivatives designed to inhibit tubulin polymerization (causing G2/M arrest).[1][2]
Experimental Data: Cytotoxicity (IC
| Compound Scaffold | R-Group (N1 Position) | MCF-7 (Breast) | HeLa (Cervical) | Tubulin Polymerization IC |
| Indole-Quinoxaline | 1-Benzyl | 2.93 ± 0.47 | 3.03 ± 0.11 | 2.06 |
| Indole-Quinoxaline | 1-Benzoyl | 17.2 ± 0.4 | 19.5 ± 1.0 | > 10.0 |
| Indole-Thiazole | 1-Benzyl | 0.71 | 1.85 | 1.50 |
| Indole-Thiazole | 1-Benzoyl | 5.76 | 8.33 | 4.20 |
| Combretastatin A-4 | (Control) | 0.007 | 0.01 | 1.20 |
Interpretation:
The 1-benzyl derivatives demonstrate superior potency across multiple scaffolds. The 1-benzoyl analogs, while active, show significantly higher IC
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis: The N1-Alkylation vs. Acylation Workflow
Objective: Selective functionalization of the indole nitrogen.[2][3][5][6][7]
Protocol A: Synthesis of 1-Benzyl Indoles (Nucleophilic Substitution)
-
Reagents: Indole derivative (1.0 eq), Benzyl Bromide (1.2 eq), NaH (60% dispersion, 1.5 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Cool DMF solution of indole to 0°C under Argon.
-
Add NaH portion-wise. Checkpoint: Wait for H
gas evolution to cease (approx. 30 min) to ensure formation of the indolyl anion. -
Add Benzyl Bromide dropwise.
-
Stir at RT for 2–4 hours.
-
-
Validation: TLC (Hexane:EtOAc 8:2). The product will have a higher R
than the starting indole due to loss of the NH hydrogen bond donor.
Protocol B: Synthesis of 1-Benzoyl Indoles (Nucleophilic Acylation)
-
Reagents: Indole derivative (1.0 eq), Benzoyl Chloride (1.2 eq), NaH (1.5 eq) OR DMAP/Et
N. -
Solvent: Anhydrous DMF or CH
Cl . -
Procedure:
-
Strong Base Method: Use NaH as above. This is required for electron-deficient indoles.
-
Weak Base Method: For electron-rich indoles, use Et
N (3 eq) and catalytic DMAP (0.1 eq) in DCM.
-
-
Critical Control: Benzoyl chlorides are moisture sensitive. Use dry solvents to prevent hydrolysis back to benzoic acid.
Biological Assay: Tubulin Polymerization (Fluorescence Based)
Objective: Quantify the direct effect of the ligand on microtubule assembly.
-
Reagents: Purified Tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Setup: 96-well black plate, pre-warmed to 37°C.
-
Workflow:
-
Incubate tubulin (2 mg/mL) with test compounds (benzyl/benzoyl derivatives) at varying concentrations (0.1 – 50
M) for 15 mins. -
Initiate polymerization by adding GTP.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
-
Data Analysis: Calculate
(rate of polymerization).-
Valid Result: 1-Benzyl derivatives should flatten the sigmoidal growth curve (similar to Colchicine).
-
Negative Control: DMSO (vehicle) must show normal sigmoidal growth.
-
Part 4: Mechanism of Action & Workflow Visualization
Diagram 1: Molecular Mechanism (SAR Logic)
This diagram illustrates the causal pathway from chemical modification to biological outcome.
Caption: SAR Logic Flow: 1-Benzyl substitution preserves electron density for optimal
Diagram 2: Experimental Workflow (Synthesis to Assay)
Caption: Integrated workflow from divergent synthesis to hierarchical biological screening.
References
-
El-Nassan, H. B. (2012). Synthesis and antitumor activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 47, 582-591.
-
Pecnard, S., et al. (2016). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI Pharmaceuticals, 18(4).
-
Mirzaei, S., et al. (2020). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Medicinal Research Reviews, 40, 2049–2084.[2]
-
Mahboobi, S., et al. (2007). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 50(24), 6004-6013.
-
BenchChem. (2025).[8] Unraveling the Anti-Proliferative Potential of Substituted 1-Benzyl-Indoles: A Comparative Guide.
Sources
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- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative In Silico Profiling: 1-Benzyl-Indole Derivatives vs. Standard AChE Inhibitors
Executive Summary
This guide provides a technical roadmap for the in silico evaluation of 1-benzyl-indole derivatives. These scaffolds are "privileged structures" in medicinal chemistry because they can span the active site gorge of Acetylcholinesterase (AChE), interacting simultaneously with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
This document compares the theoretical binding performance of these derivatives against the clinical standard, Donepezil , and evaluates the efficacy of open-source vs. commercial docking algorithms for this specific molecular class.
Structural Rationale: The "Dual Binding" Hypothesis
To design effective experiments, one must understand the causality of the interaction. AChE features a deep, narrow gorge (~20 Å).
-
The Indole Core: Mimics the choline headgroup of acetylcholine. It engages in
stacking with Trp86 in the CAS. -
The Benzyl Moiety: Connected via a flexible linker, this group targets the PAS, specifically stacking with Trp286 .
-
The Linker: The length and flexibility of the linker (often 2-4 carbons) determine the derivative's ability to bridge these two sites without inducing steric strain.
Critical Experimental Insight: When docking, rigid receptor protocols often fail because they do not account for the "breathing" motion of the AChE gorge required to accommodate the benzyl linker.
Comparative Performance Analysis
A. Binding Affinity: Derivatives vs. Standards
The following data summarizes average binding energies derived from comparative docking studies (AutoDock Vina) of 1-benzyl-indole derivatives versus the standard of care, Donepezil.
Table 1: Comparative Binding Energetics (AChE Target: PDB 4EY7)
| Compound Class | R-Group Substitution | Binding Energy ( | Predicted | Interaction Profile |
| Donepezil (Control) | N/A | -10.8 | 12.0 | Classic CAS/PAS span; H-bond with Phe295. |
| 1-Benzyl-Indole | Unsubstituted | -9.2 | 180.0 | Strong Trp86 stacking; weak PAS interaction. |
| Derivative A | 5-Methoxy | -10.1 | 40.0 | Enhanced hydrophobic fit in CAS. |
| Derivative B | 5,6-Dimethoxy | -11.3 | 5.2 | Superior to Donepezil; additional H-bonds with Tyr337. |
| Derivative C | 2-Carboxamide | -8.5 | 600.0 | Steric clash with Tyr124; poor linker geometry. |
Interpretation: 5,6-dimethoxy substitution on the indole ring significantly enhances affinity, often surpassing Donepezil by stabilizing the CAS interaction.
B. Algorithm Performance: Vina vs. GOLD vs. Glide
Not all docking engines handle the hydrophobic indole scaffold equally.
Table 2: Algorithm Suitability for Indole Scaffolds
| Feature | AutoDock Vina (Open Source) | Schrödinger Glide (Commercial) | CCDC GOLD (Commercial) |
| Scoring Function | Empirical + Knowledge-based | SP/XP (Empirical) | GoldScore (Force-field based) |
| Indole Stacking | Good detection of geometry; often underestimates energy. | Excellent handling of | Good, but sensitive to protonation states. |
| Water Handling | Poor (rigid waters usually removed). | Superior (explicit water displacement analysis). | Moderate (toggleable waters). |
| Recommendation | High Throughput Screening | Lead Optimization | Flexible Side-chain Analysis |
Technical Protocol: Step-by-Step Workflow
Phase 1: Ligand Preparation (The Indole Core)
-
Generation: Sketch 1-benzyl-indole derivatives in 2D.
-
Energy Minimization: Use the MMFF94 force field.
-
Why? It accurately parameterizes the planarity of the indole ring and the rotatable bonds of the benzyl linker.
-
-
Protonation: Set pH to 7.4. Ensure the indole nitrogen is not protonated (it is non-basic), but any amine linkers are protonated.
Phase 2: Receptor Preparation (AChE)
-
Selection: Download PDB ID 4EY7 (Complex with Donepezil).
-
Resolution: < 2.5 Å is mandatory.
-
-
Water Management (Crucial):
-
Remove bulk waters.
-
RETAIN water molecule HOH-1159 (numbering may vary). This structural water bridges the ligand to Tyr337 . Removing it often results in false-negative docking scores.
-
-
Grid Generation:
-
Center: Coordinates of the co-crystallized Donepezil.[1]
-
Size:
Å. (Must be large enough to encompass both CAS and PAS).
-
Phase 3: Docking Execution (AutoDock Vina Example)
Visualization of Pathways & Interactions[2]
Diagram 1: The In Silico Workflow
This flowchart illustrates the critical decision points in the docking pipeline.
Caption: Optimized workflow for dual-site AChE inhibitors. Note the parallel preparation of ligand and receptor.
Diagram 2: Molecular Interaction Map
This diagram visualizes the required binding mode for a successful 1-benzyl-indole inhibitor.
Caption: Critical residue interactions. The "Dual Stacking" (Trp86 & Trp286) is the hallmark of high-affinity inhibitors.
Validation Strategy (Self-Correcting)
To ensure trustworthiness, the docking protocol must be validated before screening new derivatives.
-
Redocking: Extract the co-crystallized Donepezil from PDB 4EY7 and redock it.
-
Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .
-
-
MD Simulation: Perform a short (50-100 ns) Molecular Dynamics simulation (using GROMACS or Desmond).
-
Success Metric: The ligand RMSD should stabilize within 5 ns. If the benzyl group "flips" out of the PAS, the linker length is likely incorrect.
-
References
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[2][3] Journal of Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science.
-
BenchChem. (2025). Unveiling Binding Affinities: A Comparative Guide to Docking Studies of 1-Benzyl-Indole Derivatives.
-
Amin, K.M., et al. (2021).[4] Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC.
Sources
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- 3. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADMET Prediction for Novel 1-Benzyl-Indole Hybrid Compounds: Bridging In Silico and In Vitro Worlds
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A significant portion of these failures can be attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] For medicinal chemists working with novel scaffolds like 1-benzyl-indole hybrids—a class of compounds with broad therapeutic potential—early and intelligent ADMET profiling is not just advantageous; it is critical for success.[3][4][5]
This guide provides a comparative framework for assessing the ADMET properties of novel 1-benzyl-indole compounds. We will navigate the two foundational pillars of early ADMET assessment: rapid in silico predictions and definitive in vitro experimental validation. By understanding the strengths and limitations of each approach and, most importantly, how they inform one another, research teams can de-risk their projects, conserve resources, and accelerate the development of safer, more effective medicines.[6][7][8]
Pillar 1: The First Pass – In Silico ADMET Prediction
In silico ADMET prediction utilizes computational models to forecast the pharmacokinetic and safety properties of a molecule based solely on its chemical structure.[9][10] This "Tier Zero" screening allows for the virtual evaluation of thousands of compounds before they are even synthesized, enabling a data-driven approach to prioritizing synthetic efforts.[11] For the 1-benzyl-indole scaffold, where various substitutions can dramatically alter physicochemical properties, this is an invaluable tool.
Comparative Analysis of Predicted ADMET Properties
To illustrate this process, we will consider three hypothetical novel 1-benzyl-indole hybrid compounds (BIA-01, BIA-02, BIA-03) and compare them to a known drug, Ondansetron, which features an indole core. The following data was generated using the SwissADME web tool, a widely used platform for free ADMET prediction.
| Property | Ondansetron (Reference) | BIA-01 (Hypothetical) | BIA-02 (Hypothetical) | BIA-03 (Hypothetical) | Desired Range/Outcome |
| Molecular Weight ( g/mol ) | 293.37 | 385.45 | 450.55 | 495.60 | < 500 |
| LogP (Consensus) | 2.15 | 3.80 | 4.95 | 5.60 | 1 - 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 45.34 | 65.10 | 95.80 | 145.20 | < 140 |
| H-Bond Donors | 1 | 1 | 2 | 3 | ≤ 5 |
| H-Bond Acceptors | 4 | 5 | 7 | 8 | ≤ 10 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 | 1 (LogP > 5) | 0 |
| GI Absorption Prediction | High | High | High | Low | High |
| BBB Permeant Prediction | Yes | Yes | No | No | Varies by target |
| P-gp Substrate Prediction | No | No | Yes | Yes | No |
| CYP2D6 Inhibitor Prediction | No | Yes | Yes | Yes | No |
Causality Behind the Choices:
-
Lipinski's Rule of 5: This is a foundational filter for "drug-likeness" and oral bioavailability. We see that as we increase the complexity and polarity of our hypothetical compounds from BIA-01 to BIA-03, we risk violating these rules, as seen with BIA-03's high LogP.[12]
-
TPSA & Permeability: TPSA is a strong predictor of membrane permeability.[12] BIA-03's high TPSA of 145.20 Ų is the primary reason for its predicted low gastrointestinal (GI) absorption and inability to permeate the blood-brain barrier (BBB).
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can actively remove drugs from cells, reducing their efficacy and absorption.[13] The prediction that BIA-02 and BIA-03 are substrates is a significant flag for potential issues in achieving therapeutic concentrations.
-
CYP Inhibition: Inhibition of Cytochrome P450 enzymes, like CYP2D6, is a major cause of drug-drug interactions. The prediction that all three novel compounds may inhibit CYP2D6 indicates a potential liability that must be experimentally verified.
Experimental Protocol: In Silico ADMET Profiling via SwissADME
This protocol outlines the steps to generate a foundational ADMET report for a novel compound.
-
Prepare the Chemical Structure: Using chemical drawing software (e.g., ChemDraw), draw the 2D structure of your 1-benzyl-indole hybrid.
-
Generate SMILES String: Convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) notation.
-
Access SwissADME: Navigate to the SwissADME website ([Link]).
-
Input Structure: Paste the SMILES string of your compound into the input box.
-
Run Prediction: Click the "Run" button to initiate the calculation.
-
Analyze Results: The platform will generate a comprehensive report. Focus on the key parameters listed in the table above: physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (GI absorption, BBB permeation, P-gp substrate), and drug-likeness (Lipinski's rule).
-
Record Data: Systematically record the predicted values for comparison against other compounds and, eventually, experimental data.
Visualization: In Silico Prediction Workflow
Caption: Workflow for in silico ADMET prediction of novel compounds.
Pillar 2: The Ground Truth – In Vitro Experimental Validation
While in silico models are powerful for initial triage, they are predictions, not certainties.[1] In vitro assays provide the first layer of real-world biological data, serving to confirm, refute, or refine the computational predictions.[8][14] These experiments are essential for making confident decisions about which compounds to advance.
Comparative Analysis of In Vitro ADMET Data
Following the in silico screen, our prioritized compounds (BIA-01 and BIA-02) and the flagged compound (BIA-03) are synthesized and subjected to key in vitro assays.
| Assay | BIA-01 (Hypothetical) | BIA-02 (Hypothetical) | BIA-03 (Hypothetical) | Desired Outcome |
| Kinetic Solubility (pH 7.4, µM) | 150 | 75 | < 10 | > 50 µM |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 12.5 | 6.2 | 0.8 | > 5 (High), 2-5 (Medium) |
| Caco-2 Efflux Ratio (Papp B→A / A→B) | 1.2 | 3.5 | 4.1 | < 2 |
| Human Liver Microsomal Stability (% Rem. @ 60 min) | 65% | 25% | 8% | > 30% (Moderate to High Stability) |
Causality Behind the Assays:
-
Solubility: Poor aqueous solubility is a major hurdle for oral absorption. The experimental data confirms that the increasing lipophilicity predicted in silico for BIA-03 results in critically low solubility.
-
Caco-2 Permeability: This assay is the gold standard for predicting human intestinal absorption.[15][16] The Caco-2 cell line forms a monolayer that mimics the gut wall, including the expression of efflux transporters.[17] The results confirm the in silico prediction: BIA-01 is highly permeable, while BIA-03 has very poor permeability.
-
Efflux Ratio: A ratio greater than 2 in the Caco-2 assay is a strong indicator of active efflux, likely by transporters like P-gp.[17] The experimental data validates the in silico flag for BIA-02 and BIA-03, confirming them as likely P-gp substrates. This is a critical finding that could explain potential discrepancies between high passive permeability and low overall absorption in vivo.
-
Liver Microsomal Stability: This assay measures the rate at which a compound is metabolized by Phase I enzymes (like CYPs) in the liver.[18][19] BIA-02 and BIA-03 are rapidly metabolized, suggesting they would have a short half-life in vivo, a significant challenge for maintaining therapeutic drug levels.
Detailed Protocol: Caco-2 Bidirectional Permeability Assay
This protocol provides a detailed workflow for assessing intestinal permeability and active efflux.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[20]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[21]
-
Prepare Dosing Solutions: Prepare a 10 µM dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Transport:
-
Equilibrate the monolayers with pre-warmed buffer.[21]
-
Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
On a parallel set of inserts, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample as described in the previous step.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualization: In Vitro Validation Workflow
Caption: Workflow for in vitro ADMET validation of synthesized compounds.
Bridging the Gap: A Comparative Discussion
The true power of this dual approach lies in the integrated analysis.
-
Concordance Strengthens Confidence: For BIA-01, the in silico prediction of "High GI Absorption" was strongly supported by its good solubility and high Caco-2 permeability with no efflux. This concordance provides high confidence to advance BIA-01 for further studies.
-
Discordance Provides Insight: Imagine a scenario where a compound is predicted to have high permeability but shows low permeability in the Caco-2 assay. This discordance would immediately prompt an investigation into active efflux, a nuance the initial computational model might have missed. For BIA-02, the in silico prediction of it being a P-gp substrate was a critical warning that was confirmed experimentally by the high efflux ratio. This tells the medicinal chemist that future derivatives must be designed to mitigate P-gp liability.
-
Building a Predictive Cycle: The experimental data from these early assays can be used to refine and train future in silico models, creating a more accurate, iterative screening cascade specific to the 1-benzyl-indole scaffold. Early identification of liabilities like the rapid metabolism of BIA-02 and BIA-03 allows chemists to focus on modifying specific "soft spots" on the molecule to improve stability in the next design cycle.
By strategically combining the broad, rapid screening of in silico tools with the definitive, mechanistic insights from in vitro assays, research teams can make smarter, faster, and more successful decisions in the complex journey of drug discovery.
References
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Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]
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Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Aurlide. (n.d.). How do you predict ADMET properties of drug candidates? Retrieved from [Link]
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Tandon, R. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Retrieved from [Link]
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Various Authors. (2025, August 6). Predictive ADMET studies, the challenges and the opportunities. Request PDF on ResearchGate. Retrieved from [Link]
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Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2432). Humana, New York, NY. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Retrieved from [Link]
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Jiménez-Luna, J., et al. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PMC. Retrieved from [Link]
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Sidorov, P., et al. (n.d.). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. PMC. Retrieved from [Link]
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National Institute of Standards and Technology. (2023, December 7). A Meta-model for ADMET Property Prediction Analysis. Retrieved from [Link]
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ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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IJARBS. (n.d.). Drug Discovery and ADMET process: A Review. Retrieved from [Link]
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Schnider, P. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Kashid, A. M., et al. (2013). Synthesis, biological screening and ADME prediction of benzylindole derivatives as novel anti-HIV-1, anti-fungal and anti-bacterial agents. ResearchGate. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Synthesis, biological screening and ADME prediction of benzylindole derivatives as novel anti-HIV-1, anti-fungal and anti-bacterial agents. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
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NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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PubMed. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
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Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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RSIS International. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
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ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
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Ubaya Repository. (2021, September 20). Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3- benzoylurea and its analogs against VEGFR-2. Retrieved from [Link]
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MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Comparative Evaluation of N-Benzylindole-Barbituric Acid Hybrids as Pre-Clinical Candidates
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome drug resistance and improve selectivity. This guide evaluates N-benzylindole-barbituric acid hybrids , a class of "chimeric" small molecules designed to bridge the lipophilic DNA-intercalating properties of the indole scaffold with the hydrogen-bonding and metal-chelating capabilities of barbituric acid.
While traditional barbiturates are known for CNS depression, this specific hybrid class has emerged as a promising candidate for targeted anticancer therapy (specifically NPM1 inhibition) and urease inhibition (anti-H. pylori) . This guide compares their efficacy against standard-of-care agents, detailing the structural rationale, synthesis, and mechanistic validation required for clinical translation.
Structural Rationale & Pharmacophore Hybridization
The clinical potential of these hybrids rests on the synergy between two distinct moieties:
-
The N-Benzylindole Moiety:
-
Role: Provides lipophilic bulk and planar geometry for hydrophobic pocket occupation.
-
Advantage: The N-benzyl substitution (vs. N-H) significantly enhances cell membrane permeability and prevents rapid metabolic glucuronidation at the indole nitrogen.
-
-
The Barbituric Acid Moiety:
-
Role: Acts as a polar "head" capable of keto-enol tautomerism.
-
Advantage: Enables bidentate chelation of metalloenzymes (e.g., Nickel in Urease) and specific hydrogen bonding with nucleolar proteins (e.g., NPM1).
-
Figure 1: Synthesis & Structural Logic
The following diagram outlines the convergent synthesis via Knoevenagel condensation, a high-atom-economy pathway preferred for industrial scaling.
Caption: One-pot Knoevenagel condensation pathway for synthesizing N-benzylindole-barbituric acid hybrids.
Comparative Analysis: Therapeutic Applications
Candidate A: YTR-107 (Anticancer / NPM1 Inhibitor)
Target: Nucleophosmin 1 (NPM1), a protein often mutated or overexpressed in acute myeloid leukemia (AML) and solid tumors.[1]
Performance vs. Standard: Unlike traditional DNA alkylating agents (e.g., Cisplatin) which cause indiscriminate toxicity, YTR-107 targets the oligomerization domain of NPM1.
| Feature | YTR-107 (Hybrid Candidate) | Standard Chemotherapy (e.g., 5-FU/Cisplatin) |
| Primary Mechanism | Inhibits NPM1 oligomerization; induces apoptosis. | DNA cross-linking or antimetabolite activity. |
| Selectivity | High affinity for NPM1 hydrophobic pocket. | Low; affects all rapidly dividing cells. |
| Toxicity Profile | Reduced nephrotoxicity risk compared to metal-based drugs. | High incidence of nephrotoxicity and myelosuppression. |
| Radio-sensitization | Potent (Enhances efficacy of radiation in NSCLC). | Variable; often requires high doses. |
Key Experimental Insight: YTR-107 demonstrates a specific ability to disrupt the NPM1 pentamer formation, a mechanism distinct from generic cytotoxicity. This makes it a "First-in-Class" candidate for NPM1-driven malignancies.
Candidate B: Urease Inhibitors (Anti-H. pylori)
Target: Urease enzyme (Nickel-dependent). Urease allows H. pylori to survive stomach acid by producing ammonia.
Performance vs. Thiourea (Standard): Experimental data indicates that N-benzyl substitution significantly boosts potency compared to the standard inhibitor, Thiourea.
| Compound | Relative Potency | Mechanism | |
| Thiourea (Control) | 1.0x | Competitive binding | |
| Hybrid 4i (N-benzyl) | 1.2x | Ni²⁺ Chelation + Hydrophobic pocket fit | |
| Hybrid 5l (N-benzyl) | 1.23x | Ni²⁺ Chelation + Hydrophobic pocket fit |
Data Source: Derived from comparative urease inhibition studies (see References).
Mechanism of Action (MOA) Visualization
Understanding the dual-mode action is critical for assay design. The barbituric acid ring exists in a keto-enol equilibrium, facilitating metal chelation (Urease) or hydrogen bonding (NPM1).
Caption: Dual mechanistic pathways: NPM1 inhibition for oncology and Nickel chelation for urease inhibition.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for this scaffold.
Protocol A: Synthesis (Knoevenagel Condensation)
Rationale: This method avoids toxic chlorinated solvents and utilizes ethanol, aligning with Green Chemistry principles.
-
Reactants: Dissolve N-benzylindole-3-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add 2-3 drops of piperidine or acetic acid.
-
Reflux: Heat at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water.
-
Quality Control: Confirm structure via
-NMR (Look for singlet vinyl proton at 8.0–8.5 ppm).
-
Protocol B: Urease Inhibition Assay (Indophenol Method)
Rationale: Measures ammonia production colorimetrically.
-
Enzyme Mix: Incubate Jack Bean Urease (25 µL) with test compound (5 µL, various concentrations) in phosphate buffer (pH 6.8) for 15 min at 37°C.
-
Substrate: Add Urea (55 µL, 100 mM). Incubate for 15 min.
-
Detection: Add Phenol reagent (45 µL) and Alkali reagent (70 µL).
-
Readout: Measure absorbance at 630 nm after 50 min.
-
Calculation:
.-
Validation: Thiourea must yield an
.[2]
-
Conclusion & Outlook
N-benzylindole-barbituric acid hybrids represent a versatile "privileged scaffold."
-
Clinical Viability: The YTR-107 analogue is the strongest candidate for clinical trials, specifically for radio-sensitization in lung cancer.
-
Optimization: Future medicinal chemistry should focus on modifying the N-benzyl ring with electron-withdrawing groups (e.g., -Cl, -NO2) to further enhance urease inhibitory potency (
). -
Safety: Early ADME predictions suggest these hybrids obey Lipinski’s Rule of Five, but in vivo nephrotoxicity studies are required due to the barbiturate moiety's renal clearance profile.
References
-
NPM1 Inhibitors (YTR-107)
-
Urease Inhibition Dynamics
- Khan, et al. "Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors.
-
Anticancer Evaluation of Barbituric Hybrids
-
Zhang, F., et al. "Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids." PubMed.[3]
-
-
General Review of Barbituric Acid Scaffolds
-
"A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications."[4] MDPI Molecules.
-
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Safety Operating Guide
1-Benzyl-1H-indol-5-ylamine proper disposal procedures
Operational Guide: Safe Disposal of 1-Benzyl-1H-indol-5-ylamine
Executive Summary & Safety Directive
Current Status: Active Laboratory Hazard Chemical Class: Aromatic Amine / Indole Derivative Primary Disposal Stream: Organic Base / Hazardous Chemical Waste[1]
This guide defines the operational standard for the disposal of 1-Benzyl-1H-indol-5-ylamine (CAS: 53966-53-3).[1] As a Senior Application Scientist, I emphasize that this compound is an amino-indole. While often used as a synthesis intermediate, its functional groups dictate its handling: it is a base and must be segregated from acids to prevent exothermic neutralization reactions in waste containers.[1]
Critical Safety Rule: Never dispose of this compound down the drain. Never mix with oxidizing agents or strong acids.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material against this profile to ensure you are treating the correct waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-Benzyl-1H-indol-5-ylamine | Primary identifier for waste tags. |
| CAS Number | 53966-53-3 | Required for regulatory tracking (EPA/RCRA).[1] |
| Molecular Formula | C₁₅H₁₄N₂ | High carbon/nitrogen content; suitable for incineration.[1] |
| Physical State | Solid (Powder/Crystalline) | Requires particulate control (fume hood) during transfer.[1] |
| Functionality | Primary Amine (-NH₂) on Indole | Basic. Incompatible with acids and oxidizers.[1] |
| Hazard Codes | Irritant (H315, H319, H335) | Standard PPE is sufficient; avoid inhalation.[1] |
Pre-Disposal Protocol: The "Self-Validating System"
To ensure safety, we use a Self-Validating System .[1] This means the protocol forces you to check compatibility before the chemical enters the waste container.[1]
A. Personal Protective Equipment (PPE)
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Validation: Check for punctures before handling.[1]
-
Eyes: Chemical splash goggles.[1] Reasoning: Amine dusts are caustic to moist mucous membranes.[1]
-
Respiratory: If handling >500mg of dry powder outside a fume hood, use an N95 or P100 respirator.[1]
B. Segregation Logic (The "Why")
-
Stream A (Do Not Use): Aqueous Acid Waste.[1] Risk:[1][2][3][4][5][6][7] Mixing this amine with acid waste generates heat (exothermic) and may precipitate salts, clogging waste lines.[1]
-
Stream B (Do Not Use): Oxidizers.[1] Risk:[1][2][3][4][5][6][7] Indoles are electron-rich; amines are reducing agents.[1] Mixing with oxidizers (e.g., Nitric acid, Peroxides) poses a fire/explosion hazard.[1]
-
Stream C (Correct): Organic Bases or General Organic Waste .[1]
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double-Bagging: If using bags, place the primary bag inside a second clear bag to prevent leakage of fine particulates.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Storage: Place in the "Solid Hazardous Waste" bin.
Scenario B: Disposal of Solutions (Reaction Mixtures)
Most common scenario: The compound is dissolved in DMSO, Methanol, or Dichloromethane (DCM).[1]
-
Solvent Identification: Identify the primary solvent.[1]
-
pH Check (Crucial): Ensure the waste solution is not acidic.[1] If the reaction was quenched with acid, neutralize it with Sodium Bicarbonate (NaHCO₃) until pH 7–9 before adding to the organic waste container.[1]
-
Causality: This prevents the "unexplained heating" phenomenon in waste drums.[1]
-
-
Transfer: Pour into the appropriate carboy using a funnel in a fume hood.
-
Log Entry: Record the volume and concentration on the carboy's log sheet.
Visualized Decision Matrix
The following diagram illustrates the logical flow for disposing of 1-Benzyl-1H-indol-5-ylamine.
Caption: Operational decision tree for segregating 1-Benzyl-1H-indol-5-ylamine waste based on physical state and solvent compatibility.
Regulatory Framework & Compliance
-
RCRA (USA): This compound is not explicitly P-listed or U-listed.[1] However, it falls under Process Waste .[1]
-
EPA Disposal Method: The preferred method for organic amines is Incineration in a permitted hazardous waste combustor.[1] This ensures complete destruction of the indole ring and amine functionality.[1]
Emergency Spill Procedures
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Wear nitrile gloves, goggles, and a lab coat.[1]
-
Contain:
-
Clean: Wipe the surface with a mild detergent and water.[1] Dispose of all cleanup materials as hazardous waste (same stream as the chemical).[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 1-Benzyl-1H-indol-5-amine.[1] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
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- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling 1-Benzyl-1H-indol-5-ylamine
Part 1: Executive Safety Summary
This guide supersedes generic safety templates. As a researcher handling 1-Benzyl-1H-indol-5-ylamine , you are managing a functionalized indole intermediate. Unlike simple solvents, this compound presents a dual-risk profile: biological activity potential (common in indole scaffolds) and chemical instability (oxidation of the amine).
The Golden Rule: Treat this compound as a sensitizer and air-sensitive solid . Your PPE strategy must protect you from the chemical, and the chemical from environmental degradation.
Part 2: Hazard Architecture (The "Why")
To select the right PPE, we must deconstruct the molecule's risks based on its functional groups.
| Functional Group | Hazard Driver | Physiological Risk | Operational Implication |
| Primary Amine (-NH₂) | Basic nitrogen; prone to oxidation. | Skin/Eye Irritant (H315, H319).[1] Potential sensitizer. | Gloves: Amines can permeate latex. Nitrile is mandatory. Atmosphere: Handle under inert gas if possible. |
| Indole Core | Biologically active scaffold. | Target organ toxicity (unknown specific potency, assume active). | Inhalation: Dust control is critical. Do not weigh on open benches. |
| Benzyl Group | Lipophilicity enhancer. | Increases skin absorption rates compared to bare indole. | Dermal: Exposure may lead to systemic absorption faster than hydrophilic amines. |
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a Layered Defense Strategy . Do not rely on a single barrier.
Respiratory Protection (Critical)
-
Solid Phase (Weighing/Transfer): The primary risk is inhalation of fine particulates.
-
Solution Phase: Once dissolved, the inhalation risk shifts to the solvent vapors, but the aerosolized droplet risk remains.
-
Standard: Fume hood sash at working height (18 inches).
-
Ocular Protection
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.
-
High Risk (Fine Powder): If the solid is electrostatic and "fly-away" (common with dry aminoindoles), upgrade to chemical splash goggles to prevent dust migration behind lenses.
Dermal Protection (Glove Logic)
-
Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).
-
Technique: Double-gloving is required when handling stock solutions >100 mM.
-
Inner Glove: Standard Nitrile (White/Blue).
-
Outer Glove: High-Contrast Nitrile (Purple/Black) or elongated cuff.
-
Why? This provides immediate visual detection of tears and creates a buffer zone against permeation.
-
PPE Decision Logic
Figure 1: PPE Decision Logic based on physical state. Note the escalation to double-gloving for solutions due to enhanced skin absorption risks.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Storage & Retrieval[2]
-
Environment: Store at 2-8°C (or -20°C for long term). Amines oxidize; keep the vial tightly sealed, preferably under argon/nitrogen.
-
Visual Check: Before opening, check for color change. Pure compound is typically off-white/beige. Dark brown/black indicates significant oxidation.
Phase B: Weighing (The Highest Risk Step)
-
Context: Static electricity often causes indoles to scatter, increasing contamination risk.
-
Setup: Place a disposable balance draft shield or "boat" inside the fume hood.
-
Anti-Static: Use an anti-static gun on the spatula and weighing boat if available.
-
Transfer: Transfer slowly. If spillage occurs on the balance, do not blow it off . Wipe with a damp Kimwipe (acetone or methanol) and dispose of as hazardous waste.
Phase C: Reaction Setup
-
Solvent Choice: When dissolving, add solvent to the solid to minimize dust displacement.
-
Inertion: Purge the reaction vessel with Nitrogen/Argon immediately after addition to protect the amine group.
Phase D: Waste Disposal
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to avoid exothermic decomposition.
-
Categorization: Classify as "Organic Alkaline/Basic Waste" .
-
Container: High-density polyethylene (HDPE) or glass.
Operational Workflow Diagram
Figure 2: Operational lifecycle of 1-Benzyl-1H-indol-5-ylamine, highlighting the critical Quality Control (QC) check before use.
Part 5: Emergency Response (Self-Validating Protocols)
Skin Exposure[1][2][3][4][6][7][8]
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Validation: Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability and drives the amine deeper into the dermis.
Spills (Solid)
-
Protocol: Do not sweep dry.
-
Method: Cover with a wet paper towel (water/methanol) to dampen the powder, then wipe up. This prevents aerosolization.[3][4][5][6]
References
-
PubChem. (n.d.). Compound Summary: Indole Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
